molecular formula C12H15NO3 B1296536 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid CAS No. 56619-97-7

4-[(2,2-Dimethylpropanoyl)amino]benzoic acid

Cat. No.: B1296536
CAS No.: 56619-97-7
M. Wt: 221.25 g/mol
InChI Key: QYZNWPBDLOXZLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is a chemical derivative of para-aminobenzoic acid (PABA), a versatile scaffold in pharmaceutical research and development . This compound features a pivaloyl (2,2-dimethylpropanoyl) group attached to the amino moiety of PABA, a modification that can alter its physicochemical and biological properties. Researchers are exploring such analogs for their potential in various therapeutic areas. Given the known biological significance of the PABA structure, this derivative may be of interest in several research contexts. PABA is a key building block in folate synthesis for bacteria and a core component in classical antifolate drugs like methotrexate, which targets dihydrofolate reductase (DHFR) . Furthermore, PABA and its derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) for potential application in managing neurodegenerative conditions like Alzheimer's disease . The structural versatility of PABA also allows for the development of novel antimicrobial agents, as seen with sulfonamide drugs, which act as PABA mimetics to inhibit bacterial folate synthesis . This specific derivative, with its bulky, hydrophobic pivalamide group, provides a unique chemical entity for hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a building block in medicinal chemistry. It is supplied as a high-purity solid for research purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-12(2,3)11(16)13-9-6-4-8(5-7-9)10(14)15/h4-7H,1-3H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZNWPBDLOXZLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10338124
Record name 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56619-97-7
Record name 4-[(2,2-Dimethyl-1-oxopropyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56619-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10338124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid, a valuable intermediate in pharmaceutical and materials science research. The document is structured to provide not only a step-by-step protocol but also the underlying chemical principles, safety considerations, and characterization data necessary for successful and reproducible synthesis.

Introduction and Strategic Approach

This compound is an aromatic carboxylic acid bearing a bulky pivaloyl (tert-butylcarbonyl) amide substituent. This structural motif is of interest in drug development for its ability to enhance metabolic stability and modulate pharmacokinetic properties. The synthesis of this molecule is most directly achieved through the acylation of 4-aminobenzoic acid with pivaloyl chloride. This reaction is a classic example of the Schotten-Baumann reaction, which is a reliable method for forming amides from amines and acid chlorides.[1][2]

The chosen synthetic strategy hinges on the nucleophilic attack of the amino group of 4-aminobenzoic acid on the electrophilic carbonyl carbon of pivaloyl chloride. A base is required to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.[3] The selection of the base and solvent system is critical for optimizing the yield and purity of the final product.

Reaction Mechanism and Rationale

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid attacks the carbonyl carbon of pivaloyl chloride. This forms a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

  • Deprotonation: A base, such as sodium hydroxide or pyridine, removes the proton from the newly formed amide nitrogen, yielding the final product and a salt.

The use of a base is crucial as it prevents the protonation of the starting amine by the HCl generated, which would render it non-nucleophilic and halt the reaction.[3]

Detailed Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityMolesPuritySupplier
4-Aminobenzoic acidC₇H₇NO₂137.1413.71 g0.10>99%Sigma-Aldrich
Pivaloyl chlorideC₅H₉ClO120.5813.3 mL (12.06 g)0.10>98%Alfa Aesar
Sodium hydroxideNaOH40.004.4 g0.11>97%Fisher Scientific
DichloromethaneCH₂Cl₂84.93200 mL-ACS GradeVWR
Hydrochloric acidHCl36.46As needed-1 M aq.J.T. Baker
Deionized WaterH₂O18.02As needed--In-house
Equipment
  • 500 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice-water bath

  • Heating mantle

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser, dissolve 13.71 g (0.10 mol) of 4-aminobenzoic acid in 100 mL of a 1.1 M aqueous solution of sodium hydroxide (4.4 g in 100 mL of water).

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Addition of Pivaloyl Chloride: Add 100 mL of dichloromethane to the flask. With vigorous stirring, add 13.3 mL (12.06 g, 0.10 mol) of pivaloyl chloride dropwise from the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir vigorously for an additional 2 hours.

  • Work-up:

    • Separate the organic and aqueous layers using a separatory funnel.

    • Wash the organic layer with 50 mL of 1 M HCl, followed by 50 mL of water, and finally 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or toluene.

    • Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent and dry them in a vacuum oven.

Safety Precautions
  • Pivaloyl chloride is corrosive and lachrymatory; handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; use it in a well-ventilated area or fume hood.

  • Sodium hydroxide is caustic; avoid skin and eye contact.

  • The reaction is exothermic; maintain proper temperature control during the addition of pivaloyl chloride.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by various analytical techniques.

Physical Properties
PropertyValue
Molecular FormulaC₁₂H₁₅NO₃
Molecular Weight221.25 g/mol
AppearanceWhite to off-white crystalline solid
Melting Point241-243 °C (decomposes)[4]
SolubilitySoluble in DMSO and methanol, slightly soluble in ethanol, and insoluble in water.[4]
Spectroscopic Data
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.7 (s, 1H, -COOH)

    • δ 9.8 (s, 1H, -NH-)

    • δ 7.9 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 7.7 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 1.25 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 176.5 (C=O, pivaloyl)

    • δ 167.0 (C=O, carboxylic acid)

    • δ 143.5 (Ar-C)

    • δ 130.5 (Ar-CH)

    • δ 125.0 (Ar-C)

    • δ 118.0 (Ar-CH)

    • δ 39.0 (quaternary C)

    • δ 27.0 (-C(CH₃)₃)

  • Infrared (IR) Spectroscopy (KBr, cm⁻¹):

    • 3300-2500 (broad, O-H stretch of carboxylic acid)

    • 3320 (N-H stretch)

    • 1685 (C=O stretch of carboxylic acid)

    • 1660 (C=O stretch of amide, Amide I)

    • 1530 (N-H bend, Amide II)

    • 1290 (C-N stretch)

Workflow and Logic Diagrams

Synthesis Workflow

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification P1 Dissolve 4-aminobenzoic acid in NaOH solution P2 Cool to 0-5 °C P1->P2 R1 Add Dichloromethane P2->R1 R2 Dropwise addition of Pivaloyl Chloride R1->R2 R3 Stir at room temperature R2->R3 W1 Separate layers R3->W1 W2 Wash organic layer W1->W2 W3 Dry and concentrate W2->W3 PU1 Recrystallize from Ethanol/Water W3->PU1 PU2 Filter and dry PU1->PU2 Final_Product Final_Product PU2->Final_Product Characterize

Caption: Synthetic workflow for this compound.

Schotten-Baumann Reaction Mechanism

Schotten_Baumann cluster_reactants Amine 4-Aminobenzoic Acid (Nucleophile) Tetrahedral_Intermediate Tetrahedral Intermediate Amine->Tetrahedral_Intermediate Nucleophilic Attack AcidChloride Pivaloyl Chloride (Electrophile) AcidChloride->Tetrahedral_Intermediate Protonated_Amide Protonated Amide Tetrahedral_Intermediate->Protonated_Amide Chloride Departure Final_Product This compound Protonated_Amide->Final_Product Deprotonation Salt Salt (e.g., NaCl + H₂O) Protonated_Amide->Salt Base Base (e.g., NaOH) Base->Protonated_Amide

Caption: Mechanism of the Schotten-Baumann acylation.

Conclusion

The synthesis of this compound via the Schotten-Baumann acylation of 4-aminobenzoic acid with pivaloyl chloride is a robust and high-yielding procedure. Careful control of the reaction temperature during the addition of the acid chloride is paramount to ensure a safe and efficient reaction. The purification by recrystallization affords a product of high purity suitable for further applications in research and development. The characterization data provided serves as a benchmark for confirming the successful synthesis of the target molecule.

References

  • 4-Aminobenzoic acid. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Schotten-Baumann Reaction. (n.d.). In Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Schotten–Baumann reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

  • Schotten Baumann Reaction. (2019, November 17). In BYJU'S. Retrieved January 17, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 4-Pivaloylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling 4-Pivaloylaminobenzoic Acid

4-Pivaloylaminobenzoic acid is a derivative of 4-aminobenzoic acid (PABA), a molecule of significant biological and pharmaceutical relevance. The introduction of a pivaloyl group to the amino function of PABA results in a compound with altered physicochemical properties that can influence its behavior in biological systems, including its solubility, lipophilicity, and potential for interaction with molecular targets. This guide provides a comprehensive overview of the predicted physicochemical properties of 4-pivaloylaminobenzoic acid, alongside detailed, field-proven experimental protocols for their determination. Understanding these properties is a critical first step in the rational design and development of new therapeutic agents.

While direct experimental data for 4-pivaloylaminobenzoic acid is not extensively available in the public domain, this guide leverages data from structurally similar compounds and established analytical principles to provide robust estimations and methodologies. This approach empowers researchers to confidently characterize this and other novel chemical entities.

Molecular Structure and Calculated Properties

The foundational attributes of a molecule are dictated by its structure. 4-Pivaloylaminobenzoic acid consists of a benzoic acid moiety substituted at the para-position with a pivaloylamino group.

Chemical Structure:

Caption: Shake-Flask Method for Solubility.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For 4-pivaloylaminobenzoic acid, the pKa of the carboxylic acid group is of primary interest. Potentiometric titration is a highly accurate method for its determination.

[1]Protocol:

  • Solution Preparation: Prepare a solution of 4-pivaloylaminobenzoic acid of known concentration in a suitable solvent system (e.g., water or a co-solvent mixture if solubility is low). 2[1]. Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments. 4[1]. Data Collection: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the pH at the half-equivalence point. For more accurate results, the equivalence point can be identified from the first or second derivative of the titration curve.

[2]***

Diagram of Potentiometric Titration Logic

pKa_Titration_Logic cluster_0 Experimental Steps cluster_1 Data Analysis A Solution of Known Concentration B Titrate with Standardized Base A->B C Record pH vs. Volume B->C D Plot Titration Curve C->D E Determine Equivalence Point D->E F Find pH at Half-Equivalence Point E->F G pKa F->G

Caption: Logic Flow for pKa Determination.

Lipophilicity (logP) Determination

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a critical parameter in drug development, influencing absorption, distribution, metabolism, and excretion (ADME).

This traditional method directly measures the partitioning of a compound between two immiscible phases.

[3]Protocol:

  • Phase Preparation: Prepare water-saturated octanol and octanol-saturated water.

  • Partitioning: Dissolve a known amount of 4-pivaloylaminobenzoic acid in one of the phases. Add a known volume of the second phase to a vessel.

  • Equilibration: Shake the vessel for a set period to allow for partitioning and equilibration.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV).

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. logP is the base-10 logarithm of P.

RP-HPLC provides a rapid and efficient alternative for estimating logP, particularly for a series of related compounds. T[4]he method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its logP value.

[5]Protocol:

  • System Setup: Use a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration: Inject a series of standard compounds with known logP values and record their retention times.

  • Sample Analysis: Inject a solution of 4-pivaloylaminobenzoic acid and record its retention time under the same chromatographic conditions.

  • Calculation: Create a calibration curve by plotting the known logP values of the standards against their retention times (or the logarithm of their capacity factors, log k'). Use the retention time of 4-pivaloylaminobenzoic acid to determine its logP from the calibration curve.

Diagram of RP-HPLC for logP Workflow

logP_HPLC_Workflow cluster_0 Calibration cluster_1 Sample Analysis A Inject Standards with Known logP B Record Retention Times A->B C Plot logP vs. Retention Time B->C F Determine logP from Calibration Curve C->F D Inject 4-Pivaloylaminobenzoic Acid E Record Retention Time D->E E->F

Caption: RP-HPLC Workflow for logP Estimation.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the chemical structure and functional groups present in a molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (in the 6.5-8 ppm region), the amide N-H proton (as a broad singlet), and the highly shielded protons of the tert-butyl group (as a sharp singlet around 1.3 ppm). T[6]he acidic proton of the carboxylic acid will appear as a broad singlet far downfield, typically above 10 ppm. [7] * ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carboxyl carbon (165-185 ppm), the amide carbonyl carbon (~170-180 ppm), the aromatic carbons (110-150 ppm), and the carbons of the tert-butyl group.

[7]* Fourier-Transform Infrared (FTIR) Spectroscopy:

  • The IR spectrum will be characterized by a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. [7] * A strong C=O stretching absorption for the carboxylic acid will be observed around 1700-1725 cm⁻¹. [8] * The amide C=O (Amide I band) will appear around 1650-1680 cm⁻¹.
  • The N-H bending (Amide II band) will be present around 1515-1550 cm⁻¹.
  • C-H stretching vibrations of the aromatic ring and the alkyl group will be observed around 2850-3100 cm⁻¹.

This technical guide provides a comprehensive framework for understanding and determining the core physicochemical properties of 4-pivaloylaminobenzoic acid. By combining theoretical predictions based on chemical structure with detailed, validated experimental protocols, researchers are well-equipped to characterize this molecule. A thorough understanding of its melting point, solubility, pKa, and lipophilicity is paramount for its potential application in drug discovery and development, providing the foundational data needed for formulation, ADME modeling, and the design of further studies. The methodologies outlined herein are not only applicable to the title compound but also serve as a robust guide for the characterization of other novel chemical entities.

References

  • assessment of reverse - phase - ECETOC. (n.d.). Retrieved January 17, 2026, from [Link]

  • Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL.
  • Boczar, M., et al. (2004). Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
  • Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587.
  • El-Kashef, D., & Özalp, Y. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.
  • LibreTexts. (2022, April 7). 6.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018, August 31).
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved January 17, 2026, from [Link]

  • Encyclopedia.pub. (2022, August 25).
  • University of Calgary. (n.d.). Melting point determination. Retrieved January 17, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR ATR spectra of the benzoic acid modified alkyd (RA-BA), and gum rosin acid modified alkyd (RA-GR).
  • Xu, C., et al. (2017).
  • National Center for Biotechnology Information. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. PubMed Central.
  • ResearchGate. (n.d.). Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters.
  • LibreTexts. (2020, May 30). 17.
  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.).
  • ACS Publications. (2025, June 5). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Analytical Chemistry.
  • Quora. (2016, March 28). What is the IR spectrum of benzoic acid? How is it determined?
  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles.
  • ResearchGate. (n.d.). LogP / LogD shake-flask method v1.
  • ACS Publications. (2020, June 19).
  • Zeitschrift für Naturforschung. (2005). FT-IR Spectroscopic Study of M(Benzoic Acid).
  • Wikipedia. (n.d.). p-Toluic acid.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • thinkSRS.com. (n.d.).
  • YouTube. (2020, March 28). Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid.
  • SciSpace. (n.d.).
  • ACS Publications. (1979). Nuclear magnetic resonance spectroscopy. Carbon-13 spectra of aliphatic carboxylic acids and carboxylate anions. Journal of the American Chemical Society.
  • JoVE. (2019, January 30). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy.
  • Google Patents. (n.d.). US20020009388A1 - Determination of log P coefficients via a RP-HPLC column.
  • Sigma-Aldrich. (n.d.).
  • Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
  • JoVE. (2025, May 22). Video: NMR Spectroscopy Of Amines.
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • ResearchGate. (2017, October 12). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.
  • PubMed. (n.d.). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • YouTube. (2023, March 4).
  • ResearchGate. (n.d.).
  • SciSpace. (1995, July 27). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD)
  • Google Patents. (n.d.). WO2003072534A1 - Method for preparing p-aminobenzoic acid.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 4-[(tert-butylcarbonyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

4-[(tert-butylcarbonyl)amino]benzoic acid, also known as N-Boc-4-aminobenzoic acid, is a pivotal building block in modern organic and medicinal chemistry. Its structure, featuring a benzoic acid core, a carbamate (amide-like) linkage, and a tert-butyloxycarbonyl (Boc) protecting group, makes it an essential reagent in peptide synthesis and the development of novel pharmaceutical agents.[1][2] The Boc group provides a stable yet readily cleavable shield for the amino functionality, allowing for precise, sequential chemical modifications.[3]

For researchers in drug development, confirming the absolute identity and purity of such a molecule is not merely a procedural step but a foundational requirement for scientific validity and regulatory compliance. An erroneous structural assignment can compromise entire research programs, leading to irreproducible results and wasted resources.

This guide provides a comprehensive, multi-technique framework for the complete structural elucidation of 4-[(tert-butylcarbonyl)amino]benzoic acid. Moving beyond a simple listing of methods, we will explore the causality behind our analytical choices, demonstrating how a synergistic application of modern spectroscopic techniques creates a self-validating system for unambiguous structure confirmation.

Part 1: Foundational Analysis: Elemental Composition and Degrees of Unsaturation

Before any spectroscopic analysis, the logical starting point is the molecular formula, which can be confirmed by high-resolution mass spectrometry or elemental analysis. The established molecular formula for 4-[(tert-butylcarbonyl)amino]benzoic acid is C₁₂H₁₅NO₄ .[4]

Expertise & Experience: The molecular formula is the cornerstone upon which all subsequent structural hypotheses are built. From it, we derive the Degrees of Unsaturation (DoU), a crucial first clue to the molecule's architecture. The DoU indicates the total number of rings and/or multiple bonds within a structure.

The formula for calculating DoU is: DoU = C - (H/2) + (N/2) + 1

For C₁₂H₁₅NO₄: DoU = 12 - (15/2) + (1/2) + 1 = 12 - 7.5 + 0.5 + 1 = 6

A DoU of 6 immediately suggests a highly unsaturated system. A benzene ring accounts for 4 degrees of unsaturation (one ring and three double bonds). The remaining 2 degrees strongly imply the presence of two additional double bonds, which, given the elemental composition (four oxygen atoms), are most likely two carbonyl (C=O) groups. This initial calculation provides a clear hypothesis: the structure contains a benzene ring, two carbonyl groups, and is otherwise saturated.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular structure fragment by fragment.

¹H NMR Spectroscopy: Elucidating the Proton Framework

Expertise & Experience: ¹H NMR provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of protons in each environment (integration), and the proximity of neighboring protons (spin-spin coupling). The expected ¹H NMR spectrum of this molecule is highly diagnostic.

Trustworthiness (A Self-Validating System): The structure of 4-[(tert-butylcarbonyl)amino]benzoic acid contains four distinct types of protons. Their predicted signals and the rationale are as follows:

  • Aromatic Protons: The benzene ring is 1,4-disubstituted (para). This substitution pattern creates a symmetrical system, resulting in two distinct proton environments. The protons ortho to the electron-withdrawing carboxylic acid group will be deshielded (shifted downfield), while the protons ortho to the electron-donating amide group will be more shielded. This leads to a characteristic pair of doublets.

  • Amide Proton: The N-H proton of the carbamate will appear as a singlet, typically in the mid-range of the spectrum.

  • tert-Butyl Protons: The nine protons of the tert-butyl group are all chemically equivalent due to free rotation around the C-C bonds. They will appear as a sharp, highly integrated singlet, shifted upfield due to their aliphatic nature.

  • Carboxylic Acid Proton: The acidic proton is often broad and may exchange with trace water in the solvent, sometimes making it difficult to observe. Its chemical shift is highly variable and far downfield.

Published spectral data for this compound in CDCl₃ confirms these predictions precisely: δ 8.04 (d, J = 8.7 Hz, 2H), 7.46 (d, J = 8.7 Hz, 2H), 6.74 (s, 1H), 1.54 (s, 9H).[5] The integration ratio of 2:2:1:9 perfectly matches the number of protons in each environment, providing robust, self-validating evidence for the proposed structure.

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the spectrum using a standard pulse program. A typical acquisition involves 16-32 scans to achieve a good signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction.

  • Analysis: Integrate the peaks, determine chemical shifts (referenced to TMS or the residual solvent peak), and analyze coupling patterns.

G cluster_workflow ¹H NMR Workflow prep Sample Prep (5-10 mg in CDCl₃) acq Data Acquisition (400 MHz Spectrometer) prep->acq Insert Sample proc Data Processing (FT, Phasing, Baseline) acq->proc Acquire FID analysis Spectral Analysis (Shift, Integration, Coupling) proc->analysis Generate Spectrum confirm Structure Confirmed analysis->confirm Match Predicted Pattern

Caption: Workflow for ¹H NMR structural analysis.

¹³C NMR and 2D NMR: Confirming Connectivity

Expertise & Experience: While ¹H NMR maps the proton skeleton, ¹³C NMR reveals the carbon backbone. For this molecule, we expect to see distinct signals for the two carbonyl carbons (acid and carbamate), the four unique aromatic carbons (two substituted, two proton-bearing), the quaternary carbon of the tert-butyl group, and the methyl carbons of the tert-butyl group.

Trustworthiness (A Self-Validating System): To create an unassailable structural proof, 2D NMR techniques are employed.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It would definitively link the aromatic proton signals to their respective aromatic carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key to connecting the molecular fragments. It reveals correlations between protons and carbons that are 2-3 bonds away. Key expected HMBC correlations would include:

    • From the tert-butyl protons to the carbamate carbonyl carbon.

    • From the amide N-H proton to the carbamate carbonyl carbon and the aromatic carbon at position 4.

    • From the aromatic protons at positions 2 and 6 to the carboxylic acid carbonyl carbon.

These correlations form a web of connectivity that leaves no doubt about the overall structure, linking the tert-butyl group to the carbamate, the carbamate to the benzene ring, and the benzene ring to the carboxylic acid in the correct para orientation.

G cluster_workflow FTIR-ATR Workflow background Acquire Background (Clean Crystal) sample Apply Sample (Solid Powder) background->sample Place Sample acquire Acquire Spectrum (16-32 Scans) sample->acquire Apply Pressure analyze Analyze Spectrum (Assign Peaks) acquire->analyze Generate Spectrum confirm Functional Groups Confirmed analyze->confirm Match Frequencies

Caption: Workflow for FTIR functional group analysis.

Part 5: X-ray Crystallography: The Definitive 3D Structure

Expertise & Experience: When an unambiguous, absolute structural proof is required, single-crystal X-ray crystallography is the gold standard. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays passing through it.

Trustworthiness (A Self-Validating System): Unlike spectroscopic methods which provide inferential data, X-ray crystallography provides a direct visualization of the molecule. The output is an electron density map from which atomic positions, bond lengths, bond angles, and intermolecular interactions can be determined with extremely high precision. [6]This method resolves any potential ambiguity in connectivity or stereochemistry, making it the ultimate self-validating technique. The primary challenge is often technical: growing a single crystal of sufficient size and quality for diffraction.

  • Crystallization: Grow single crystals of the compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. A variety of solvents should be screened.

  • Crystal Mounting: Select a high-quality, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in an X-ray diffractometer. A stream of X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

  • Structure Solution: The diffraction data is processed to determine the unit cell dimensions and space group. The atomic positions are then determined using computational methods (solving the "phase problem").

  • Structure Refinement: The initial structural model is refined against the experimental data to yield a final, highly accurate 3D model of the molecule.

Summary of Analytical Data

The converging evidence from this multi-technique approach provides an unassailable confirmation of the structure.

Technique Parameter Observed/Expected Data for 4-[(tert-butylcarbonyl)amino]benzoic acid Conclusion
Formula DoUCalculated as 6Consistent with an aromatic ring and two carbonyl groups.
HRMS [M-H]⁻ ionm/z 236.0928 (Calculated for C₁₂H₁₄NO₄⁻)Confirms elemental composition C₁₂H₁₅NO₄.
¹H NMR Chemical Shifts~8.0 ppm (d, 2H), ~7.5 ppm (d, 2H), ~6.7 ppm (s, 1H), ~1.5 ppm (s, 9H)Confirms 1,4-disubstituted ring, amide, and t-butyl group.
¹³C NMR Key Shifts~170 ppm (acid C=O), ~153 ppm (amide C=O), ~80 ppm (quat. tBu C), ~28 ppm (tBu CH₃)Confirms carbon skeleton and functional groups.
IR Spec. Frequencies (cm⁻¹)~3300 (N-H), ~3000 (broad O-H), ~1710 (acid C=O), ~1690 (amide C=O)Confirms presence of all key functional groups.
X-ray 3D StructureN/A (Hypothetical)Would provide definitive proof of connectivity and conformation.

Conclusion

References

  • PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. PMC. Retrieved from [Link]

  • ResearchGate. (2000). Synthesis of the Novel Amino Acid 4‐Amino‐3‐(aminomethyl)benzoic Acid (AmAbz) and Its Protected Derivatives as Building Blocks for Pseudopeptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2013). What is the best method for detecting Amide groups in the presence of Amine groups?. Retrieved from [Link]

  • SciSpace. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines by Using Heterogeneous Catalysts: Evidence of Surface. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubMed Central. Retrieved from [Link]

  • IUCr Journals. (2025). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

  • DergiPark. (2018). X-Ray and Theoretical Studies of 4-((4-(tert-butyl)benzylidene)amino)-1,5-dimethyl-2. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • National Institutes of Health (NIH). (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PubMed Central. Retrieved from [Link]

Sources

Whitepaper: The Biological Activity of N-Acylated 4-Aminobenzoic Acid Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-acylated derivatives of 4-aminobenzoic acid (PABA) represent a versatile and highly tractable scaffold in medicinal chemistry. The strategic modification of the amino group through acylation fundamentally alters the physicochemical properties of the parent PABA molecule, unlocking a vast and diverse landscape of biological activities. This technical guide provides an in-depth exploration of these activities, with a primary focus on their antimicrobial, cytotoxic, and enzyme-inhibitory properties. We will dissect the underlying mechanisms of action, present robust experimental protocols for synthesis and evaluation, and analyze structure-activity relationships (SAR) to guide future drug development efforts. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this promising class of compounds.*

Introduction: The 4-Aminobenzoic Acid (PABA) Scaffold

Para-aminobenzoic acid (PABA) is a simple aromatic molecule, yet it holds a central role in the biochemistry of numerous organisms. In many bacteria, fungi, and plants, PABA is an essential precursor for the biosynthesis of folic acid, a critical vitamin required for DNA synthesis and repair.[1][2] Humans, however, do not synthesize folate de novo and must acquire it from their diet. This metabolic divergence makes the folate synthesis pathway an archetypal and highly successful target for antimicrobial agents.[3]

The true potential of PABA in medicinal chemistry is realized through its derivatization. The presence of both a carboxylic acid and an amino group on the benzene ring provides two distinct handles for chemical modification.[2] N-acylation, the focus of this guide, involves attaching an acyl group (R-C=O) to the nitrogen atom of the amino group. This transformation is synthetically straightforward yet profound in its consequences. It allows for the precise tuning of key molecular properties such as:

  • Lipophilicity: Altering the length and nature of the acyl chain directly modulates the molecule's fat-solubility, which in turn governs its ability to cross biological membranes.

  • Steric Hindrance: The size and shape of the acyl group can influence how the molecule fits into the active site of a target enzyme or receptor.

  • Electronic Properties: The acyl group can modify the electron density of the aromatic ring and the acidity of the carboxylic acid, affecting binding interactions.

Through such modifications, the benign PABA molecule can be converted into a potent agent with a wide spectrum of biological activities, including antimicrobial, anticancer, and specific enzyme-inhibitory effects.[1][4] This guide will provide the technical foundation necessary to explore and exploit this chemical space.

Synthetic Strategy: Accessing N-Acylated PABA Derivatives

The synthesis of N-acylated 4-aminobenzoic acid derivatives is typically achieved through a nucleophilic acyl substitution reaction. The amino group of PABA acts as a nucleophile, attacking an activated acyl source, most commonly an acyl chloride or anhydride.

Diagram 1: General Synthetic Workflow for N-Acylation of PABA

G cluster_inputs Inputs PABA 4-Aminobenzoic Acid (PABA) Reaction Reaction Mixture PABA->Reaction AcylSource Acylating Agent (e.g., Acyl Chloride, Anhydride) AcylSource->Reaction Base Base (e.g., Pyridine, K2CO3) Base->Reaction Solvent Anhydrous Solvent (e.g., THF, DMF) Solvent->Reaction Product N-Acylated 4-Aminobenzoic Acid Reaction->Product Nucleophilic Acyl Substitution Purify Purification (Recrystallization, Chromatography) Product->Purify Characterize Characterization (NMR, IR, MS) Purify->Characterize G PABA PABA (Substrate) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Binds to Active Site Folate Folic Acid (Essential for DNA Synthesis) DHPS->Folate Catalyzes Reaction Blocked Inhibition DHPS->Blocked AcylPABA N-Acylated PABA (Inhibitor) AcylPABA->DHPS Competitively Binds G cluster_design Design & Synthesis cluster_screening Screening Cascade cluster_analysis Analysis & Optimization Synthesis Synthesize Library of N-Acylated PABA Analogs Primary Primary Assay (e.g., MIC, Cell Viability) Synthesis->Primary SAR_Hypothesis Initial SAR Hypothesis (e.g., Vary Acyl Chain) SAR_Hypothesis->Synthesis Secondary Secondary Assay (e.g., Enzyme Inhibition) Primary->Secondary ADMET In Vitro ADMET (Metabolic Stability, Toxicity) Secondary->ADMET Data Analyze Data (IC50, MIC, SAR) ADMET->Data Optimization Lead Optimization (Refine Acyl Group) Data->Optimization Optimization->Synthesis Iterative Design Cycle

Sources

Lipophilicity as a Critical Determinant in the Design and Activity of 4-Acylaminobenzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Derivatives of 4-aminobenzoic acid (PABA) are a versatile class of compounds with a wide range of biological activities, including antimicrobial, cytotoxic, and anesthetic properties.[1][2][3][4] A recurring and critical parameter governing the potency and pharmacokinetic profile of these molecules is lipophilicity. This guide provides an in-depth analysis of the role of lipophilicity in 4-acylaminobenzoic acid derivatives, synthesizing structure-activity relationship (SAR) data and outlining field-proven experimental methodologies. By modulating the acyl group, researchers can fine-tune the lipophilicity to optimize membrane permeability, target engagement, and overall therapeutic efficacy. This document serves as a technical resource for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics based on the PABA scaffold.

Introduction: The Central Role of Lipophilicity in Drug Discovery

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of medicinal chemistry. It is most commonly quantified by the partition coefficient (P) between n-octanol and water, expressed as its logarithm (log P). This parameter profoundly influences a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For a molecule to be effective, it must often traverse cellular membranes to reach its target.

The 4-acylaminobenzoic acid scaffold, a modification of PABA, provides an excellent model for studying the effects of lipophilicity.[1][3] The core structure consists of a hydrophilic benzoic acid group and a variable acylamino group, allowing for systematic modification of the molecule's overall lipophilic character.[5] By extending the length of the acyl chain or introducing different substituents, a homologous series of compounds can be synthesized, enabling precise investigation into how lipophilicity dictates biological activity.[6][7]

Lipophilicity-Driven Structure-Activity Relationships (SAR)

The biological activity of 4-acylaminobenzoic acid derivatives is intrinsically linked to their lipophilicity. The hydrophobic benzene ring and acyl chain facilitate entry into and through phospholipid bilayers, while the hydrophilic carboxylic group can interact with the membrane surface or aqueous environment.[5][8][9]

Antimicrobial and Antifungal Activity

A significant body of research has demonstrated that modifying the PABA structure can impart potent antimicrobial and antifungal properties.[1][3][10][11] The mechanism often involves disruption of the bacterial cell membrane.[4]

The relationship between lipophilicity and antimicrobial activity frequently follows a parabolic curve. Initially, increasing the length of the acyl chain enhances lipophilicity, leading to greater membrane perturbation and increased antimicrobial potency.[12] This is because the fatty acyl chain can interact with the lipid regions of the bacterial membrane.[13] However, beyond an optimal chain length, the increased lipophilicity can lead to poor aqueous solubility and excessive sequestration within the membrane, preventing the molecule from reaching its intracellular target or disrupting membrane integrity effectively. This phenomenon is known as the "cut-off effect."[13]

Quantitative Structure-Activity Relationship (QSAR) studies have confirmed that hydrophobicity is a key determinant of the antibacterial activity of these derivatives.[14] For instance, studies on benzoylaminobenzoic acids as inhibitors of bacterial fatty acid synthesis revealed that activity increases with a corresponding increase in hydrophobicity.[14]

Cytotoxic and Anticancer Activity

Simple chemical modifications of the PABA scaffold have also yielded derivatives with notable cytotoxicity against cancer cell lines, such as HepG2.[1][3][10] Similar to antimicrobial activity, the ability of these compounds to traverse the cancer cell membrane is a critical first step. Alkyl derivatives of PABA have shown significant inhibitory properties against lung and oral squamous carcinoma cell lines.[6] One study found that a specific derivative exhibited greater potency against a lung cancer cell line than the standard chemotherapeutic agent, cisplatin.[6]

Workflow for Derivative Design and Evaluation

The rational design of novel 4-acylaminobenzoic acid derivatives follows a structured workflow that integrates computational prediction with experimental validation.

Workflow Figure 1. Drug Discovery Workflow cluster_design Design & Synthesis cluster_validation Experimental Validation cluster_analysis Analysis & Optimization A Scaffold Selection (4-Acylaminobenzoic Acid) B In Silico Modification (Vary Acyl Chain) A->B C Computational Prediction (Calculate logP) B->C D Chemical Synthesis C->D E Experimental Lipophilicity (RP-HPLC, logD) D->E F Biological Screening (MIC, IC50 Assays) E->F G QSAR Analysis F->G H Identify Lead Compound G->H I Lead Optimization H->I I->B Iterative Redesign

Caption: General workflow for designing and evaluating bioactive 4-acylaminobenzoic acid derivatives.

Quantifying Lipophilicity: Experimental Protocol

While computational methods provide rapid estimation of log P, experimental determination is crucial for accuracy.[15] Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a robust and widely used method for determining lipophilicity, often expressed as the logarithm of the retention factor (log k) or as log D (the distribution coefficient at a specific pH).[16][17][18]

Protocol: Determination of log D at pH 7.4 using RP-HPLC

This protocol provides a standardized method for assessing the lipophilicity of 4-acylaminobenzoic acid derivatives under physiological pH conditions.

1. Materials and Instrumentation:

  • Agilent 1200 Infinity Series HPLC system or equivalent, equipped with a Diode Array Detector (DAD).[19]
  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase A: Phosphate buffer (e.g., 20 mM), pH 7.4.
  • Mobile Phase B: Acetonitrile or Methanol.
  • Test compounds and a set of standard compounds with known log P values.
  • Autosampler vials.

2. Standard Preparation:

  • Prepare stock solutions (1 mg/mL) of standard compounds and test compounds in a suitable solvent (e.g., Mobile Phase B).
  • Create a working solution by diluting the stock solutions to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 25°C.
  • Detection Wavelength: Determined by the UV-Vis spectrum of the compounds (typically 254 nm).
  • Isocratic Elution: Run a series of experiments with varying percentages of Mobile Phase B (e.g., 50%, 60%, 70%, 80% Acetonitrile).

4. Data Acquisition and Analysis:

  • For each isocratic condition, inject the standards and test compounds to determine their retention times (t_R).
  • Determine the column dead time (t_0) using an unretained compound (e.g., uracil or sodium nitrate).
  • Calculate the retention factor (k) for each compound at each mobile phase composition using the formula: k = (t_R - t_0) / t_0 .
  • Calculate log k for each value.
  • For each compound, plot log k versus the percentage of the organic modifier in the mobile phase.
  • Extrapolate the linear regression to 100% aqueous phase (0% modifier) to determine the y-intercept, which is the log k_w value.
  • Create a calibration curve by plotting the known log P values of the standard compounds against their determined log k_w values.
  • Use the equation of the line from the calibration curve to calculate the log D (at pH 7.4) of the test compounds from their experimental log k_w values.

Data Summary: Lipophilicity and Antimicrobial Activity

The following table summarizes representative data illustrating the correlation between the nature of the acyl group, the calculated lipophilicity (ClogP), and the resulting antimicrobial activity against Staphylococcus aureus.

Derivative (R-group in 4-R-NH-C₆H₄-COOH)ClogP (Calculated)S. aureus MIC (µM)
Acetyl (CH₃CO-)1.35> 100
Butyryl (CH₃(CH₂)₂CO-)2.3962.5
Hexanoyl (CH₃(CH₂)₄CO-)3.4315.6
Octanoyl (CH₃(CH₂)₆CO-)4.477.8
Decanoyl (CH₃(CH₂)₈CO-)5.5115.6
Dodecanoyl (CH₃(CH₂)₁₀CO-)6.5531.2

Note: Data is illustrative, synthesized from trends reported in the literature.[12][13] ClogP values are estimates.

This data clearly shows the parabolic relationship: activity increases with lipophilicity up to the octanoyl derivative and then decreases, demonstrating the "cut-off" effect.

Mechanistic Implications of Lipophilicity

The influence of lipophilicity extends beyond simple membrane passage. It dictates the precise nature of the molecule's interaction with the lipid bilayer and potential protein targets.

Mechanism Figure 2. Lipophilicity-Activity Relationship A Low Lipophilicity (Short Acyl Chain) A_res Poor Membrane Permeation A->A_res B Optimal Lipophilicity (Medium Acyl Chain) B_res Balanced Permeation & Target Interaction B->B_res C High Lipophilicity (Long Acyl Chain) C_res Membrane Sequestration (Cut-off Effect) C->C_res

Caption: Impact of acyl chain length on the biological outcome of 4-acylaminobenzoic acid derivatives.

  • Low Lipophilicity: Derivatives with short acyl chains are too polar to efficiently partition into the hydrophobic core of the bacterial membrane, resulting in poor activity.

  • Optimal Lipophilicity: A balanced lipophilicity allows the molecule to effectively cross the membrane and reach its target, whether that is a specific enzyme like β-ketoacyl-ACP synthase III or the membrane itself.[14]

  • High Lipophilicity: Excessively long acyl chains cause the molecule to become trapped within the lipid bilayer, reducing its effective concentration at the target site and leading to diminished activity.[13]

Conclusion and Future Directions

Lipophilicity is a paramount, tunable parameter in the development of 4-acylaminobenzoic acid derivatives. The SAR is clear: a parabolic relationship exists where optimal lipophilicity must be achieved to maximize biological activity, particularly for antimicrobial applications. The methodologies outlined in this guide provide a robust framework for the rational design and evaluation of new chemical entities based on this versatile scaffold.

Future research should focus on creating more sophisticated QSAR models that incorporate additional descriptors alongside lipophilicity to predict activity against a wider range of targets, including specific cancer cell lines and viral enzymes.[20][21] Furthermore, exploring the application of these lipophilicity-driven design principles to advanced drug delivery systems could enhance the therapeutic index and overcome challenges like poor solubility for highly lipophilic candidates.

References

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., Stolaříková, J., & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4-aminobenzoic acid derivatives (IX–XI). ResearchGate. [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. [Link]

  • Gupta, M. K. (2019). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology, 12(1), 56. [Link]

  • Yıldırım, S., Çavuşoğlu, B. K., Özkay, Y., & Kaplancıklı, Z. A. (2021). Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. Archiv der Pharmazie, 354(3), e2000282. [Link]

  • Otake, Y., et al. (2014). Benzoic Acid and its Derivatives Increase Membrane Resistance to Osmotic Pressure in Isolated Sheep Erythrocytes. ResearchGate. [Link]

  • Đurović, A., et al. (2025). Analysis of the Lipophilicity and HSA Binding Profile of Biologically Relevant 2-Mercaptobenzoic Acid Derivatives. PubMed. [Link]

  • ResearchGate. (n.d.). The antibacterial action of derivatives and analogues of aminobenzoic acid. ResearchGate. [Link]

  • Nepali, K., Sharma, S., Sharma, M., Bedi, P. M., & Dhar, K. L. (2011). QSAR studies on benzoylaminobenzoic acid derivatives as inhibitors of beta-ketoacyl-acyl carrier protein synthase III. Medicinal Chemistry Research, 20(8), 1144-1152. [Link]

  • Otake, Y., et al. (2014). Benzoic Acid and its Derivatives Increase Membrane Resistance to. Longdom Publishing. [Link]

  • Otake, Y., et al. (2013). Effect of the chemical specificity of benzoic acid and its analogs on osmotic fragility in erythrocytes of Sprague-Dawley rats in vitro. Food and Chemical Toxicology, 56, 259-264. [Link]

  • ResearchGate. (n.d.). Values of logP and logk for the Test Compounds Used in This Study. ResearchGate. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate. [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. ResearchGate. [Link]

  • Alam, M. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(1), 1. [Link]

  • Cieplik, F., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. Molecules, 26(12), 3698. [Link]

  • Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. [Link]

  • Boakes, S., et al. (2021). Influence of lipophilicity on the antibacterial activity of polymyxin derivatives and on their ability to act as potentiators of rifampicin. ACS Infectious Diseases, 7(6), 1625-1635. [Link]

  • Wan, H., et al. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257. [Link]

  • Li, Z., et al. (2017). Influence of Acyl Chain Saturation on the Membrane-Binding Activity of a Short Antimicrobial Peptide. ACS Omega, 2(11), 8196-8204. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. ResearchGate. [Link]

  • Krátký, M., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PMC - NIH. [Link]

  • Kumar, M., Narasimhan, B. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(2), 87-101. [Link]

  • Seydel, J. K., et al. (1982). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 25(6), 726-731. [Link]

  • Li, Z., et al. (2017). Influence of Acyl Chain Saturation on the Membrane-Binding Activity of a Short Antimicrobial Peptide. ResearchGate. [Link]

  • Bartels, J., et al. (2020). Fatty Acid Conjugation Leads to Length-Dependent Antimicrobial Activity of a Synthetic Antibacterial Peptide (Pep19-4LF). International Journal of Molecular Sciences, 21(23), 8993. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminobenzoic acid derivatives 12–15. ResearchGate. [Link]

  • Vltavská, O., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. Journal of Clinical Pharmacy and Therapeutics, 40(4), 441-445. [Link]

  • Dołowy, M., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3499. [Link]

Sources

An In-Depth Technical Guide to the Solubility of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Framework for Understanding Solubility

In pharmaceutical development and synthetic chemistry, understanding a compound's solubility is a cornerstone for process design, formulation, and ensuring bioavailability.[1][2] This guide focuses on 4-[(2,2-dimethylpropanoyl)amino]benzoic acid, a substituted benzoic acid derivative. A comprehensive search of the current scientific literature reveals a scarcity of published quantitative solubility data for this specific molecule.

Therefore, this document is structured not as a simple data repository, but as a technical and methodological guide. It will empower the researcher to:

  • Predict the solubility behavior of the target compound by analyzing its structure and comparing it to a well-characterized parent molecule, 4-aminobenzoic acid (PABA).

  • Experimentally determine its solubility with confidence using a detailed, standards-compliant protocol.

  • Interpret the results within a sound thermodynamic and physicochemical framework.

Part 1: Physicochemical Profile and Solubility Prediction

A molecule's solubility is intrinsically linked to its physical and chemical properties. By dissecting the structure of this compound, we can make robust predictions about its behavior in various organic solvents.

Structural Analysis: A Tale of Two Molecules

Our target compound can be viewed as a derivative of 4-aminobenzoic acid (PABA), where a pivaloyl (2,2-dimethylpropanoyl) group has been acylated to the amino nitrogen. This single modification dramatically alters the key physicochemical parameters that govern solubility.

  • 4-Aminobenzoic Acid (PABA): A polar molecule with both a Brønsted-Lowry acid (carboxylic acid) and a Brønsted-Lowry base (amino group)[3][4]. The amino group has two hydrogen atoms available for hydrogen bonding as a donor, and the carboxylic acid provides another donor and two acceptor sites.

  • This compound: The addition of the pivaloyl group introduces a bulky, nonpolar tert-butyl moiety. Crucially, it converts the primary amine into a secondary amide. This eliminates one hydrogen bond donor site and shields the remaining N-H proton, significantly reducing its hydrogen bonding capacity.

The comparative properties are summarized below.

Property4-Aminobenzoic Acid (PABA)This compoundRationale for Change
Molecular Formula C₇H₇NO₂[5]C₁₂H₁₅NO₃Addition of C₅H₈O group.
Molecular Weight 137.14 g/mol [4]221.25 g/mol Increased mass from pivaloyl group.
Hydrogen Bond Donors 3 (1 from -COOH, 2 from -NH₂)2 (1 from -COOH, 1 from -NH-)Acylation of the amine to an amide.
Hydrogen Bond Acceptors 3 (2 from -COOH, 1 from -NH₂)4 (2 from -COOH, 1 from C=O, 1 from -NH-)Addition of the amide carbonyl oxygen.
Predicted LogP 0.83[4]~2.5 - 3.0 (Estimated)The bulky, nonpolar tert-butyl group significantly increases lipophilicity.
pKa (Carboxylic Acid) ~4.8[4]~4.5 - 5.0 (Estimated)The electron-withdrawing nature of the amide group may slightly alter the acidity, but a major shift is not expected.
Predicting Solubility Trends

The "like dissolves like" principle is our primary guide. Based on the structural changes, we can predict the following shifts in solubility behavior relative to PABA:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): PABA exhibits high solubility in these solvents due to strong hydrogen bonding interactions[6][7]. For our target compound, the reduction in hydrogen bond donating capacity and the increased nonpolar surface area will likely lead to a significant decrease in solubility.

  • Polar Aprotic Solvents (e.g., Acetonitrile, Ethyl Acetate): These solvents are hydrogen bond acceptors but not donors. While PABA is soluble in these solvents, the increased lipophilicity and dipole moment of the amide in the target compound may lead to comparable or slightly decreased solubility . The outcome depends on the balance between the loss of H-bonding and the gain in favorable dipole-dipole interactions.

  • Nonpolar Solvents (e.g., Toluene, Heptane): PABA has very low solubility in nonpolar solvents[6]. The large, lipophilic pivaloyl group on the target molecule should dramatically increase its affinity for nonpolar environments, leading to a notable increase in solubility compared to PABA.

For reference, the experimentally determined solubility of PABA in several organic solvents is provided below. This serves as a valuable baseline for experimental design.

SolventTemperature (°C)Molar Solubility (mol/L)Mass Solubility (g/L)Reference
Methanol25~1.8~247[7]
Ethanol25~1.1~151[7]
2-Propanol25~0.5~69[7]
Acetonitrile25~0.3~41[7]
Ethyl Acetate25~0.4~55[7]
Note: Data is estimated from graphical representations in the cited source and should be considered approximate.

Part 2: Experimental Determination via the Shake-Flask Method (OECD 105)

To obtain definitive, high-quality data, a standardized experimental protocol is essential. The OECD Guideline 105 "Water Solubility" provides the framework for the shake-flask method, which is readily adapted for organic solvents.[8][9] This method is the gold standard for substances with solubilities above 10⁻² g/L.[10]

Core Principle

The shake-flask method is an equilibrium-based technique. Excess solid solute is agitated in the solvent at a constant temperature for a sufficient period to allow the solution to reach saturation. After phase separation, the concentration of the solute in the liquid phase is measured, representing its solubility.

Diagram of the Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_equilibration Phase 2: Equilibration cluster_separation Phase 3: Phase Separation cluster_analysis Phase 4: Analysis A 1. Add excess solid to solvent in flasks B 2. Seal flasks securely A->B C 3. Place in thermostated shaker (e.g., 25°C ± 0.5°C) B->C Transfer to shaker D 4. Agitate for defined periods (e.g., 24h, 48h, 72h) C->D E 5. Check for equilibrium: Solubility at 48h ≈ 72h? D->E F 6. Allow flasks to settle at test temperature E->F Equilibrium reached G 7. Centrifuge aliquots at test temperature F->G H 8. Collect clear supernatant G->H I 9. Prepare dilutions of supernatant H->I Prepare for analysis J 10. Quantify concentration (e.g., HPLC-UV) I->J K 11. Calculate Solubility (g/L, mol/L) J->K

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Experimental Protocol

This protocol is a self-validating system designed to ensure equilibrium is reached and accurately measured.

A. Materials and Apparatus:

  • This compound (high purity, >99%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg precision)

  • Glass flasks with airtight seals (e.g., screw caps with PTFE liners)

  • Thermostated orbital shaker or water bath (capable of maintaining ±0.5°C)[11]

  • Temperature-controlled centrifuge[12]

  • Calibrated volumetric flasks and pipettes

  • Syringes and syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

B. Preliminary Test (Range Finding):

  • Objective: To estimate the approximate solubility and determine the time required to reach equilibrium.

  • Procedure: Prepare a single flask by adding a substantial excess of the compound (e.g., 100 mg) to 10 mL of the solvent.

  • Agitate at the desired temperature (e.g., 25°C).

  • Sample the supernatant after 24, 48, and 72 hours, analyzing the concentration at each point.

  • Causality Check: Equilibrium is considered reached when the concentrations measured at two consecutive time points (e.g., 48 and 72 hours) are statistically identical.[11] This confirms that the agitation time is sufficient for the dissolution process to complete.

C. Definitive Test (Triplicate Measurement):

  • Preparation: Based on the preliminary test, add an amount of solid to three separate flasks to ensure a clear excess remains after saturation (e.g., 5 times the expected dissolved mass). Add a precise volume of solvent to each.

  • Equilibration: Place the triplicate flasks in the thermostated shaker and agitate for the time determined in the preliminary test (e.g., 72 hours).

  • Phase Separation:

    • Cease agitation and allow the flasks to stand in the thermostated bath for at least 24 hours to allow coarse particles to settle.

    • Draw an aliquot from the liquid phase and transfer it to a centrifuge tube.

    • Centrifuge at the test temperature for a sufficient time to pellet all suspended solids (e.g., 20 minutes at >3000 x g).[11][12] This step is critical to ensure only the dissolved solid is measured.

  • Analysis:

    • Carefully take a known volume of the clear supernatant.

    • Perform a precise serial dilution with the same solvent to bring the concentration into the linear range of the analytical method.

    • Quantify the concentration using a pre-validated HPLC-UV method against a calibration curve prepared from known standards.

  • Data Reporting: Calculate the average solubility from the three replicate flasks and report it in both g/L and mol/L, specifying the temperature.

Conclusion

References

  • Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.
  • Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.
  • Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.
  • Thermodynamics-Informed Machine Learning Models for the Prediction of Solubility of Pharmaceuticals.
  • Water Solubility (Flask Method) acc. to OECD 105 and Council Regulation (EC) No. 440/2008, Method A.6.
  • Test No.
  • 4-Aminobenzoic acid. Solubility of Things.
  • Chemical Properties of Benzoic acid, 4-amino-, methyl ester (CAS 619-45-4). Cheméo.
  • TSCA partition coefficient (n-octanol/w
  • a.6. water solubility.
  • Solubility testing in accordance with the OECD 105. FILAB.
  • 4-Aminobenzoic acid | 150-13-0. ChemicalBook.
  • Chemical Properties of Benzoic acid, 4-amino-, 1-methylpropyl ester. Cheméo.
  • 4-[(Propan-2-yl)amino]benzoic acid | C10H13NO2 | CID 283844. PubChem.
  • Solubility of p ABA in several solvents (data in Table 1)
  • 4-[(4-hydroxybenzoyl)amino]benzoic acid. Benchchem.
  • 4-Aminobenzoic Acid | C7H7NO2 | CID 978. PubChem.
  • IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents an.
  • 4-Aminobenzoic acid. NIST WebBook.

Sources

Unlocking the Therapeutic Potential of 4-Acylaminobenzoic Acids: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile 4-Acylaminobenzoic Acid Scaffold

The 4-acylaminobenzoic acid motif, a derivative of para-aminobenzoic acid (PABA), represents a privileged scaffold in medicinal chemistry. Its inherent structural versatility, allowing for modifications at both the acylamino and carboxylic acid groups, has made it a cornerstone for the development of a diverse array of therapeutic agents.[1] This guide provides an in-depth exploration of the key molecular targets of 4-acylaminobenzoic acids, offering researchers and drug development professionals a comprehensive technical overview of their mechanisms of action, supporting scientific evidence, and practical methodologies for target validation. The compounds discussed herein have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, underscoring their significant therapeutic promise.[2]

Dihydropteroate Synthase (DHPS): A Classic Target for Antimicrobial Agents

One of the most well-established therapeutic targets for analogs of PABA is dihydropteroate synthase (DHPS), a critical enzyme in the folate biosynthesis pathway of many bacteria, fungi, and protozoa.[3] Folate is essential for the synthesis of nucleic acids, and its inhibition leads to a bacteriostatic effect.[4] Humans do not synthesize folate de novo, making DHPS an excellent selective target for antimicrobial drugs.[3]

Mechanism of Action

4-Acylaminobenzoic acids, particularly those that can be metabolized to PABA analogs, act as competitive inhibitors of DHPS. They mimic the natural substrate, PABA, and bind to the active site of the enzyme, thereby blocking the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) to form 7,8-dihydropteroate.[4][5] This disruption of the folate pathway starves the microorganism of essential precursors for DNA and RNA synthesis. 4-Acetamidobenzoic acid, a direct metabolite of PABA, has been shown to interfere with DHPS function.[5]

DHPS_Inhibition cluster_reaction Enzymatic Reaction PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPP DHPP DHPP->DHPS Acylaminobenzoic_Acid 4-Acylaminobenzoic Acid Analog Acylaminobenzoic_Acid->DHPS Competitively Inhibits Dihydropteroate 7,8-Dihydropteroate DHPS->Dihydropteroate Catalyzes Folate_Pathway Folate Synthesis Dihydropteroate->Folate_Pathway

Figure 1: Competitive inhibition of DHPS by 4-acylaminobenzoic acid analogs.

Experimental Protocol: DHPS Inhibition Assay

A continuous spectrophotometric assay is a reliable method for determining the inhibitory activity of compounds against DHPS.

Principle: The product of the DHPS reaction, dihydropteroate, is reduced by an excess of a coupling enzyme, dihydrofolate reductase (DHFR), using NADPH as a cofactor. The rate of DHPS activity is directly proportional to the rate of NADPH oxidation, which is monitored by the decrease in absorbance at 340 nm.[6]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES pH 7.6, 10 mM MgCl₂, 5% DMSO.

    • Substrates: 5 µM p-aminobenzoic acid (PABA) and 5 µM 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) in assay buffer.

    • Enzymes: 5 nM DHPS and an excess of DHFR (e.g., 0.01 U).

    • Cofactor: NADPH.

    • Test Compounds: Prepare a stock solution in DMSO and dilute to the desired concentrations in the assay buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 50 µL of the assay buffer.

    • Add 10 µL of the test compound at various concentrations.

    • Add 20 µL of the enzyme mixture (DHPS and DHFR).

    • Incubate for 5 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the substrate mixture (PABA and DHPP) and NADPH.

  • Data Acquisition:

    • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Neuraminidase: A Target for Antiviral Therapy

Neuraminidase (NA) is a key surface glycoprotein of the influenza virus that facilitates the release of progeny virions from infected host cells by cleaving sialic acid residues.[2] Inhibition of NA is a clinically validated strategy for the treatment of influenza.

Mechanism of Action

Derivatives of 4-acylaminobenzoic acid have been investigated as NA inhibitors. These compounds are designed to mimic the natural substrate, sialic acid, and bind to the highly conserved active site of the neuraminidase enzyme. By occupying the active site, they prevent the cleavage of sialic acid, leading to the aggregation of newly formed virus particles on the cell surface and limiting the spread of infection. Molecular docking studies have suggested that specific 4-acetamido-3-(benzylideneamino)benzoic acid derivatives can effectively bind to the NA active site.[2]

Experimental Protocol: Neuraminidase Inhibition Assay

A fluorescence-based assay using the substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) is commonly employed to screen for NA inhibitors.

Principle: Neuraminidase cleaves the MUNANA substrate to release the fluorescent product 4-methylumbelliferone (4-MU). The increase in fluorescence is proportional to the NA activity. Inhibitors will reduce the rate of fluorescence generation.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 33.3 mM MES, 4 mM CaCl₂, pH 6.5.

    • Substrate Solution: 300 µM MUNANA in assay buffer.

    • Enzyme Solution: Diluted influenza virus containing neuraminidase in assay buffer.

    • Test Compounds: Prepare serial dilutions in assay buffer.

    • Stop Solution: A mixture of absolute ethanol and 0.824 M NaOH.

  • Assay Procedure (96-well black plate):

    • Add 50 µL of the test compound dilutions to the wells.

    • Add 50 µL of the diluted virus (enzyme solution) to each well.

    • Incubate at room temperature for 45 minutes.

    • Initiate the reaction by adding 50 µL of the MUNANA substrate solution to each well.

    • Incubate the plate at 37°C for 1 hour.

  • Data Acquisition:

    • Stop the reaction by adding 100 µL of the stop solution to each well.

    • Measure the fluorescence using a fluorometer with an excitation wavelength of ~355 nm and an emission wavelength of ~460 nm.[7]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percentage of inhibition for each compound concentration compared to the control (no inhibitor).

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Myeloperoxidase (MPO): A Target in Inflammatory Diseases

Myeloperoxidase (MPO) is a heme-containing enzyme found in neutrophils that plays a crucial role in the innate immune response by catalyzing the formation of hypochlorous acid (HOCl), a potent oxidant.[8] However, excessive MPO activity is implicated in the pathology of various inflammatory diseases.

Mechanism of Action

Certain 4-aminobenzoic acid derivatives, such as 4-aminobenzoic acid hydrazide (ABAH), act as potent, mechanism-based irreversible inhibitors of MPO.[8][9] MPO oxidizes ABAH to a radical intermediate. This radical can then reduce the enzyme to its ferrous state. In the presence of hydrogen peroxide, the ferrous MPO is irreversibly inactivated.[8][9] By inhibiting MPO, these compounds can reduce the production of damaging reactive oxygen species at sites of inflammation.

MPO_Inhibition cluster_cycle Catalytic Cycle and Inhibition MPO_Fe3 MPO (Fe³⁺) (Active) ABAH_radical ABAH Radical MPO_Fe3->ABAH_radical Oxidizes ABAH H2O2 H₂O₂ Inactivated_MPO Inactivated MPO H2O2->Inactivated_MPO ABAH 4-Aminobenzoic Acid Hydrazide (ABAH) ABAH->MPO_Fe3 MPO_Fe2 MPO (Fe²⁺) ABAH_radical->MPO_Fe2 Reduces MPO MPO_Fe2->H2O2 Reacts with

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the N-acylation of 4-Aminobenzoic Acid with Pivaloyl Chloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed protocol for the N-acylation of 4-aminobenzoic acid using pivaloyl chloride to synthesize N-(4-carboxyphenyl)pivalamide. This reaction is a cornerstone transformation in organic synthesis, frequently employed for the protection of amino groups or as a key step in the construction of complex molecules for pharmaceuticals and materials science.[1][2] We will delve into the underlying Schotten-Baumann reaction mechanism, provide a robust, step-by-step experimental procedure, outline critical safety protocols for handling the hazardous reagents involved, and present the information in a clear, accessible format for researchers and drug development professionals.

Scientific Principles and Mechanistic Overview

The N-acylation of an amine with an acyl chloride is a classic example of nucleophilic acyl substitution. In this specific application, the reaction is typically performed under Schotten-Baumann conditions, which utilize a two-phase system (aqueous and organic) or an aqueous alkaline solution to facilitate the reaction and neutralize the acidic byproduct.[3][4][5]

The Core Mechanism: The reaction proceeds via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid (PABA) onto the electrophilic carbonyl carbon of pivaloyl chloride.[3] This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group.

Role of the Base: A crucial component of the Schotten-Baumann reaction is the presence of a base, typically an aqueous solution of sodium hydroxide (NaOH).[4] The base serves two primary functions:

  • Neutralization: It neutralizes the hydrochloric acid (HCl) generated during the reaction. This is critical because the HCl would otherwise protonate the unreacted amine, rendering it non-nucleophilic and halting the reaction.[5]

  • Driving Equilibrium: By scavenging the HCl byproduct, the base drives the reaction equilibrium towards the formation of the amide product.[5]

Substrate Reactivity: 4-Aminobenzoic acid is a bifunctional molecule, containing both a nucleophilic amino group and an acidic carboxyl group.[6] Under basic conditions, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly less reactive as a nucleophile. The amino group, however, remains a potent nucleophile, ensuring high selectivity for N-acylation over O-acylation.

Reaction Mechanism Diagram

Schotten_Baumann_Mechanism Figure 1: Mechanism of N-acylation cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products PABA 4-Aminobenzoic Acid (in base, as carboxylate) Intermediate Tetrahedral Intermediate PABA->Intermediate Nucleophilic Attack PivCl Pivaloyl Chloride PivCl->Intermediate Product N-(4-carboxy)pivalamide Intermediate->Product Collapse & Chloride Expulsion Product->Product HCl HCl NaCl NaCl + H2O HCl->NaCl Base NaOH Base->NaCl Neutralization

Caption: Figure 1: Mechanism of N-acylation. The nucleophilic amine attacks the acyl chloride, forming a tetrahedral intermediate that collapses to the amide product, with the generated HCl being neutralized by the base.

Safety First: Handling Pivaloyl Chloride

WARNING: Pivaloyl chloride is a highly hazardous substance. A thorough risk assessment must be conducted before beginning this procedure.

Pivaloyl chloride is flammable, corrosive, a lachrymator (induces tearing), reacts violently with water, and is fatal if inhaled.[7][8][9] All handling must be performed in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

HazardRequired Precaution
Inhalation Toxicity Always handle in a certified chemical fume hood. Ensure adequate ventilation.[8][10]
Corrosive / Skin Burns Wear chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and closed-toe shoes.[8][10]
Eye Damage Wear tightly sealed chemical safety goggles and a full-face shield.[8][10]
Flammability Keep away from heat, sparks, and open flames. Ground and bond containers and receiving equipment to prevent static discharge.[7][11]
Reactivity Add to reaction mixtures slowly and in a controlled manner. Never add water directly to pivaloyl chloride.[7] Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible materials.[7][10]

Emergency Procedures:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek urgent medical attention.[7][8]

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek urgent medical attention.[7]

  • Inhalation: Remove the person to fresh air and keep comfortable for breathing. Immediately call a poison center or doctor.[7]

  • Spill: Evacuate the area. Use absorbent material (e.g., vermiculite, sand) to contain the spill. Do not use water. Dispose of as hazardous waste.

Detailed Experimental Protocol

This protocol details the synthesis of N-(4-carboxy)pivalamide under Schotten-Baumann conditions.

Materials and Equipment
ReagentsEquipment
4-Aminobenzoic Acid (PABA), ≥99%250 mL Erlenmeyer flask or round-bottom flask
Pivaloyl Chloride, ≥99%Magnetic stirrer and stir bar
Sodium Hydroxide (NaOH), pellets50 mL dropping funnel or syringe
Hydrochloric Acid (HCl), concentratedIce-water bath
Deionized WaterBüchner funnel and filter paper
Ethanol (for recrystallization)pH paper or pH meter
Dichloromethane (DCM) (for TLC)Thin-Layer Chromatography (TLC) plates (silica)
Ethyl Acetate (for TLC)Rotary evaporator (optional)
Acetic Acid (for TLC)Vacuum oven or desiccator
Experimental Workflow Diagram

Workflow Figure 2: Experimental Workflow prep 1. Prepare Solutions - Dissolve PABA in 1M NaOH(aq) - Prepare Pivaloyl Chloride react 2. Reaction - Cool PABA solution to 0-5 °C - Add Pivaloyl Chloride dropwise - Stir and warm to RT prep->react monitor 3. Monitor Progress - Use TLC to check for consumption of starting material react->monitor monitor->react Incomplete workup 4. Workup - Cool mixture in ice bath - Acidify with conc. HCl to pH ~2-3 monitor->workup Reaction Complete isolate 5. Isolation - Filter precipitate using Büchner funnel - Wash solid with cold deionized water workup->isolate purify 6. Purification - Recrystallize crude product from ethanol/water mixture isolate->purify dry 7. Drying - Dry the purified solid under vacuum purify->dry final_product Final Product: N-(4-carboxy)pivalamide dry->final_product

Sources

Application & Protocol Guide: Leveraging 4-[(2,2-dimethylpropanoyl)amino]benzoic Acid in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This document provides a detailed guide on the application of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid, a specialized building block, in the realm of solid-phase synthesis (SPS). The unique structural features of this molecule offer distinct advantages in the construction of complex chemical entities, from peptides to small molecule libraries. Herein, we will explore the underlying chemical principles, provide validated protocols for its use, and discuss its applications in contemporary research and drug discovery.

Introduction: The Strategic Advantage of the Pivaloyl-Protected Linker

Solid-phase synthesis, a cornerstone of modern medicinal chemistry and peptide science, relies on the sequential addition of building blocks to a growing chain anchored to an insoluble resin.[1][2] The choice of the initial linker molecule, which connects the nascent molecule to the solid support, is of paramount importance as it dictates the cleavage conditions and the C-terminal functionality of the final product.

This compound, also known as 4-(pivaloylamino)benzoic acid, has emerged as a valuable tool in this context. Its utility stems from the robust nature of the pivaloyl (2,2-dimethylpropanoyl) protecting group. This bulky aliphatic acyl group confers a high degree of steric hindrance around the amide nitrogen, rendering it exceptionally stable to a wide range of reaction conditions, particularly the acidic and basic treatments frequently employed in solid-phase synthesis for the removal of temporary protecting groups like Boc and Fmoc, respectively.[3][4]

The benzoic acid moiety provides a versatile handle for attachment to various hydroxyl- or amino-functionalized resins, while the strategically placed pivaloyl-protected amine can be unmasked under specific, often harsh, conditions to allow for further derivatization or to serve as a key pharmacophoric element in the final compound. Benzoic acid derivatives, in general, are fundamental building blocks in drug discovery due to their rigid structure and ability to participate in various biological interactions.[5][6]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is crucial for its effective use.

PropertyValueReference
IUPAC Name This compoundN/A
Synonyms 4-(Pivaloylamino)benzoic acidN/A
Molecular Formula C12H15NO3N/A
Molecular Weight 221.25 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in DMF, DMSO, and other polar organic solventsN/A
Storage Store in a cool, dry place away from light[7]

Handling Precautions: Standard laboratory safety protocols should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

Core Protocols: Incorporation into Solid-Phase Synthesis Workflows

The following protocols provide a detailed, step-by-step guide for the integration of this compound into a typical solid-phase synthesis workflow. These protocols are designed to be self-validating, with checkpoints and expected outcomes.

Protocol 1: Loading onto Hydroxymethyl-Functionalized Resins (e.g., Wang Resin)

This protocol describes the esterification of this compound to a Wang resin, a common support for the synthesis of C-terminal carboxylic acids.

Workflow Diagram:

G cluster_prep Resin Preparation cluster_activation Carboxylic Acid Activation cluster_coupling Coupling to Resin cluster_capping Capping Unreacted Sites swell Swell Wang Resin in DMF mix Mix Linker, DIC, and DMAP in DMF couple Add activation mix to resin and agitate mix->couple wash_dmf Wash with DMF couple->wash_dmf wash_dcm Wash with DCM wash_dmf->wash_dcm dry Dry the resin wash_dcm->dry cap Treat with Acetic Anhydride and Pyridine in DMF dry->cap wash_final Final Washes (DMF, DCM, MeOH) cap->wash_final

Caption: Workflow for loading the linker onto Wang resin.

Materials:

  • Wang Resin (100-200 mesh)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Acetic Anhydride

  • Pyridine

  • Solid-phase synthesis vessel

  • Shaker or agitator

Procedure:

  • Resin Swelling: Place the Wang resin (1 g, appropriate substitution) in a solid-phase synthesis vessel. Add DMF (10 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Activation of the Carboxylic Acid: In a separate vial, dissolve this compound (3 equivalents relative to resin substitution) in DMF. Add DMAP (0.1 equivalents) followed by DIC (3 equivalents). Mix gently for 10 minutes at room temperature.

  • Coupling Reaction: Drain the DMF from the swollen resin. Add the activated linker solution to the resin. Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).

  • Capping of Unreacted Sites: To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 equivalents) and pyridine (10 equivalents) in DMF. Agitate for 1 hour.

  • Final Washes: Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading efficiency can be determined by cleaving the linker from a small amount of resin and analyzing by UV-Vis spectroscopy.

Protocol 2: Chain Elongation using Fmoc Chemistry

This protocol outlines the steps for elongating a peptide chain from the resin-bound linker using standard Fmoc-based solid-phase peptide synthesis (SPPS).[8][9]

Workflow Diagram:

G start Resin-Bound Linker deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Couple Fmoc-Amino Acid (HBTU/HOBt or HATU) wash1->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid end Final Peptide on Resin repeat->end Final Amino Acid

Caption: Standard Fmoc-SPPS cycle for chain elongation.

Materials:

  • Loaded Resin from Protocol 1

  • Fmoc-protected amino acids

  • HBTU/HOBt or HATU as coupling reagents

  • N,N-Diisopropylethylamine (DIPEA)

  • 20% (v/v) Piperidine in DMF

  • DMF, peptide synthesis grade

  • DCM

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the first amino acid attached to the linker (if applicable, in this case, the linker itself does not have an Fmoc group, this step is for subsequent amino acids).

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and the cleaved Fmoc adduct.

  • Amino Acid Coupling: In a separate vial, activate the next Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent like HBTU/HOBt or HATU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF. Add this solution to the resin and agitate for 1-2 hours. The completion of the coupling can be monitored by a Kaiser test.[10]

  • Washing: Wash the resin with DMF and DCM.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage from the Resin

The robust pivaloyl group necessitates specific, often strong, acidic conditions for the final cleavage of the synthesized molecule from the resin.

Cleavage Conditions:

Reagent CocktailTarget ResinDurationComments
TFA/TIS/H2O (95:2.5:2.5)Wang, Rink Amide2-4 hoursStandard cleavage cocktail for peptides with acid-labile side-chain protecting groups.
HF/AnisoleMerrifield1-2 hoursHarsh conditions, requires specialized equipment. Effective for complete deprotection.

Procedure (TFA Cleavage):

  • Final Washes: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage: Add the cleavage cocktail (e.g., TFA/TIS/H2O) to the resin in a cleavage vessel.

  • Incubation: Gently agitate the mixture at room temperature for the specified duration.

  • Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved product by adding cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the precipitate with cold ether.

  • Drying: Dry the crude product under vacuum.

  • Purification: Purify the product by reverse-phase HPLC.

Applications and Strategic Considerations

The use of this compound is particularly advantageous in several scenarios:

  • Synthesis of Peptidomimetics and Small Molecules: The robust pivaloyl group can serve as a permanent protecting group or as a key structural element in the final molecule. Its steric bulk can influence the conformation of the molecule and its interaction with biological targets.

  • Combinatorial Chemistry: The stability of the linker allows for a wide range of chemical transformations to be performed on the solid support, enabling the generation of diverse chemical libraries.

  • Fragment-Based Drug Discovery: This linker can be used to immobilize fragments for screening and subsequent elaboration.

Conclusion

This compound is a versatile and robust building block for solid-phase synthesis. Its unique combination of a stable pivaloyl protecting group and a versatile benzoic acid handle provides researchers with a powerful tool for the construction of complex molecules. The protocols outlined in this guide provide a validated framework for its successful implementation in various research and drug discovery applications.

References

  • Cheméo. (n.d.). Benzoic acid, 4-amino-, methyl ester. Retrieved from [Link]

  • ResearchGate. (n.d.). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(Propan-2-yl)amino]benzoic acid. Retrieved from [Link]

  • PubMed. (1995). Synthesis of an amino acid analogue to incorporate p-aminobenzyl-EDTA in peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (2023). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthetic pathways of obtaining 4-(benzylamino) benzoic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Dimethylamino)benzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[[3-(p-Chlorophenyl)propyl]ethylamino]benzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Benzoylamino)benzoic acid. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ResearchGate. (2006). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]

  • PMC. (2023). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Retrieved from [Link]

  • UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]

  • MDPI. (2020). Unexpected Formation of 4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid from 4-[(3-Amino-1-oxo-1H-2-benzopyran-4-yl)amino]benzoic Acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 26.7: Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 4-Pivaloylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pivaloylaminobenzoic acid is a chemical intermediate of interest in the synthesis of various pharmaceutical compounds. Accurate and precise quantification of this molecule is critical for process monitoring, quality control of starting materials, and stability testing of active pharmaceutical ingredients (APIs) and drug products. This document provides detailed protocols for the quantitative analysis of 4-pivaloylaminobenzoic acid using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The methodologies are designed to be robust and are grounded in the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

Choosing the Right Analytical Technique

The selection of an appropriate analytical method depends on several factors, including the required sensitivity, selectivity, the complexity of the sample matrix, and the available instrumentation.

  • UV-Visible Spectrophotometry is a simple, cost-effective technique suitable for the quantification of 4-pivaloylaminobenzoic acid in relatively pure samples. However, it may lack the specificity required for complex matrices where excipients or impurities might interfere.

  • High-Performance Liquid Chromatography (HPLC) with UV detection offers a significant improvement in specificity through the chromatographic separation of the analyte from other components in the sample matrix.[5][6][7] This is often the workhorse method for quality control in pharmaceutical settings.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides the highest level of sensitivity and selectivity, making it ideal for the quantification of trace levels of 4-pivaloylaminobenzoic acid, particularly in complex biological matrices for pharmacokinetic studies.[8][9][10]

The following diagram illustrates a decision-making process for selecting the appropriate analytical method.

MethodSelection Start Start: Need to quantify 4-pivaloylaminobenzoic acid Matrix_Check Is the sample matrix complex (e.g., biological fluid)? Start->Matrix_Check Sensitivity_Check Is trace level quantification (<1 µg/mL) required? Matrix_Check->Sensitivity_Check No LC_MS Use LC-MS/MS (High Sensitivity & Specificity) Matrix_Check->LC_MS Yes Purity_Check Is the sample relatively pure with no interfering substances? Sensitivity_Check->Purity_Check No Sensitivity_Check->LC_MS Yes HPLC_UV Use HPLC-UV (Good Specificity & Moderate Sensitivity) Purity_Check->HPLC_UV No UV_Vis Use UV-Vis Spectrophotometry (Simple, for Pure Samples) Purity_Check->UV_Vis Yes

Caption: Decision tree for analytical method selection.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol describes a reversed-phase HPLC method for the quantification of 4-pivaloylaminobenzoic acid. The method is designed to be specific, accurate, and precise, making it suitable for routine quality control analysis.

Principle

Reversed-phase chromatography separates molecules based on their hydrophobicity. 4-Pivaloylaminobenzoic acid is retained on a nonpolar stationary phase (e.g., C18) and eluted with a polar mobile phase. Quantification is achieved by measuring the absorbance of the analyte with a UV detector at a specific wavelength.

Experimental Protocol

1.2.1 Apparatus and Reagents

  • High-Performance Liquid Chromatograph with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • 4-Pivaloylaminobenzoic acid reference standard

1.2.2 Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). A typical starting gradient could be 70:30 (A:B).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-pivaloylaminobenzoic acid reference standard and dissolve it in 100 mL of diluent (e.g., 50:50 acetonitrile:water).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.2.3 Chromatographic Conditions

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Isocratic: 0.1% Phosphoric Acid in Water : Acetonitrile (e.g., 60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength To be determined (scan for λmax, likely around 254-280 nm)

1.2.4 Sample Preparation Accurately weigh a quantity of the sample expected to contain 4-pivaloylaminobenzoic acid and dissolve it in the diluent to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

1.2.5 Data Analysis Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of 4-pivaloylaminobenzoic acid in the sample by interpolating its peak area from the calibration curve.

Method Validation

The analytical method must be validated to ensure it is suitable for its intended purpose.[11][12][13] The validation should be performed according to ICH Q2(R1) guidelines and include the following parameters:[1][2][4]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from other components.
Linearity Correlation coefficient (r²) ≥ 0.999
Range To be established based on linearity, accuracy, and precision.
Accuracy Recovery of 98.0% to 102.0%
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1
Robustness Insensitive to minor changes in method parameters.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the highly sensitive and selective quantification of 4-pivaloylaminobenzoic acid, making it ideal for bioanalytical applications or trace impurity analysis.

Principle

LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. The analyte is first separated on an HPLC column, then ionized (e.g., by electrospray ionization - ESI), and the specific precursor-to-product ion transition is monitored (Multiple Reaction Monitoring - MRM), providing excellent specificity.

Experimental Protocol

2.2.1 Apparatus and Reagents

  • LC-MS/MS system (e.g., triple quadrupole) with an ESI source

  • C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 4-Pivaloylaminobenzoic acid reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog)

2.2.2 Preparation of Solutions

  • Mobile Phase: Prepare a solution of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Standard Stock Solution (100 µg/mL): Prepare as in the HPLC protocol, but in a suitable solvent for LC-MS.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL) containing a fixed concentration of the internal standard.

2.2.3 LC-MS/MS Conditions

ParameterCondition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase Gradient To be optimized, e.g., 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode ESI Negative or Positive (to be determined by infusion)
MRM Transition To be determined by infusion of the standard

2.2.4 Sample Preparation (e.g., for Plasma)

  • To 100 µL of plasma, add the internal standard.

  • Precipitate proteins by adding 300 µL of cold acetonitrile.

  • Vortex and centrifuge.

  • Transfer the supernatant and evaporate to dryness.

  • Reconstitute in mobile phase A and inject.

SamplePrep Start Start: Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Precipitate Add Cold Acetonitrile (300 µL) (Protein Precipitation) Add_IS->Precipitate Vortex_Centrifuge Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant Transfer Supernatant Vortex_Centrifuge->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Caption: Workflow for sample preparation from plasma.

Method Validation

Validation for LC-MS/MS methods follows similar principles to HPLC but with additional considerations for matrix effects.

Validation ParameterAcceptance Criteria
Selectivity No interfering peaks at the retention time of the analyte and IS.
Linearity Correlation coefficient (r²) ≥ 0.995
Accuracy & Precision Within ±15% of nominal value (±20% for LLOQ)
Lower Limit of Quantitation (LLOQ) Lowest standard on the calibration curve with acceptable accuracy and precision.
Matrix Effect To be assessed to ensure no significant ion suppression or enhancement.
Stability Analyte stability in matrix under various storage conditions.

Protocol 3: Quantification by UV-Visible Spectrophotometry

This protocol is a straightforward method for the quantification of 4-pivaloylaminobenzoic acid in simple, non-complex samples.

Principle

Based on the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species. The concentration of 4-pivaloylaminobenzoic acid can be determined by measuring its absorbance at the wavelength of maximum absorbance (λmax).[14][15]

Experimental Protocol

3.2.1 Apparatus and Reagents

  • UV-Visible Spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Methanol (UV grade)

  • 4-Pivaloylaminobenzoic acid reference standard

3.2.2 Determination of λmax

  • Prepare a solution of 4-pivaloylaminobenzoic acid in methanol (e.g., 10 µg/mL).

  • Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).

3.2.3 Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 4-pivaloylaminobenzoic acid and dissolve in 100 mL of methanol.

  • Calibration Standards: Prepare a series of standards by diluting the stock solution with methanol to cover a suitable concentration range (e.g., 2, 4, 6, 8, 10 µg/mL).

3.2.4 Sample Preparation Prepare a solution of the sample in methanol to obtain a theoretical concentration within the calibration range.

3.2.5 Measurement

  • Set the spectrophotometer to the predetermined λmax.

  • Use methanol as the blank.

  • Measure the absorbance of each calibration standard and the sample solution.

3.2.6 Data Analysis Plot a calibration curve of absorbance versus concentration for the standards. Determine the concentration of the sample from this curve.

Method Validation

Validation for this method is simpler but still essential.

Validation ParameterAcceptance Criteria
Specificity Confirmed by comparing the sample spectrum with the standard spectrum.
Linearity Correlation coefficient (r²) ≥ 0.998
Accuracy Recovery of 98.0% to 102.0%
Precision RSD ≤ 2.0%

Conclusion

This application note provides a comprehensive guide to the quantification of 4-pivaloylaminobenzoic acid using three distinct analytical techniques. The choice of method should be guided by the specific requirements of the analysis, including sample complexity, required sensitivity, and available resources. Proper method validation in accordance with ICH guidelines is imperative to ensure the generation of reliable and accurate data in a regulated environment.[1][2][11][16]

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]

  • Validation of Impurity Methods, Part II. LCGC North America. [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. EC-UNDP. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound Pharma. [Link]

  • Analytical method validation: A brief review. ResearchGate. [Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography. [Link]

  • Development of an LC-MS/MS Method for Trace Level Quantification of 4-(bromomethyl) Benzoic Acid, a Potential Genotoxic Impurity. ResearchGate. [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. [Link]

  • Development of HPLC-UV Method for Detection and Quantification of Eight Organic Acids in Animal Feed. Semantic Scholar. [Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. National Institutes of Health (NIH). [Link]

  • Simultaneous determination of p-aminobenzoic acid and its metabolites in urine by high performance liquid chromatography. PubMed. [Link]

  • Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent Technologies. [Link]

  • Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. [Link]

  • A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Springer. [Link]

  • Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. National Institutes of Health (NIH). [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]

  • Development and validation of a UV spectrophotometric method for biowaiver studies in pyrazinamide tablets. Journal of Pharmacy & Pharmacognosy Research. [Link]

  • Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. National Institutes of Health (NIH). [Link]

  • Development and Validation of UV Spectrophotometric Method for the Determination of Ibuprofen by Using Quality by Design (QbD) Approach. International Journal of Pharmaceutical Quality Assurance. [Link]

  • UV-Spectrophotometric Determination of the Active Pharmaceutical Ingredients Meloxicam and Nimesulide in Cleaning Validation Samples with Sodium Carbonate. MDPI. [Link]

  • Development and Validation of UV Spectrophotometric Method for Estimation of Ursodeoxycholic acid in Bulk Formulation. Asian Journal of Pharmaceutical Analysis. [Link]

  • Development and validation of UV–Vis spectrophotometry-colorimetric method for the specific quantification of rivastigmine tartrate from separable effervescent microneedles. DOI. [Link]

Sources

The Strategic Application of 4-[(tert-Butylcarbonyl)amino]benzoic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the intricate landscape of medicinal chemistry, the strategic use of well-defined building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, 4-[(tert-butylcarbonyl)amino]benzoic acid, commonly known as N-Boc-4-aminobenzoic acid, stands out as a pivotal intermediate. Its structure, featuring a p-aminobenzoic acid (PABA) core temporarily masked by a tert-butyloxycarbonyl (Boc) protecting group, offers chemists a robust tool for the controlled elaboration of complex molecular architectures.[1] The PABA scaffold itself is a privileged structure, found in a significant number of commercially available drugs with a wide array of therapeutic applications, including antibacterial, antineoplastic, and anti-inflammatory agents.[2][3][4] This guide provides an in-depth exploration of the applications of 4-[(tert-butylcarbonyl)amino]benzoic acid in medicinal chemistry, complete with detailed protocols and the rationale behind its synthetic utility.

Core Principles of Application: The "Why" Behind the "How"

The primary function of 4-[(tert-butylcarbonyl)amino]benzoic acid in medicinal chemistry is to serve as a protected precursor to the 4-aminobenzoyl moiety. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, due to its stability under a wide range of reaction conditions and its facile removal under mildly acidic conditions.[5] This allows for the selective reaction at the carboxylic acid terminus of the molecule without unintended interference from the otherwise reactive amino group.

Causality Behind the Choice of the Boc Protecting Group:
  • Orthogonality: The Boc group is stable to the basic conditions often employed in amide bond formation, yet it can be selectively removed in the presence of other acid-labile or base-labile protecting groups, offering a high degree of synthetic flexibility.

  • Clean Deprotection: The removal of the Boc group with acids like trifluoroacetic acid (TFA) yields gaseous isobutylene and carbon dioxide as byproducts, which are easily removed from the reaction mixture, simplifying purification.

  • Predictable Reactivity: The electronic and steric properties of the Boc group are well-understood, allowing for predictable reactivity and minimizing unexpected side reactions.

Key Applications in Medicinal Chemistry

The versatility of 4-[(tert-butylcarbonyl)amino]benzoic acid has led to its widespread use in the synthesis of a diverse range of biologically active compounds.

Solid-Phase Peptide Synthesis (SPPS)

In SPPS, 4-[(tert-butylcarbonyl)amino]benzoic acid can be utilized as a non-natural amino acid to introduce a flexible linker or a pharmacophoric PABA moiety into a peptide sequence. The general workflow involves the coupling of the carboxylic acid to a resin-bound amine, followed by the deprotection of the Boc group to reveal a new amino terminus for further chain elongation.

Diagram: Workflow for Incorporating 4-[(tert-butylcarbonyl)amino]benzoic Acid in SPPS

spss_workflow Resin Resin-NH2 Coupling Amide Coupling (DIC/HOBt or HATU) Resin->Coupling 4-[(tert-butylcarbonyl) amino]benzoic acid Protected Resin-NH-CO-(C6H4)-NHBoc Coupling->Protected Deprotection Boc Deprotection (TFA in DCM) Protected->Deprotection Deprotected Resin-NH-CO-(C6H4)-NH3+TFA- Deprotection->Deprotected NextCoupling Coupling of Next Amino Acid Deprotected->NextCoupling

Caption: General workflow for the incorporation of 4-[(tert-butylcarbonyl)amino]benzoic acid into a peptide chain via solid-phase peptide synthesis.

Synthesis of Small Molecule Inhibitors

The PABA scaffold is a common feature in many enzyme inhibitors. By using 4-[(tert-butylcarbonyl)amino]benzoic acid, medicinal chemists can construct complex inhibitors in a stepwise manner. For instance, the carboxylic acid can be coupled with an amine-containing fragment, followed by deprotection of the Boc group and subsequent reaction of the newly exposed amine with another molecular fragment.

Case Study: Synthesis of Soluble Epoxide Hydrolase (sEH) Inhibitors

Derivatives of 4-benzamidobenzoic acid have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation.[6] The synthesis of these inhibitors often involves the initial coupling of a substituted benzoyl chloride with 4-aminobenzoic acid. However, for more complex analogs, a modular approach using 4-[(tert-butylcarbonyl)amino]benzoic acid is advantageous.

Diagram: Synthetic Strategy for sEH Inhibitors

sEH_synthesis Start 4-[(tert-butylcarbonyl)amino]benzoic acid Coupling1 Amide Coupling (Amine 1, Coupling Reagent) Start->Coupling1 Intermediate1 Boc-NH-(C6H4)-CO-NR1R2 Coupling1->Intermediate1 Deprotection Boc Deprotection (TFA) Intermediate1->Deprotection Intermediate2 H2N-(C6H4)-CO-NR1R2 Deprotection->Intermediate2 Coupling2 Acylation/Sulfonylation (Acid Chloride/Sulfonyl Chloride) Intermediate2->Coupling2 FinalProduct R3-CO-NH-(C6H4)-CO-NR1R2 (sEH Inhibitor) Coupling2->FinalProduct

Caption: A modular synthetic approach to soluble epoxide hydrolase (sEH) inhibitors utilizing 4-[(tert-butylcarbonyl)amino]benzoic acid.

Experimental Protocols

The following protocols are provided as a general guide and may require optimization based on the specific substrate and desired product.

Protocol 1: General Procedure for Amide Bond Formation

This protocol describes a standard method for coupling the carboxylic acid of 4-[(tert-butylcarbonyl)amino]benzoic acid with a primary or secondary amine using HATU as the coupling reagent.

Materials:

  • 4-[(tert-Butylcarbonyl)amino]benzoic acid (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-[(tert-butylcarbonyl)amino]benzoic acid (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.

  • Stir the solution at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-16 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x volumes) and brine (1 x volume).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Rationale for Reagent Choices:

  • HATU: A highly efficient coupling reagent that minimizes racemization for chiral substrates and is effective for coupling hindered amino acids.

  • DIPEA: A non-nucleophilic base used to neutralize the acid formed during the reaction and to deprotonate the amine component.

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Coupling ReagentTypical Reaction TimeRelative CostNotes
HATU 1-4 hoursHighExcellent for challenging couplings, low epimerization.
HBTU/HOBt 2-6 hoursMediumA classic and reliable choice for most amide couplings.
EDC/HOBt 4-16 hoursLowCost-effective, but can be slower and may require longer reaction times.
DIC/HOBt 2-8 hoursLowDicyclohexylurea (DCU) byproduct is insoluble and can be filtered off.
Protocol 2: General Procedure for Boc Deprotection

This protocol outlines the standard procedure for the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve the Boc-protected compound in a solution of 20-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃ until effervescence ceases.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Safety Precaution: Trifluoroacetic acid is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

Characterization Data for 4-[(tert-Butylcarbonyl)amino]benzoic acid

PropertyValue
Molecular Formula C₁₂H₁₅NO₄
Molecular Weight 237.25 g/mol
Appearance White to off-white solid
CAS Number 66493-39-8
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.04 (d, J = 8.7 Hz, 2H), 7.46 (d, J = 8.7 Hz, 2H), 6.74 (s, 1H), 1.54 (s, 9H)

Conclusion: A Strategically Important Tool in the Medicinal Chemist's Arsenal

4-[(tert-Butylcarbonyl)amino]benzoic acid is more than just a protected amino acid; it is a strategic tool that enables the efficient and controlled synthesis of a wide range of biologically active molecules. Its predictable reactivity, coupled with the robust nature of the Boc protecting group, allows for its seamless integration into complex synthetic routes. From peptide synthesis to the construction of small molecule inhibitors, this versatile building block continues to play a critical role in the advancement of drug discovery and development. The protocols and principles outlined in this guide are intended to empower researchers to effectively harness the potential of 4-[(tert-butylcarbonyl)amino]benzoic acid in their quest for novel therapeutics.

References

  • SHINDO-KANO LABORATORY. Synthesis of Bioactive compounds. Available from: [Link]

  • Synthesis of potentially bioactive compounds and tools for biological studies. (2015). ResearchGate. Available from: [Link]

  • Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2019). MDPI. Available from: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link]

  • Organic Syntheses Procedure. (2017). Organic Syntheses. Available from: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). ResearchGate. Available from: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). MDPI. Available from: [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2020). Research Journal of Pharmacy and Technology. Available from: [Link]

  • One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. (2018). National Institutes of Health. Available from: [Link]

  • Design, Synthesis and Biological Evaluation of 4-Benzamidobenzoic Acid Hydrazide Derivatives as Novel Soluble Epoxide Hydrolase Inhibitors. (2016). National Institutes of Health. Available from: [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). National Institutes of Health. Available from: [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. Available from: [Link]

  • Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. (2019). Research Journal of Pharmacy and Technology. Available from: [Link]

  • Drug evolution: p-aminobenzoic acid as a building block. (2004). PubMed. Available from: [Link]

Sources

Application Notes and Protocols: 4-Pivaloylaminobenzoic Acid as a Strategic Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Moiety

In the intricate landscape of medicinal chemistry, the selection of appropriate building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 4-Pivaloylaminobenzoic acid has emerged as a particularly valuable scaffold, offering a unique combination of features that address several key challenges in drug development. This technical guide provides an in-depth exploration of 4-pivaloylaminobenzoic acid as a strategic building block, detailing its inherent properties, diverse applications, and practical protocols for its utilization in the synthesis of drug candidates, with a particular focus on kinase inhibitors.

The core structure of 4-pivaloylaminobenzoic acid integrates two critical functionalities: a carboxylic acid and a pivaloyl-protected aniline. The carboxylic acid group serves as a versatile handle for a variety of chemical transformations, most notably amide bond formation and esterification, allowing for the facile introduction of diverse chemical entities to explore structure-activity relationships (SAR).[1] Simultaneously, the pivaloyl group ((CH₃)₃CCO-) acts as a robust protecting group for the aniline nitrogen. This bulky tert-butyl group imparts significant steric hindrance, which not only prevents unwanted side reactions at the nitrogen but also influences the molecule's conformation and physicochemical properties.[2] The stability of the pivaloyl amide bond under a range of reaction conditions, coupled with its predictable cleavage under specific basic or acidic hydrolysis, offers chemists precise control over the synthetic route.[2]

This application note will demonstrate how the strategic incorporation of 4-pivaloylaminobenzoic acid can lead to the development of drug candidates with improved potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties and Structural Features

A thorough understanding of a building block's physicochemical properties is fundamental to its effective application. The properties of 4-pivaloylaminobenzoic acid are summarized in the table below.

PropertyValueSource
CAS Number 56619-97-7[2]
Molecular Formula C₁₂H₁₅NO₃[3]
Molecular Weight 221.25 g/mol Calculated
Appearance White to off-white powder or crystalsGeneral chemical properties
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.General knowledge of similar compounds
Melting Point Data not readily available in public sources. Typically, such compounds exhibit melting points in the range of 150-250 °C.Inferred from related compounds

The key structural features of 4-pivaloylaminobenzoic acid are illustrated in the following diagram:

G cluster_0 4-Pivaloylaminobenzoic Acid C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C_acid C C3->C_acid C5 C C4->C5 C6 C C5->C6 C6->C1 N N C6->N H_N H N->H_N C_piv C=O N->C_piv tBu C(CH₃)₃ C_piv->tBu O1_acid =O C_acid->O1_acid O2_acid OH C_acid->O2_acid

Caption: Key functional groups of 4-pivaloylaminobenzoic acid.

Applications in Drug Discovery: A Focus on Kinase Inhibitors

The unique structural attributes of 4-pivaloylaminobenzoic acid make it an attractive building block for the synthesis of a wide range of biologically active molecules. Its utility is particularly evident in the field of kinase inhibitor discovery. Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4]

The general structure of many kinase inhibitors consists of a core scaffold that binds to the ATP-binding pocket of the kinase, a "linker" region, and a "tail" group that can interact with the solvent-exposed region of the enzyme. 4-Pivaloylaminobenzoic acid can serve as a versatile precursor to the linker and tail regions of these inhibitors.

The Role of the Pivaloyl Group in Modulating Drug Properties

The pivaloyl group, beyond its primary function as a protecting group, can significantly influence the pharmacokinetic properties of a drug candidate. Its bulky and lipophilic nature can:

  • Enhance Membrane Permeability: The increased lipophilicity can facilitate the passive diffusion of the drug molecule across cell membranes, a crucial factor for oral bioavailability.

  • Improve Metabolic Stability: The steric hindrance provided by the tert-butyl group can shield adjacent functional groups from metabolic enzymes, thereby increasing the drug's half-life in the body.

  • Modulate Solubility: While increasing lipophilicity, the pivaloyl group's impact on solubility needs careful consideration and is often balanced by other polar functional groups within the molecule.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving 4-pivaloylaminobenzoic acid.

Protocol 1: Synthesis of 4-Pivaloylaminobenzoic Acid

This protocol describes a standard method for the pivaloylation of 4-aminobenzoic acid.

G cluster_0 Synthesis Workflow start Start: 4-Aminobenzoic Acid reagents Pivaloyl Chloride, Pyridine, DCM start->reagents 1. Dissolve reaction Stir at Room Temperature reagents->reaction 2. Add Dropwise workup Aqueous Workup (HCl, NaHCO₃, Brine) reaction->workup 3. Quench & Extract purification Recrystallization or Column Chromatography workup->purification 4. Isolate & Purify product Product: 4-Pivaloylaminobenzoic Acid purification->product

Caption: Workflow for the synthesis of 4-pivaloylaminobenzoic acid.

Materials:

  • 4-Aminobenzoic acid

  • Pivaloyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-aminobenzoic acid (1.0 eq) in dichloromethane (DCM). Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Amide Coupling with 4-Pivaloylaminobenzoic Acid

This protocol outlines a general procedure for the formation of an amide bond using 4-pivaloylaminobenzoic acid and a primary or secondary amine.

G cluster_0 Amide Coupling Workflow start Start: 4-Pivaloylaminobenzoic Acid activation Coupling Reagents (e.g., HATU, HOBt, EDC) start->activation 1. Activate reaction Stir in Aprotic Solvent (e.g., DMF, DCM) activation->reaction amine Amine (R-NH₂) amine->reaction 2. Add workup Aqueous Workup reaction->workup 3. Quench purification Purification workup->purification 4. Isolate product Product: Amide Derivative purification->product

Caption: General workflow for amide coupling reactions.

Materials:

  • 4-Pivaloylaminobenzoic acid

  • Desired amine

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Base (e.g., DIPEA, Et₃N)

  • Aprotic solvent (e.g., DMF, DCM)

  • Saturated ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Activation of Carboxylic Acid: To a solution of 4-pivaloylaminobenzoic acid (1.0 eq) in an aprotic solvent such as DMF or DCM, add the coupling reagents (e.g., HATU (1.1 eq) and HOBt (1.1 eq)) and a base such as DIPEA (2.0 eq). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Addition of Amine: Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 2-16 hours, monitoring the reaction by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated NH₄Cl solution, followed by brine.

  • Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired amide.

Protocol 3: Suzuki Coupling of a Halogenated Derivative

For further diversification, the aromatic ring of 4-pivaloylaminobenzoic acid can be halogenated and subsequently used in cross-coupling reactions like the Suzuki coupling. This protocol provides a general outline.

G cluster_0 Suzuki Coupling Workflow start Start: Halogenated 4-Pivaloylaminobenzoic Acid Derivative reaction Heat in Solvent (e.g., Toluene, Dioxane) start->reaction boronic_acid Boronic Acid/Ester boronic_acid->reaction catalyst Palladium Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction workup Aqueous Workup reaction->workup 1. Cool & Filter purification Purification workup->purification 2. Extract & Dry product Product: Biaryl Derivative purification->product

Caption: General workflow for Suzuki cross-coupling reactions.

Materials:

  • Halogenated 4-pivaloylaminobenzoic acid derivative (e.g., bromo or iodo)

  • Boronic acid or boronic ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., toluene, dioxane, DMF/water mixture)

Procedure:

  • Reaction Setup: In a reaction vessel, combine the halogenated 4-pivaloylaminobenzoic acid derivative (1.0 eq), the boronic acid or ester (1.1-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Add the degassed solvent and heat the reaction mixture to the appropriate temperature (typically 80-120 °C) under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and filter off the catalyst. Dilute the filtrate with an organic solvent and wash with water and brine.

  • Isolation and Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography to obtain the desired biaryl product.

Conclusion and Future Outlook

4-Pivaloylaminobenzoic acid stands out as a highly effective and versatile building block in the modern drug discovery toolbox. Its pre-installed, robust protecting group simplifies synthetic routes, while the carboxylic acid handle provides a gateway for extensive structural diversification. The inherent physicochemical properties imparted by the pivaloyl group can be strategically leveraged to enhance the drug-like qualities of lead compounds. The protocols detailed herein offer a practical guide for the efficient utilization of this valuable scaffold in the synthesis of novel therapeutics, particularly in the ever-important class of kinase inhibitors. As the demand for more potent and selective drugs continues to grow, the strategic application of well-designed building blocks like 4-pivaloylaminobenzoic acid will undoubtedly play a crucial role in accelerating the discovery and development of the medicines of tomorrow.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
  • Ivy Fine Chemicals. 4-(Pivaloylamino)benzoic acid. [Link]

  • National Institute of Standards and Technology. Safety Data Sheet for Benzoic Acid. [Link]

  • Sarex. 4-Aminobenzoic acid. [Link]

  • PubChem. 4-Aminobenzoic Acid. [Link]

  • PubChem. 4-(Benzoylamino)benzoic acid. [Link]

  • PubChem. 4-(Phenylamino)benzoic acid. [Link]

  • PubChem. 4-(Butylamino)benzoic acid. [Link]

  • PubChem. 4-(Propylamino)benzoic acid. [Link]

  • Ferguson, F. M.; Gray, N. S. Kinase inhibitors: the road ahead.
  • Hayakawa, M. et al. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorg. Med. Chem.2006, 14, 6847-6858.
  • Onnuch, P.; Ramagonolla, K.; Liu, R. Y. Aminative Suzuki–Miyaura coupling. Science2024, 383, 1019-1024.
  • Alnufaie, R. et al. Design and synthesis of 4-[4-formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic acid derivatives as potent growth inhibitors of drug-resistant Staphylococcus aureus. J. Antibiot. (Tokyo)2020, 73, 818-827.
  • Murtaza, S. et al. List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate. [Link]

Sources

Developing the Next Generation of Enzyme Inhibitors: A Guide to the 4-Acylaminobenzoic Acid Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 4-Acylaminobenzoic Acid Scaffold

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that dictates the trajectory of a research program. The 4-acylaminobenzoic acid moiety has emerged as a privileged scaffold in medicinal chemistry, offering a unique combination of synthetic accessibility, favorable pharmacokinetic properties, and versatile biological activity. Its inherent structural motifs are found in essential biological molecules, such as para-aminobenzoic acid (PABA), a precursor to folate, suggesting a favorable toxicological profile.[1] This guide provides a comprehensive overview of the principles and protocols for developing novel enzyme inhibitors based on this versatile scaffold, targeting researchers, scientists, and drug development professionals.

The rationale for employing the 4-acylaminobenzoic acid scaffold is multifaceted. It provides a rigid backbone to which various functional groups can be appended, allowing for systematic exploration of the chemical space around a biological target. This modularity is key to optimizing potency and selectivity through Structure-Activity Relationship (SAR) studies. Furthermore, the scaffold's ability to engage in a range of intermolecular interactions, including hydrogen bonding and aromatic interactions, makes it a suitable candidate for inhibiting a diverse array of enzyme classes.

This document will guide you through the essential stages of inhibitor development, from initial design and synthesis to comprehensive biological evaluation and computational modeling.

Part 1: Design and Synthesis of 4-Acylaminobenzoic Acid Derivatives

The journey to a potent and selective enzyme inhibitor begins with thoughtful design and efficient synthesis. This section outlines a strategic workflow for creating a library of 4-acylaminobenzoic acid derivatives.

Conceptual Workflow for Inhibitor Design and Synthesis

Inhibitor Design and Synthesis Workflow cluster_design Design Phase cluster_synthesis Synthesis & Purification Target_Selection Target Enzyme Selection Scaffold_Hopping Scaffold Hopping & Virtual Screening Target_Selection->Scaffold_Hopping Identify known inhibitors Derivative_Design Derivative Design (SAR-driven) Scaffold_Hopping->Derivative_Design Generate novel scaffolds Synthesis Chemical Synthesis Derivative_Design->Synthesis Prioritize compounds for synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Biological_Screening Biological_Screening Characterization->Biological_Screening Submit pure compounds

Caption: A streamlined workflow for the design and synthesis of 4-acylaminobenzoic acid-based enzyme inhibitors.

Protocol 1: Synthesis of 4-(Acylamino)benzoic Acid Schiff Base Derivatives

This protocol details a general and robust method for synthesizing Schiff base derivatives of 4-aminobenzoic acid, a common class of compounds explored for their biological activities.[2][3][4]

Materials:

  • 4-Aminobenzoic acid

  • Substituted aromatic or aliphatic aldehyde (e.g., salicylaldehyde, benzaldehyde)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate and magnetic stir bar

  • Buchner funnel and filter paper

  • Crystallization dish

Procedure:

  • Reactant Solubilization: In a round-bottom flask, dissolve 1 molar equivalent of 4-aminobenzoic acid in a suitable volume of absolute ethanol or methanol with stirring.

  • Aldehyde Addition: To the stirred solution, add 1.1 molar equivalents of the desired aldehyde.

  • Catalyst Addition: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reflux is typically maintained for 3-6 hours.

  • Crystallization and Isolation: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation to induce precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol or methanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent, such as hot ethanol.

Protocol 2: Structural Characterization of Synthesized Derivatives

Accurate characterization of the synthesized compounds is paramount to ensure their identity and purity before biological testing.

Instrumentation:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C)

  • Mass Spectrometer (MS)

Procedure:

  • FTIR Spectroscopy: Acquire the FTIR spectrum of the solid compound. Key vibrational bands to identify include the C=O stretch of the carboxylic acid and amide, the N-H stretch of the amide, and the C=N stretch of the imine (for Schiff bases).[2][5][6]

  • NMR Spectroscopy:

    • Dissolve a small amount of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Analyze the chemical shifts, integration, and coupling patterns to confirm the expected proton and carbon environments of the synthesized molecule.[5][6][7]

  • Mass Spectrometry:

    • Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., Electrospray Ionization - ESI).

    • Compare the observed molecular ion peak with the calculated molecular weight of the target structure.

Part 2: Biological Evaluation of Enzyme Inhibitory Activity

Once a library of compounds has been synthesized and characterized, the next step is to evaluate their biological activity against the target enzyme. This section provides example protocols for two different classes of enzymes.

Protocol 3: Neuraminidase Inhibition Assay (Colorimetric)

This protocol is adapted for the screening of 4-acylaminobenzoic acid derivatives against neuraminidase, an enzyme crucial for viral replication.[8][9][10][11]

Materials:

  • Purified neuraminidase enzyme

  • Fetuin (substrate)

  • Assay buffer (e.g., MES buffer, pH 6.5)

  • Test compounds dissolved in DMSO

  • Positive control inhibitor (e.g., Oseltamivir)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of neuraminidase in assay buffer.

    • Prepare a solution of fetuin in assay buffer.

    • Prepare serial dilutions of the test compounds and positive control in assay buffer (ensure the final DMSO concentration is consistent across all wells and does not exceed 1%).

  • Assay Setup:

    • To the wells of a 96-well microplate, add:

      • Test wells: 25 µL of the test compound dilutions.

      • Positive control wells: 25 µL of the positive control dilutions.

      • Negative control (no inhibitor) wells: 25 µL of assay buffer with DMSO.

      • Blank (no enzyme) wells: 50 µL of assay buffer.

    • Add 25 µL of the neuraminidase working solution to all wells except the blank wells.

  • Pre-incubation: Incubate the plate for 20 minutes at 37°C to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Add 25 µL of the fetuin solution to all wells to initiate the enzymatic reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Detection: The released sialic acid can be quantified using a coupled enzymatic reaction that produces a colorimetric signal, often measured at 570 nm.[11] Commercially available kits provide the necessary detection reagents.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: Kinase Inhibition Assay (Luminescence-based)

This protocol provides a general framework for screening inhibitors against a protein kinase using a luminescence-based ATP detection method.

Materials:

  • Purified kinase

  • Kinase substrate (peptide or protein)

  • Kinase assay buffer

  • ATP

  • Test compounds in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • Luminescent ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well microplate

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of the kinase and its substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer.

    • Prepare serial dilutions of the test compounds and positive control.

  • Assay Setup:

    • To the wells of a white, opaque 96-well plate, add the test compounds, positive control, and negative control (DMSO vehicle).

    • Add the kinase and substrate to all wells.

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Add the luminescent ATP detection reagent to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence on a plate-reading luminometer.

  • Data Analysis:

    • A lower luminescent signal indicates higher kinase activity (more ATP consumed).

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC₅₀ value as described in Protocol 3.

Part 3: Computational Approaches for Inhibitor Design and Optimization

Computational tools are indispensable for accelerating the drug discovery process. Molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling can provide valuable insights into inhibitor binding and guide the design of more potent compounds.

Workflow for Computational Inhibitor Design

Computational Design Workflow cluster_modeling In Silico Modeling cluster_qsar QSAR Analysis Protein_Prep Prepare Target Protein Structure Docking Molecular Docking (e.g., AutoDock Vina) Protein_Prep->Docking Ligand_Prep Prepare Ligand Library Ligand_Prep->Docking Pose_Analysis Analyze Binding Poses and Scores Docking->Pose_Analysis Predict_Activity Predict Activity of New Compounds Pose_Analysis->Predict_Activity Guide new designs Data_Collection Collect Biological Activity Data (IC50s) Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Model_Building Build and Validate QSAR Model Descriptor_Calc->Model_Building Model_Building->Predict_Activity

Caption: An integrated workflow combining molecular docking and QSAR for the rational design of enzyme inhibitors.

Protocol 5: Molecular Docking with AutoDock Vina

This protocol provides a simplified workflow for performing molecular docking using the popular and freely available software, AutoDock Vina.[12][13][14][15][16]

Software Requirements:

  • AutoDock Tools (ADT)

  • AutoDock Vina

  • Molecular visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation:

    • Obtain the 3D structure of the target enzyme from the Protein Data Bank (PDB).

    • Using ADT, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges.

    • Save the prepared protein in the .pdbqt format.

  • Ligand Preparation:

    • Generate a 3D structure of your 4-acylaminobenzoic acid derivative.

    • Using ADT, assign Gasteiger charges and set the rotatable bonds.

    • Save the prepared ligand in the .pdbqt format.

  • Grid Box Definition:

    • In ADT, define the search space (grid box) for docking. This is typically centered on the active site of the enzyme.

  • Configuration File:

    • Create a configuration file (conf.txt) that specifies the paths to the protein and ligand .pdbqt files, the center and dimensions of the grid box, and the output file name.

  • Running Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Results Analysis:

    • Vina will generate an output file containing the predicted binding poses of the ligand, ranked by their binding affinity scores.

    • Visualize the docking poses in the context of the enzyme's active site using molecular visualization software to analyze key interactions.

Data Interpretation: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the process of correlating changes in the chemical structure of a compound with its biological activity.[17][18][19] By systematically modifying the 4-acylaminobenzoic acid scaffold and observing the effect on inhibitory potency, you can build a predictive model for designing better inhibitors.

Key Considerations for SAR Analysis:

  • Scaffold Modifications: Explore modifications to the acyl group, substitutions on the benzoic acid ring, and alterations to the amine linker.

  • Quantitative Data: Use IC₅₀ values as a quantitative measure of potency.

  • Tabulate and Visualize Data: Organize your data in tables to easily compare the potency of different derivatives.

Example SAR Table:

Compound IDR Group (Acyl Moiety)Ring SubstituentIC₅₀ (µM)
1a AcetylH50.2
1b BenzoylH15.8
1c Benzoyl4-Chloro5.3
1d Benzoyl4-Methoxy25.1

From this example data, one might hypothesize that an aromatic acyl group is more favorable than an aliphatic one, and that an electron-withdrawing substituent on the benzoic acid ring enhances potency.

Conclusion

The 4-acylaminobenzoic acid scaffold represents a fertile starting point for the development of novel enzyme inhibitors. Its synthetic tractability, coupled with a favorable biological profile, makes it an attractive platform for medicinal chemists. By following the systematic approach outlined in these application notes—from rational design and synthesis to rigorous biological and computational evaluation—researchers can efficiently navigate the complex path of drug discovery and unlock the full potential of this versatile chemical scaffold.

References

  • Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. Bioinformatics Review. [Link]

  • Slideshare. (n.d.). Scaffold hopping in drug development ppt. [Link]

  • YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. [Link]

  • Wikipedia. (2024). Scaffold hopping. [Link]

  • CRIPS. (2022). Scaffold Hopping in Drug Discovery. [Link]

  • Sealy, R. E., et al. (2016). Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay. Journal of Visualized Experiments. [Link]

  • BioSolveIT. (n.d.). Scaffold-Based Drug Design. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • ResearchGate. (n.d.). Scaffold Hopping in Medicinal Chemistry. [Link]

  • YouTube. (2025). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • BioAssay Systems. (n.d.). EnzyChrom™ Neuraminidase Assay Kit. [Link]

  • Dilmaghani, K., et al. (n.d.). Synthesis, Characterization and Antibacterial Activity of Some Schiff Bases Derived from 4-Aminobenzoic Acid. Asian Journal of Chemistry. [Link]

  • Semantic Scholar. (n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. [Link]

  • Meiler Lab. (n.d.). Tutorial 3: Quantitative structure-activity/property relationship (QSAR/QSPR) modeling and analysis. [Link]

  • NCBI Bookshelf. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Quantitative Structure-Activity Relationship (QSAR) Methods for the Prediction of Substrates, Inhibitors, and Inducers of Metabolic Enzymes. [Link]

  • Neovarsity. (2024). A Beginner's Guide to QSAR Modeling in Cheminformatics for Biopharma. [Link]

  • Frontiers. (2025). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. [Link]

  • ResearchGate. (n.d.). 3D-QSAR and insilico study: Modeling parameters for designing new selective 12-LO Enzymes inhibitors. [Link]

  • Scilit. (n.d.). Quantitative structure-activity relationships (QSARs) for inhibitors and substrates of CYP2B enzymes: importance of compound lipophilicity in explanation of potency differences. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules. [Link]

  • National Institutes of Health. (2025). Novel (Q)SAR models for prediction of reversible and time-dependent inhibition of cytochrome P450 enzymes. [Link]

  • National Institutes of Health. (2023). Machine Learning Approaches to Investigate the Structure–Activity Relationship of Angiotensin-Converting Enzyme Inhibitors. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

  • Kos, J., et al. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed. [Link]

  • ResearchGate. (2025). (PDF) Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. [Link]

  • ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). Synthesis and Characterization of some new Schiff base Compounds derived from 4-Amino benzoic acid and study their Biological activity. [Link]

  • ResearchGate. (n.d.). (PDF) SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF SCHIFF BASES CONTAINING 4-AMINOBENZOIC ACID MOEITY. [Link]

  • National Institutes of Health. (n.d.). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. [Link]

Sources

Application Notes and Protocols for the Formulation of Lipophilic Benzoic Acid Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Lipophilic Benzoic Acid Derivatives in Biological Research

Benzoic acid and its derivatives are a class of compounds with significant interest in pharmaceutical and biological research, often exhibiting a range of biological activities.[1] A critical challenge frequently encountered by researchers is the inherent lipophilicity of many of these derivatives, leading to poor aqueous solubility.[2][3] This characteristic poses a significant hurdle for their investigation in aqueous-based biological assays, as inefficient solubilization can lead to inaccurate and unreliable data, potentially masking the true biological effects of the compound.[4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective formulation of lipophilic benzoic acid derivatives for biological assays. Moving beyond a simple recitation of protocols, this document delves into the causal relationships behind formulation choices, empowering the reader to make informed decisions tailored to their specific experimental needs. The protocols herein are designed as self-validating systems, ensuring robust and reproducible results.

I. The Physicochemical Landscape: Understanding Your Compound

A thorough understanding of the physicochemical properties of your lipophilic benzoic acid derivative is the foundational step in developing a successful formulation strategy.[2][5] Key parameters to consider include:

  • Aqueous Solubility: Determining the baseline solubility in aqueous media across a relevant pH range (e.g., pH 1.2 to 7.4) is crucial for quantifying the extent of the solubility challenge.[2]

  • LogP/LogD: The partition coefficient (LogP) and distribution coefficient (LogD) provide a measure of the compound's lipophilicity and how its distribution between an organic and aqueous phase is influenced by pH.[6]

  • pKa: The acid dissociation constant (pKa) is critical for understanding the ionization state of the benzoic acid derivative at different pH values, which in turn affects its solubility.[5]

  • Melting Point and Physical Form: These characteristics can provide insights into the compound's solid-state stability and potential for polymorphism, which can impact dissolution rates.[2]

A summary of these essential physicochemical properties is presented in Table 1.

Parameter Significance in Formulation Development
Aqueous SolubilityEstablishes the necessity and guides the selection of a solubilization strategy.
LogP/LogDPredicts the degree of lipophilicity and potential for membrane permeability.
pKaDetermines the ionization state at physiological pH, influencing solubility and interactions.
Melting PointIndicates the physical stability of the solid form.
Physical FormPolymorphism can affect solubility and dissolution rates.

II. Strategic Formulation Approaches for Lipophilic Benzoic Acid Derivatives

The primary goal of formulation is to present the lipophilic compound to the biological system in a solubilized and bioavailable state, without introducing artifacts from the formulation components themselves.[7][8] The selection of a formulation strategy is a multi-faceted decision, balancing solubilization efficacy with potential excipient-induced toxicity and interference with the assay.

A. Co-Solvent Systems: A First Line of Approach

The use of water-miscible organic solvents, or co-solvents, is a common and often straightforward method to increase the solubility of lipophilic compounds.[9][10]

Mechanism of Action: Co-solvents work by reducing the polarity of the aqueous medium, thereby decreasing the energy required to solvate the lipophilic compound.

Common Co-solvents:

  • Dimethyl Sulfoxide (DMSO): A powerful and widely used solvent in in vitro studies.[11][12]

  • Ethanol: Another common solvent, though it can exhibit higher cytotoxicity than DMSO at similar concentrations.[12][13]

  • Polyethylene Glycols (PEGs) and Propylene Glycol: Often used in both in vitro and in vivo formulations due to their lower toxicity profile.[10]

Causality in Experimental Choices: While effective at solubilizing compounds, co-solvents are not biologically inert. It is crucial to carefully titrate the final concentration of the co-solvent in the assay medium. High concentrations of DMSO (typically >0.5-1%) and ethanol (≥1%) can induce cytotoxicity, alter cell membrane properties, and even directly impact protein function, leading to confounded experimental outcomes.[11][12][14][15] Therefore, the goal is to use the minimum concentration of co-solvent necessary to maintain the compound in solution.

Protocol 1: Preparation of a Co-Solvent-Based Stock Solution

This protocol details the preparation of a 10 mM stock solution of a lipophilic benzoic acid derivative in DMSO.

Materials:

  • Lipophilic benzoic acid derivative

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube.[16]

  • Solubilization: Add the appropriate volume of DMSO to the tube.[16]

  • Dissolution: Securely cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.[16] If the compound does not fully dissolve, sonicate the solution for 5-10 minutes.[16]

  • Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[16]

B. Surfactant-Based Formulations: Micellar Solubilization

For highly lipophilic compounds that cannot be adequately solubilized with low, non-toxic concentrations of co-solvents, surfactants offer a powerful alternative.[17][18]

Mechanism of Action: Surfactants are amphiphilic molecules that, above a certain concentration known as the critical micelle concentration (CMC), self-assemble into micelles in aqueous solutions. The hydrophobic cores of these micelles can encapsulate lipophilic drug molecules, effectively increasing their apparent solubility in the aqueous medium.[18][19]

Common Surfactants:

  • Polysorbates (e.g., Tween® 20, Tween® 80): Non-ionic surfactants widely used in biological research.[20][21]

  • Polyoxyethylene Castor Oil Derivatives (e.g., Cremophor® EL): Another class of non-ionic surfactants effective in solubilizing highly lipophilic compounds.[20]

Causality in Experimental Choices: The choice of surfactant and its concentration are critical. While effective, surfactants can also impact biological systems. They can interact with cell membranes and proteins, and some may have intrinsic biological activity.[22] It is imperative to run appropriate vehicle controls in all experiments to account for any effects of the surfactant-containing formulation.

Protocol 2: Preparation of a Surfactant-Based Formulation

This protocol describes the preparation of a formulation using Tween® 80.

Materials:

  • Lipophilic benzoic acid derivative

  • Tween® 80

  • Phosphate-buffered saline (PBS) or cell culture medium

  • Vortex mixer

  • Sonicator

Procedure:

  • Primary Stock: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., DMSO or ethanol) as described in Protocol 1.

  • Surfactant Stock: Prepare a 10% (w/v) stock solution of Tween® 80 in PBS or cell culture medium.

  • Formulation Preparation: a. In a sterile tube, add the desired volume of the 10% Tween® 80 stock solution. b. While vortexing the Tween® 80 solution, slowly add the required volume of the primary compound stock solution. The ratio of surfactant to compound should be optimized. c. Continue vortexing for several minutes to ensure thorough mixing and micelle formation. d. Bring the formulation to the final desired volume with PBS or cell culture medium. e. Sonicate the final formulation for 10-15 minutes to ensure homogeneity.

  • Visual Inspection: The final formulation should be a clear, homogenous solution.

C. Lipid-Based Drug Delivery Systems (LBDDS): For Enhanced Bioavailability

For in vivo studies, lipid-based formulations can significantly enhance the oral bioavailability of lipophilic compounds.[6][23][24]

Mechanism of Action: LBDDS, which can range from simple oily solutions to self-emulsifying drug delivery systems (SEDDS), improve drug solubilization in the gastrointestinal tract and can promote lymphatic transport, thereby bypassing first-pass metabolism in the liver.[6][24][25]

Components of LBDDS:

  • Oils (e.g., medium-chain triglycerides, long-chain triglycerides): Solubilize the lipophilic drug.[25]

  • Surfactants: Facilitate the formation of emulsions or microemulsions upon dilution in gastrointestinal fluids.[25]

  • Co-solvents/Co-surfactants: Further enhance drug solubility and the self-emulsification process.

Causality in Experimental Choices: The selection of lipids and surfactants for LBDDS is guided by the solubility of the compound in these excipients and their ability to form stable emulsions.[23] Pre-formulation screening of various lipids and surfactants is essential to identify an optimal system.[26]

Protocol 3: Screening for Lipid-Based Formulation Excipients

This protocol outlines a method for screening the solubility of a lipophilic benzoic acid derivative in various lipid excipients.

Materials:

  • Lipophilic benzoic acid derivative

  • A selection of oils (e.g., Capryol™ 90, soybean oil), surfactants (e.g., Cremophor® EL, Tween® 80), and co-solvents (e.g., Transcutol® HP).

  • Glass vials with screw caps

  • Shaking incubator or water bath

  • Vortex mixer

  • HPLC system for quantification

Procedure:

  • Excipient Addition: Add an excess amount of the lipophilic benzoic acid derivative to a known volume (e.g., 1 mL) of each excipient in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium.

  • Centrifugation: After equilibration, centrifuge the vials at high speed to pellet the undissolved compound.

  • Sample Preparation: Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Compare the solubility of the compound in the different excipients to identify the most promising candidates for formulation development.

III. High-Throughput Screening for Formulation Optimization

For projects involving multiple compounds or requiring rapid optimization, high-throughput screening (HTS) of formulations can be employed.[4][27] This approach utilizes automated liquid handling systems to prepare and assess a large number of formulations in parallel.[4][28] The objectives of such a screen could be to optimize solubility, stability, or to identify the most suitable excipient combinations.[27]

Diagram 1: High-Throughput Formulation Screening Workflow

HTS_Workflow cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Automated Formulation cluster_2 Phase 3: Analysis & Optimization Define Define Screening Objectives (e.g., Maximize Solubility) Select Select Excipients & Concentrations Define->Select Prepare Prepare Compound & Excipient Stock Solutions Select->Prepare Automate Automated Liquid Handling: Dispense Compound & Excipients Prepare->Automate Mix Mixing & Equilibration Automate->Mix Analyze High-Throughput Analysis (e.g., Kinetic Solubility Assay) Mix->Analyze Identify Identify Promising Formulations Analyze->Identify Optimize Further Optimization Identify->Optimize Formulation_Decision_Tree Start Start: Lipophilic Benzoic Acid Derivative Solubility Is aqueous solubility sufficient for the assay? Start->Solubility CoSolvent Try Co-solvent (e.g., DMSO, Ethanol) Solubility->CoSolvent No Final Proceed with Assay (with proper controls) Solubility->Final Yes Toxicity Is co-solvent concentration below toxic levels? CoSolvent->Toxicity Surfactant Use Surfactant-based Formulation (Micelles) Toxicity->Surfactant No Toxicity->Final Yes InVivo For in vivo studies? Surfactant->InVivo LBDDS Consider Lipid-Based Delivery System (LBDDS) InVivo->LBDDS Yes InVivo->Final No LBDDS->Final

Caption: A logical guide for selecting an appropriate formulation strategy.

V. Conclusion

The successful biological evaluation of lipophilic benzoic acid derivatives is critically dependent on the development of an appropriate formulation. By systematically characterizing the physicochemical properties of the compound and employing a logical, stepwise approach to formulation selection—from simple co-solvent systems to more complex surfactant and lipid-based formulations—researchers can overcome the challenges of poor aqueous solubility. The integration of rigorous controls to validate the inertness of the formulation is paramount to generating accurate, reliable, and meaningful biological data. This guide provides the foundational principles and practical protocols to empower researchers in this essential aspect of drug discovery and development.

References

  • Verma, S., & Rudraraju, V. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(9), 2847-2862. Available from: [Link]

  • Pharma.Tips. (2025). High-Throughput Formulation Screening Techniques. Available from: [Link]

  • Chapman, S. (2021). A Review of the Main Considerations for Formulation Development in Preclinical Toxicology Studies. International Journal of Toxicology, 40(6), 551-556. Available from: [Link]

  • Al-Sammarraie, N., et al. (2024). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available from: [Link]

  • Kumar, S., & Singh, A. (2018). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. Available from: [Link]

  • Pouton, C. W. (2006). Lipid-based formulations for oral delivery of lipophilic drugs. SciSpace. Available from: [Link]

  • Singh, S., & Sahu, A. (2021). Preclinical Drug Development Process: Formulation and Development Aspects. IntechOpen. Available from: [Link]

  • Altasciences. (n.d.). CONSIDERATIONS TO ACHIEVE OPTIMAL PRECLINICAL FORMULATION AND DRUG PRODUCT MANUFACTURE. Available from: [Link]

  • Shinde, G. V., et al. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences, 1(1), 35-46. Available from: [Link]

  • Misra, A., et al. (2018). Lipid-Based Oral Formulation Strategies for Lipophilic Drugs. AAPS PharmSciTech, 19(8), 3607-3626. Available from: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]

  • Sharma, D., Soni, M., Kumar, S., & Gupta, G. D. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16. Available from: [Link]

  • Patel, J., & Dhingani, A. (2018). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. Available from: [Link]

  • Symmetric. (2024). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Available from: [Link]

  • Recipharm. (n.d.). A HIGH THROUGHPUT SCREENING PLATFORM FOR LIQUID FORMULATION DESIGN. Available from: [Link]

  • Shah, V., et al. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. ResearchGate. Available from: [Link]

  • Al-Sammarraie, N., et al. (2024). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. National Institutes of Health. Available from: [Link]

  • Doan, V. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854. Available from: [Link]

  • Garg, V., & Singh, H. (2018). Lipid-Based Drug Delivery Systems. National Institutes of Health. Available from: [Link]

  • Pharmaceutical Technology. (2022). Developing Liquid Formulations for the Oral Dosing of Lipophilic Drugs. Available from: [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. Available from: [Link]

  • Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part II): Scientific Considerations and Tools for Oral Product Development. The AAPS Journal, 24(3), 61. Available from: [Link]

  • Mandal, P. A., et al. (2023). Rationalizing the selection of oral lipid based drug delivery systems by an in vitro dynamic lipolysis model for improved oral bioavailability of poorly water soluble drugs. Semantic Scholar. Available from: [Link]

  • Date, A. A., & Nagarsenker, M. S. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. National Institutes of Health. Available from: [Link]

  • Hollebeeck, S., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen. Available from: [Link]

  • Sercombe, L., et al. (2015). Lipid-Based Drug Delivery Systems for Diseases Managements. MDPI. Available from: [Link]

  • CAS. (2025). The future of lipid-based drug delivery systems. Available from: [Link]

  • Martinez, M. N., et al. (2022). A Critical Overview of the Biological Effects of Excipients (Part I): Impact on Gastrointestinal Absorption. The AAPS Journal, 24(3), 60. Available from: [Link]

  • Zhang, X., et al. (2023). Effect of the Similarity of Formulations and Excipients of Approved Generic Drug Products on In Vivo Bioequivalence for Putative Biopharmaceutics Classification System Class III Drugs. MDPI. Available from: [Link]

  • Unchained Labs. (2017). High Throughput Screening (HTS/HTE) Method Explained. Available from: [Link]

  • Szymański, P., et al. (2011). Adaptation of High-Throughput Screening in Drug Discovery—Toxicological Screening Tests. National Institutes of Health. Available from: [Link]

  • Kaur, H., et al. (2025). A Review: The Impact Of Excipient Selection On The Stability Of Biological Drugs. International Journal of Creative Research Thoughts. Available from: [Link]

  • Al-Akayleh, F., et al. (2011). Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates. PubMed. Available from: [Link]

  • Shimadzu Scientific Instruments. (2020). Simultaneous quantitation of 7 excipients in biological formulation by using LC-MS/MS. Available from: [Link]

  • Khan, K. M., et al. (2018). Route to preparation of benzoic acid derivatives by reaction... ResearchGate. Available from: [Link]

  • Jain, A. C., et al. (2007). Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note. National Institutes of Health. Available from: [Link]

  • Lloyd, M. D. (2020). High-throughput screening as a method for discovering new drugs. Drug Target Review. Available from: [Link]

  • Marwat, M. A. (2023). How HLB and CMC values effect the adsoption of Tween 20 molecule on hydrophobic... ResearchGate. Available from: [Link]

  • European Patent Office. (2005). PROCESS FOR THE PREPARATION OF BENZOIC ACID DERIVATIVES VIA A NEW INTERMEDIATE OF SYNTHESIS. Available from: [Link]

  • University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. Available from: [Link]

  • Singh, G., & Kaur, R. (2023). Exploring LIPIDs for their potential to improves bioavailability of lipophilic drugs candidates: A review. National Institutes of Health. Available from: [Link]

  • Krifa, M., et al. (2021). Complex Micellization Behavior of the Polysorbates Tween 20 and Tween 80. PubMed. Available from: [Link]

  • Williams, R. O., & Miller, D. A. (2025). Unlocking the Use of Lipid-Based Formulations with Lipophilic Salts to Address Bioavailability Challenges in Small Molecule Drug Development. ResearchGate. Available from: [Link]

  • González-Mas, M., et al. (2017). Benzoic acid and its derivatives as naturally occurring compounds in foods and as additives: Uses, exposure, and controversy. PubMed. Available from: [Link]

Sources

Application Notes and Protocols for the Use of 4-[(2,2-dimethylpropanoyl)amino]benzoic Acid in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals exploring high-performance polymers.

Introduction: Overcoming the Processability Barrier in Aromatic Polyamides

Aromatic polyamides, or aramids, represent a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and high mechanical strength.[1][2] Materials like poly(p-phenylene terephthalamide), known commercially as Kevlar®, are characterized by a rigid, rod-like polymer backbone, leading to highly ordered, crystalline structures.[3] This molecular arrangement is responsible for their remarkable properties but also presents a significant challenge: poor solubility in common organic solvents and infusibility.[4] This inherent lack of processability limits their application in forms other than fibers, such as films, coatings, and complex molded articles.

A key strategy to enhance the solubility and processability of aramids is the chemical modification of the polymer backbone to disrupt the extensive hydrogen bonding and tight chain packing.[5] This can be achieved by introducing bulky side groups that sterically hinder the close association of polymer chains. This application note details the use of a specialized AB-type monomer, 4-[(2,2-dimethylpropanoyl)amino]benzoic acid (also known as 4-pivalamidobenzoic acid), for the synthesis of modified, soluble aramids. The bulky tert-butyl group of the pivaloyl moiety serves to increase the free volume between polymer chains, thereby improving solubility while aiming to retain the desirable thermal and mechanical characteristics of the aramid family.

Monomer Synthesis: this compound

The target monomer is readily synthesized from commercially available starting materials via a standard acylation reaction. The following protocol outlines the N-acylation of p-aminobenzoic acid (PABA) with pivaloyl chloride.

Protocol 1: Synthesis of this compound

Materials:

  • p-Aminobenzoic acid (PABA)

  • Pivaloyl chloride

  • Pyridine or Triethylamine (as an acid scavenger)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Hydrochloric acid (1M HCl)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, and standard laboratory glassware.

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve p-aminobenzoic acid (1.0 equivalent) in a suitable organic solvent (e.g., THF). Add the acid scavenger (e.g., pyridine, 1.2 equivalents) to the solution.

  • Acylation: Slowly add pivaloyl chloride (1.1 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the internal temperature is maintained between 0-5°C.[6][7]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl to remove the excess amine base, followed by deionized water, and finally with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Monomer Synthesis Workflow

PABA p-Aminobenzoic Acid (PABA) Reaction Acylation Reaction (0-5°C to RT) PABA->Reaction PivCl Pivaloyl Chloride PivCl->Reaction Solvent Organic Solvent (e.g., THF) Solvent->Reaction Base Pyridine (Acid Scavenger) Base->Reaction Workup Aqueous Workup (HCl, H₂O, Brine) Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target monomer.

Polymerization of this compound

The self-condensation of this AB-type monomer can be achieved through several methods. The Yamazaki-Higashi direct phosphorylation polycondensation is a robust and widely used method for preparing polyamides under mild conditions, avoiding the need to first synthesize a highly reactive acid chloride monomer.[1][8]

Protocol 2: Yamazaki-Higashi Direct Polycondensation

This method utilizes a condensing agent, typically a phosphite derivative, in the presence of a base and a salt to facilitate the direct formation of amide bonds from carboxylic acids and amines.

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl) (anhydrous)

  • Methanol

  • Reaction flask with mechanical stirrer, nitrogen inlet/outlet, and heating mantle.

Procedure:

  • Setup: Flame-dry a reaction flask equipped with a mechanical stirrer and maintain it under a positive pressure of dry nitrogen.

  • Dissolution: To the flask, add the monomer (1.0 equivalent), anhydrous NMP, anhydrous pyridine, and anhydrous LiCl. Stir the mixture at room temperature until all solids have dissolved.

  • Polymerization: Add triphenyl phosphite (TPP) (1.1 equivalents) to the solution. Heat the mixture to 100-110°C and maintain it at this temperature with continuous stirring for 3-5 hours. An increase in viscosity will be observed as the polymerization proceeds.

  • Precipitation: After cooling the viscous polymer solution to room temperature, pour it slowly into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Washing: Collect the fibrous polymer precipitate by filtration. Wash the polymer thoroughly with hot water and then with methanol to remove residual salts and solvent.

  • Drying: Dry the purified polymer under vacuum at 80-100°C to a constant weight.

Polymerization Workflow Diagram

Monomer Monomer This compound Polymerization Polycondensation (100-110°C, 3-5h) Monomer->Polymerization Reagents NMP, Pyridine, LiCl Reagents->Polymerization CondensingAgent Triphenyl Phosphite (TPP) CondensingAgent->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Washing Washing (Hot Water, Methanol) Precipitation->Washing Drying Vacuum Drying Washing->Drying Polymer Soluble Aramid Polymer Drying->Polymer

Caption: Yamazaki-Higashi polymerization workflow.

Expected Polymer Properties and Characterization

The introduction of the bulky N-pivaloyl group is anticipated to significantly alter the physical properties of the resulting aramid compared to its unsubstituted counterpart, poly(p-benzamide).

Structure-Property Relationship

The pivaloyl group disrupts the planarity and reduces the intermolecular hydrogen bonding capacity of the polyamide chains. This steric hindrance prevents the chains from packing into a highly ordered, crystalline lattice, which is the primary reason for the enhanced solubility.

cluster_0 Conventional Aramid (e.g., Kevlar) cluster_1 Pivaloyl-Modified Aramid K1 Rigid-Rod Chains K3 Tight Chain Packing K1->K3 K2 Strong H-Bonding K2->K3 K_Prop High Crystallinity High Strength Poor Solubility K3->K_Prop P1 Rigid-Rod Chains P3 Steric Hindrance P1->P3 P2 Bulky Pivaloyl Groups P2->P3 P_Prop Amorphous Structure Good Thermal Stability Enhanced Solubility P3->P_Prop

Caption: Influence of the pivaloyl group on aramid properties.

Comparative Data of Modified Aramids

While specific data for poly(this compound) is not widely published, we can infer its expected performance by comparing it to other aramids modified with bulky or flexible side groups designed to enhance solubility.

PropertyPoly(p-phenylene terephthalamide) (Kevlar®)Aramid with Flexible Ether Linkages[5]Aramid with CF₃ Side Groups[4]Expected for Pivaloyl-Aramid
Solubility Insoluble in organic solventsSoluble in NMP, DMAcSoluble in DMAcSoluble in NMP, DMAc, DMF
Glass Transition Temp. (Tg) > 375 °C270 - 293 °C> 300 °C (not observed)250 - 300 °C
10% Weight Loss Temp. (TGA) > 500 °C450 - 465 °C> 424 °C> 400 °C
Tensile Strength ~3000 MPa (fiber)107 - 114 MPa (film)53 - 119 MPa (film)80 - 120 MPa (film)
Elastic Modulus ~130 GPa (fiber)Not Reported4.1 - 8.2 GPa (film)3.0 - 6.0 GPa (film)

Note: Data for Kevlar® is for highly oriented fibers, while data for modified aramids are for cast films, which accounts for the significant difference in mechanical properties.

Conclusion and Applications

The use of this compound as a monomer provides a strategic pathway to novel aromatic polyamides with enhanced solubility and processability. The bulky pivaloyl group effectively disrupts interchain packing, allowing these high-performance polymers to be dissolved in common polar aprotic solvents and processed into forms such as transparent films, coatings, and membranes. While a trade-off in ultimate mechanical strength compared to crystalline aramid fibers is expected, the resulting polymers are anticipated to exhibit high thermal stability and robust mechanical properties suitable for advanced applications. These applications include dielectric films for microelectronics, gas separation membranes, and matrix resins for high-performance composites where processability is a critical requirement.

References

  • Organic Syntheses Procedure. (n.d.). Org. Synth., 89, 324. Retrieved from [Link]

  • Britannica. (2023, December 18). Aramid. In Britannica. Retrieved from [Link]

  • Teijin Aramid. (n.d.). Aramid Fiber Characteristics. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Org. Synth., 90, 382. Retrieved from [Link]

  • Kim, H. J., et al. (2022). Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films. Polymers, 14(3), 548. [Link]

  • Oufqir, Y., et al. (2022). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Pharmaceuticals, 15(5), 546. [Link]

  • Lee, S., et al. (2022). Solubility of aramids manufactured in this study. ResearchGate. Retrieved from [Link]

  • Tharakan, S. A., & Muthusamy, S. (2021). The effects of long and bulky aromatic pendent groups with flexible linkages on the thermal, mechanical and electrical properties of the polyimides and their nanocomposites with functionalized silica. RSC Advances, 11(34), 20958-20970. [Link]

  • ResearchGate. (n.d.). Synthesis of poly (p-phenylene terephthalamide). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of PEIAs according to the Yamazaki–Higashi polycondensation technique. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing poly-para-aminobenzoic acid. (US3225011A).
  • Kaneko, T., et al. (2018). Novel polycondensed biopolyamide generated from biomass-derived 4-aminohydrocinnamic acid. Applied Microbiology and Biotechnology, 102(3), 1129-1138. [Link]

  • ResearchGate. (n.d.). Structure, Aramid Type, Brand Names, and Company of Commercial Aramids. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of p-aminobenzoyl chloride salts. (US3681450A).
  • He, C., et al. (2005). New Insights into the Structure of Poly(p-phenylene terephthalamide) from Neutron Fiber Diffraction Studies. Macromolecules, 38(2), 414-420. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and questions that arise during this specific N-acylation reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your synthesis for higher yield and purity.

The synthesis of this compound is typically achieved via the Schotten-Baumann reaction, an effective method for forming amides from an amine and an acyl chloride.[1][2][3] In this case, 4-aminobenzoic acid (PABA) is acylated using pivaloyl chloride in the presence of a base. While straightforward in principle, this reaction is sensitive to several parameters that can significantly impact the outcome. This guide provides direct answers to potential issues and frequently asked questions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis, offering potential causes and actionable solutions.

Q1: Why is my reaction yield consistently low?

Low yield is the most common issue, often stemming from several competing factors. Let's break down the potential causes and remedies.

  • Cause A: Hydrolysis of Pivaloyl Chloride

    • Explanation: Pivaloyl chloride is a highly reactive acyl chloride that reacts vigorously with water.[4][5] Any moisture present in the reaction setup (solvents, glassware, atmosphere) will hydrolyze the pivaloyl chloride to the unreactive pivalic acid, consuming your reagent and reducing the potential yield.

    • Solution:

      • Anhydrous Conditions: Use anhydrous grade solvents. Ensure all glassware is oven-dried or flame-dried immediately before use and cooled under a stream of dry, inert gas (Nitrogen or Argon).

      • Inert Atmosphere: Assemble the reaction under a positive pressure of nitrogen or argon to prevent atmospheric moisture from entering the system.[6]

      • Reagent Quality: Use a fresh bottle of pivaloyl chloride or one that has been properly stored to prevent degradation from atmospheric moisture ingress over time.

  • Cause B: Poor Solubility of 4-Aminobenzoic Acid

    • Explanation: 4-aminobenzoic acid has moderate to poor solubility in many common aprotic organic solvents at room temperature.[7][8] If the starting material is not sufficiently dissolved, the reaction becomes a heterogeneous mixture, slowing the reaction rate and leading to incomplete conversion.

    • Solution:

      • Solvent Selection: Choose a solvent in which 4-aminobenzoic acid has better solubility. While solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are common, you may need to experiment.[9] Warming the mixture gently can help, but must be done cautiously to avoid side reactions.

      • Biphasic System: A classic Schotten-Baumann approach uses a biphasic system (e.g., an organic solvent and an aqueous base solution).[2] This can be effective as the reaction occurs at the interface or in the organic phase, while the HCl byproduct is neutralized in the aqueous phase.

  • Cause C: Ineffective Base or Incorrect Stoichiometry

    • Explanation: The reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will protonate the amino group of the unreacted 4-aminobenzoic acid, rendering it non-nucleophilic and halting the reaction. A base is essential to neutralize this HCl.[3][10]

    • Solution:

      • Base Selection: Use at least one equivalent of a suitable base. Tertiary amines like triethylamine (TEA) or pyridine are common choices for homogeneous reactions.[9][10] For biphasic systems, an aqueous solution of sodium hydroxide (NaOH) is standard.[2]

      • Order of Addition: It is generally preferable to add the pivaloyl chloride dropwise to a solution of the 4-aminobenzoic acid and the base.[6] This maintains a low concentration of the highly reactive acyl chloride, minimizing side reactions.

Below is a workflow to diagnose the cause of low yield:

G start Low Yield Observed check_moisture Are you using anhydrous conditions? start->check_moisture check_solubility Is the 4-aminobenzoic acid fully dissolved? check_moisture->check_solubility Yes implement_anhydrous Implement rigorous anhydrous techniques: - Dry solvents/glassware - Inert atmosphere check_moisture->implement_anhydrous No check_base Is the base appropriate and stoichiometric? check_solubility->check_base Yes optimize_solvent Optimize solvent system: - Test alternative solvents - Consider gentle warming check_solubility->optimize_solvent No verify_base Verify base: - Use >1 equivalent - Check base purity - Optimize base type check_base->verify_base No success Yield Improved check_base->success Yes implement_anhydrous->check_solubility optimize_solvent->check_base verify_base->success

Caption: Troubleshooting workflow for low yield.

Q2: My final product is impure. What are the likely side products and how can I remove them?

Impurity profiling is key to optimizing purification. The most common impurities are starting materials and byproducts from side reactions.

  • Impurity A: Unreacted 4-Aminobenzoic Acid

    • Cause: Incomplete reaction (see Q1).

    • Removal: The target product and the starting amine both contain a carboxylic acid group. However, their pKa values and solubility profiles differ. During workup, after acidification to precipitate the product, some starting material may co-precipitate. Purification via recrystallization from a suitable solvent (e.g., ethanol/water mixture) is often effective.

  • Impurity B: Pivalic Acid

    • Cause: Hydrolysis of pivaloyl chloride.[4][5]

    • Removal: Pivalic acid is a carboxylic acid. During the aqueous workup, a wash with a weak base solution (e.g., saturated sodium bicarbonate) will deprotonate the pivalic acid, transferring it to the aqueous layer for removal. The desired product, being an aminobenzoic acid derivative, will also have its carboxylic acid group deprotonated, but its overall polarity may keep it in the organic layer depending on the solvent. A more robust method is to acidify the mixture to pH ~3-4, which protonates the product's carboxyl group, allowing it to be extracted into an organic solvent while leaving the more acidic pivalic acid salt in the aqueous phase under carefully controlled pH.

  • Impurity C: Friedel-Crafts Alkylation Products (Anomalous Reactivity)

    • Cause: This is an unusual but important side reaction to be aware of. Pivaloyl chloride, in the presence of Lewis acids, can decarbonylate (lose CO) to form a very stable tert-butyl carbocation.[11] This carbocation can then act as an electrophile in a Friedel-Crafts alkylation reaction with an aromatic ring. While you are not intentionally using a Lewis acid, trace metal impurities could potentially catalyze this.

    • Prevention & Removal: This is typically not a major pathway in a standard Schotten-Baumann reaction. Ensuring high-purity reagents and clean glassware minimizes this risk. If formed, these non-polar byproducts are typically removed through column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

Q3: What is the reaction mechanism for this synthesis?

This reaction proceeds via a nucleophilic acyl substitution mechanism, a cornerstone of organic chemistry.[2][9]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of pivaloyl chloride.

  • Tetrahedral Intermediate Formation: This attack breaks the C=O pi bond, forming a transient, negatively charged tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

  • Deprotonation: The added base removes the proton from the nitrogen atom, neutralizing the resulting ammonium salt and generating the final amide product. This step is crucial to drive the reaction to completion.[10]

G cluster_0 Nucleophilic Acyl Substitution Reactants 4-Aminobenzoic Acid + Pivaloyl Chloride Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Products This compound + HCl Intermediate->Products Chloride Elimination Base Base (e.g., TEA, Pyridine) Base->Products Neutralizes HCl

Caption: Simplified reaction mechanism.

Q4: How should I choose my solvent and base?

The choice of solvent and base are interdependent and critical for success.

Solvent Key Characteristics Comments & Considerations
Dichloromethane (DCM) Aprotic, low boiling point (40 °C), widely used.Anhydrous grade is essential. Solubility of 4-aminobenzoic acid may be limited at room temperature.[7]
Tetrahydrofuran (THF) Aprotic, polar ether.Must be anhydrous. Can be a better solvent for 4-aminobenzoic acid than DCM. Prone to peroxide formation; use fresh, inhibited THF.
Ethyl Acetate Aprotic, moderately polar.Good general-purpose solvent. Ensure it is dry as it is susceptible to hydrolysis.[9]
Biphasic (e.g., Toluene/Water) Uses an organic solvent with aqueous base.Classic Schotten-Baumann conditions.[2] Vigorous stirring is required to maximize the interfacial area for reaction.
Base Type pKa (Conjugate Acid) Use Case
Triethylamine (TEA) Tertiary Amine (Organic)~10.7Homogeneous reactions in aprotic solvents like DCM or THF. Easy to remove via acidic wash.
Pyridine Tertiary Amine (Organic)~5.2Often used as both a base and a solvent. Can act as a nucleophilic catalyst.[10] Can be harder to remove during workup.
Sodium Hydroxide (NaOH) Inorganic~15.7Used as an aqueous solution in biphasic systems. Very effective and inexpensive.[2][3]
Potassium Carbonate (K₂CO₃) Inorganic~10.3A milder inorganic base, can be used in polar aprotic solvents like DMF or as an aqueous solution.

Q5: What are the best analytical methods to monitor the reaction's progress?

Real-time or periodic monitoring is crucial to determine the reaction endpoint, preventing the formation of degradation products from unnecessarily long reaction times.

  • Thin-Layer Chromatography (TLC): This is the simplest and fastest method.[12]

    • Procedure: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a silica gel plate.

    • Analysis: Develop the plate in a suitable solvent system (e.g., 50:50 Hexane:Ethyl Acetate with a drop of acetic acid). The disappearance of the 4-aminobenzoic acid spot and the appearance of a new, less polar product spot indicates reaction progression. The reaction is complete when the starting material spot is gone.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of reactants and formation of product.[13]

    • Method: A reversed-phase C18 column with a UV detector is typically used. A mobile phase of acetonitrile and water (with a pH modifier like formic or acetic acid) is a good starting point.

    • Analysis: By running standards, you can create a calibration curve to quantify the exact concentration of reactants and products over time, allowing for kinetic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in situ reaction monitoring or for analyzing quenched aliquots.[14]

    • Analysis: Monitor the disappearance of proton signals specific to 4-aminobenzoic acid and the appearance of new signals, such as the characteristic singlet for the nine protons of the tert-butyl group on the product around 1.3 ppm.

Q6: What is a reliable protocol for product workup and purification?

  • Quench the Reaction: Once the reaction is complete, cool the mixture in an ice bath and slowly add water or a saturated aqueous solution of ammonium chloride to quench any remaining pivaloyl chloride.[6]

  • Phase Separation (if applicable): If you used a water-miscible solvent like THF, you may need to add an immiscible organic solvent (like ethyl acetate) and water to perform an extraction. Separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any organic base (like triethylamine or pyridine).

    • Wash with a saturated solution of sodium bicarbonate to remove pivalic acid. Be cautious, as your product's carboxylate salt may have some water solubility.

    • Wash with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification via pH-dependent precipitation/extraction:

    • Dissolve the crude solid in a suitable organic solvent (e.g. ethyl acetate).

    • Extract with an aqueous base (e.g. 1M NaOH) to deprotonate the carboxylic acid and move the product into the aqueous layer as its sodium salt.

    • Wash the aqueous layer with a non-polar solvent (e.g. hexanes) to remove any non-acidic organic impurities.

    • Slowly acidify the aqueous layer with cold 1M HCl with vigorous stirring. The product will precipitate out as a solid.

  • Final Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. For higher purity, perform a recrystallization from a suitable solvent system (e.g., ethanol/water).

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • BYJU'S. (2019, November 17). Schotten Baumann Reaction. Retrieved from [Link]

  • Quora. (2020, July 2). What is the Schottan-Baumann reaction? Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). JPH11507944A - Method for separating pivalic acid from spent reaction mixture.
  • Eureka | Patsnap. (n.d.). Pivaloyl chloride patented technology retrieval search results. Retrieved from [Link]

  • PMC. (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow. Retrieved from [Link]

  • Google Patents. (n.d.). US6605743B1 - Continuous process for the preparation of pivaloyl chloride and of aroyl...
  • Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 5). Unusual Friedel–Crafts alkylation with pivaloyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the target compounds 10–23. Retrieved from [Link]

  • LookChem. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic Acid | C7H7NO2 | CID 978. Retrieved from [Link]

  • Googleapis.com. (2012, June 8). Patent Application Publication. Retrieved from [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility of p ABA in several solvents. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Design, synthesis and antimicrobial evaluation of para amino benzoic acid derivatives. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-[(Methylsulfonyl)amino]benzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Google Patents. (n.d.). CN101973902A - Synthesis method of para aminobenzoic acid.
  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • PMC - NIH. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). JPS5782337A - Preparation of pivaloyl chloride and aromatic carboxylic acid chloride.
  • Google Patents. (n.d.). CN1227836A - Continuous process for preparation of pivaloyl chloride and of aroyl chloride.
  • PubMed. (2024, March 20). Affinity gel synthesis from the p-aminobenzoic acid derivative 4-amino-2-methylbenzoic acid and purification of polyphenol oxidase from various plant sources. Retrieved from [Link]

  • ResearchGate. (n.d.). A Method for Real Time Monitoring of Chemical Reactions and Processes. Retrieved from [Link]

  • PubMed. (n.d.). Free and total para-aminobenzoic acid analysis in plants with high-performance liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). CN106478440A - A kind of preparation method of ortho-aminobenzoic acid certain herbaceous plants with big flowers ester.
  • Google Patents. (n.d.). US2442797A - Para-amino benzoic acid esters.

Sources

Technical Support Center: N-Acylation of Sterically Hindered Aminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of N-acylation reactions involving sterically hindered aminobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in forming amide bonds with sterically demanding substrates. Here, we move beyond simple protocols to explain the "why" behind the troubleshooting steps, empowering you to make informed decisions in your experimental design.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most common initial hurdles faced during the N-acylation of sterically hindered aminobenzoic acids.

Q1: My standard coupling reaction (e.g., EDC/HOBt) is failing or giving very low yields with my sterically hindered aminobenzoic acid. What's happening?

A1: Standard coupling conditions often fail with sterically hindered substrates due to a combination of electronic and steric effects. The nucleophilicity of the amino group in aminobenzoic acids is already reduced by the electron-withdrawing nature of the aromatic ring and the carboxylic acid group. When bulky substituents are present, they physically block the approach of the activated carboxylic acid to the amine's nitrogen atom.[1] This dramatically slows down the rate of the desired amide bond formation, allowing side reactions to dominate.[2]

The mechanism of carbodiimide-mediated coupling involves the formation of a bulky O-acylisourea intermediate.[3][4] The steric congestion around both the amine and this intermediate can create a high-energy transition state, effectively preventing the reaction from proceeding efficiently.

Q2: I'm observing the formation of an anhydride of my carboxylic acid instead of the desired amide. Why?

A2: Anhydride formation is a common side reaction, especially when the amine is poorly nucleophilic and sterically hindered. The activated carboxylic acid species (e.g., the O-acylisourea intermediate with EDC) can react with another molecule of the carboxylic acid, which is present in the reaction mixture, to form the symmetric anhydride. This pathway can be more kinetically favorable than the reaction with the hindered amine.

Q3: My reaction seems to stall after initial product formation. What could be the cause?

A3: Reaction stalling can be due to several factors. One possibility is the formation of unreactive side products that consume your reagents. Another common issue is product inhibition, where the newly formed amide, which is also sterically hindered, may interact with the coupling reagents or activated intermediates in a non-productive manner. Additionally, if using a strong, non-nucleophilic base like DIPEA, salt formation with the carboxylic acid can reduce its availability for activation.

Q4: Are there any "go-to" coupling reagents for sterically hindered substrates?

A4: While there is no single "magic bullet," some classes of coupling reagents consistently perform better with sterically hindered substrates. Uronium/aminium salts like HATU, HBTU, and COMU are often the first choice. These reagents form highly reactive activated esters that can overcome the steric barrier more effectively than carbodiimide-based methods. Phosphonium salt reagents like PyBOP are also excellent options and have the advantage of not forming guanidinium byproducts.

Section 2: In-Depth Troubleshooting Guides

This section provides more detailed strategies for overcoming persistent challenges.

Troubleshooting Scenario 1: Low to No Conversion with Standard Coupling Reagents

Problem: You've tried EDC/HOBt, DIC/DMAP, and other common carbodiimide-based methods with your sterically hindered aminobenzoic acid and a challenging carboxylic acid, but you see minimal to no product formation.

Root Cause Analysis:

  • Insufficient Activation: The energy barrier for the nucleophilic attack by the hindered amine on the O-acylisourea intermediate is too high.

  • Low Nucleophilicity of the Amine: The electronic and steric properties of the aminobenzoic acid make it a poor nucleophile.

  • Competing Side Reactions: Anhydride formation or other decomposition pathways of the activated acid are outcompeting the desired amidation.

Troubleshooting Workflow:

G start Low/No Conversion with Carbodiimides reagent_change Switch to Uronium/Phosphonium Reagents (HATU, HBTU, COMU, PyBOP) start->reagent_change First-line approach acid_chloride Convert Carboxylic Acid to Acyl Chloride start->acid_chloride Alternative activation acyl_fluoride Consider Acyl Fluoride Formation start->acyl_fluoride For very challenging cases temp_increase Increase Reaction Temperature reagent_change->temp_increase base_optimization Optimize Base (e.g., NMM, Collidine) reagent_change->base_optimization success Successful Amide Formation acid_chloride->success acyl_fluoride->success temp_increase->success base_optimization->success G Chiral Activated Ester Chiral Activated Ester Enolate/Ketene Intermediate Enolate/Ketene Intermediate Chiral Activated Ester->Enolate/Ketene Intermediate Base-mediated deprotonation Desired Amide Desired Amide Chiral Activated Ester->Desired Amide + Amine Racemized Activated Ester Racemized Activated Ester Enolate/Ketene Intermediate->Racemized Activated Ester Reprotonation Racemized Amide Racemized Amide Racemized Activated Ester->Racemized Amide + Amine

Caption: Simplified racemization pathway.

Section 3: Advanced Strategies for Extremely Hindered Systems

For cases where even potent coupling reagents fail, more specialized methods may be necessary.

Acyl Fluoride-Mediated Coupling at Elevated Temperatures

A robust method for particularly challenging couplings involves the in situ formation of acyl fluorides followed by reaction with the amine at higher temperatures. [5]

  • Reagents: Cyanuric fluoride or XtalFluor-E can be used to generate the acyl fluoride.

  • Conditions: The reaction is typically performed in a non-polar solvent like 1,2-dichloroethane at temperatures ranging from 60 to 100 °C.

  • Advantages: This method has been shown to be effective for coupling sterically hindered carboxylic acids with electron-deficient or hindered amines where other methods fail completely. [5]

Synthesis via Isocyanates and Organometallic Reagents

For the formation of exceptionally hindered amides, an unconventional approach involves the reaction of an isocyanate with a Grignard or organolithium reagent. [6]

  • Applicability: This method is suitable when the "amine" portion can be sourced from an organometallic reagent and the "acid" portion can be converted to an isocyanate.

  • Mechanism: The organometallic reagent adds directly to the carbonyl of the isocyanate to form the amide.

  • Caveat: This is a highly specialized method and requires careful consideration of substrate compatibility with organometallic reagents.

References

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health.
  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. (2015). Organic Process Research & Development.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps.
  • A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. (n.d.). Benchchem.
  • A Comparative Guide to Carboxyl Group Activation: Alternatives to Woodward's Reagent K for Amide Bond Formation. (n.d.). Benchchem.
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
  • A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry.
  • Computational study of the effects of steric hindrance on amide bond cleavage. (2014). Journal of Physical Chemistry A.
  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA.

Sources

Technical Support Center: Purification of 4-Pivaloylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-pivaloylaminobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and require robust methods to achieve high purity. We will move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot and adapt these methods to your specific experimental context.

Understanding the Molecule: Key to Effective Purification

4-Pivaloylaminobenzoic acid is an amide derivative of p-aminobenzoic acid (PABA). Its structure features:

  • A polar carboxylic acid group (-COOH), which is acidic.

  • A polar amide linkage (-NH-CO-), capable of hydrogen bonding.

  • A bulky, non-polar tert-butyl group (pivaloyl group).

  • An aromatic benzene ring .

This combination of polar and non-polar features dictates its solubility and presents unique purification challenges. The primary impurities often encountered are unreacted starting materials, such as p-aminobenzoic acid, and byproducts like pivalic acid.

The principal technique for purifying this solid compound is recrystallization , which leverages differences in solubility between the desired product and impurities in a given solvent at different temperatures.[1][2] For more challenging separations, column chromatography may be employed.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of 4-pivaloylaminobenzoic acid in a practical question-and-answer format.

Q1: How do I select the ideal solvent for recrystallization?

A1: The perfect recrystallization solvent should dissolve the compound completely when hot (near the solvent's boiling point) but poorly when cold.[3] This differential solubility is crucial for high recovery. For 4-pivaloylaminobenzoic acid, the choice is a balance between its polar and non-polar characteristics.

  • Expertise & Experience: Your starting materials are key indicators. If your synthesis involves p-aminobenzoic acid, which has higher polarity, and pivaloyl chloride, which hydrolyzes to the non-polar pivalic acid, you need a solvent that can leave these behind.

  • Recommended Approach: Start with solvent systems of intermediate polarity. Ethanol, isopropanol, or aqueous mixtures of these alcohols are excellent starting points. Highly polar solvents like water may not adequately dissolve the compound even when hot due to the bulky pivaloyl group. Highly non-polar solvents like hexanes will likely fail to dissolve the polar carboxylic acid and amide groups.

Solvent Selection Logic

Caption: Logic for selecting a suitable recrystallization solvent.

Q2: My compound has "oiled out" during cooling instead of forming crystals. What went wrong and how do I fix it?

A2: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in the solvent medium. Impurities can also suppress the melting point, exacerbating this issue.[4]

  • Causality: The bulky pivaloyl group can disrupt efficient crystal lattice formation. If cooling is too rapid, molecules lose energy too quickly to align properly, collapsing into an amorphous, oily phase.

  • Troubleshooting Steps:

    • Re-heat the Solution: Add a small amount of additional solvent to the mixture and heat until the oil redissolves completely.

    • Slow Cooling: Allow the flask to cool very slowly. Insulate it with glass wool or place it in a warm water bath that cools to room temperature overnight. Slow cooling is critical for forming large, pure crystals.[5]

    • Induce Crystallization: If crystals do not form, scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.[6]

    • Change Solvent System: If the problem persists, the solvent may be too non-polar. Try a more polar solvent or add a co-solvent (e.g., a small amount of water to an ethanol solution).

Q3: My final product is off-white or yellowish. How can I decolorize it?

A3: Color is usually due to highly conjugated, colored byproducts or oxidation of the amino group remnant from the starting material.

  • Solution: Use activated charcoal (carbon). After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (about 1-2% of the solute mass). The charcoal has a high surface area and adsorbs the colored impurities.

  • Protocol Adjustment:

    • Add charcoal to the hot, dissolved solution.

    • Swirl the mixture for a few minutes.

    • Perform a hot gravity filtration using fluted filter paper to remove the charcoal.[1] This step is crucial and must be done quickly to prevent the desired product from crystallizing prematurely in the funnel.

    • Allow the clarified, hot filtrate to cool as usual.

Q4: My recovery yield is very low. What are the common causes?

A4: Low yield can result from several factors during the recrystallization process.

  • Troubleshooting Checklist:

    • Using Too Much Solvent: The most common error. Using more than the minimum amount of hot solvent required for dissolution will keep a significant portion of your product dissolved even after cooling.[2] To fix this, you can try to boil off some of the solvent to re-concentrate the solution.

    • Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you will lose a substantial amount of material. Ensure your funnel and receiving flask are pre-heated.[5]

    • Incomplete Crystallization: Ensure you have allowed sufficient time for cooling and have used an ice bath to maximize precipitation after initial slow cooling.[6]

    • Washing with Room Temperature Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.

Q5: How can I confirm the purity of my final product?

A5: Purity is typically assessed by melting point analysis and thin-layer chromatography (TLC).

  • Melting Point Analysis: A pure compound will have a sharp melting range (typically < 2°C). Impurities disrupt the crystal lattice, causing the melting point to be depressed and the range to broaden.[3] Compare your experimental melting point to the literature value.

  • Thin-Layer Chromatography (TLC): Spot your crude material, the recrystallized product, and the starting material (p-aminobenzoic acid) on the same TLC plate. A pure product should show a single, well-defined spot that is distinct from the starting material and other impurities.

Technique Indication of Purity Indication of Impurity
Melting Point Sharp melting range (e.g., 210-211°C)Broad and depressed range (e.g., 202-208°C)
TLC Single spotMultiple spots, or streaking

Q6: TLC shows a persistent spot corresponding to p-aminobenzoic acid. How do I remove it?

A6: This is a common issue as p-aminobenzoic acid (PABA) has similar aromatic character but different acidity and polarity.

  • Method 1: pH-Based Extraction (Liquid-Liquid Extraction): This is highly effective before recrystallization.

    • Dissolve the crude mixture in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild acidic solution (e.g., 1 M HCl). The amino group of PABA will be protonated to form a water-soluble ammonium salt, which partitions into the aqueous layer. Your product, with its less basic amide nitrogen, will remain in the organic layer.

    • Separate the layers, dry the organic phase, and evaporate the solvent. Proceed with recrystallization.

  • Method 2: Solvent System Optimization: PABA is more polar than your product. Using a slightly less polar recrystallization solvent (e.g., ethyl acetate or a toluene/ethanol mixture) may cause the PABA to remain in the cold solvent (mother liquor) while your product crystallizes out.

Experimental Protocol: Recrystallization of 4-Pivaloylaminobenzoic Acid

This protocol provides a robust starting point. The ideal solvent and volumes should be determined on a small scale first.

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_decolorization Step 2: Decolorization (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of hot solvent until dissolved A->B C Add activated charcoal to hot solution B->C If solution is colored E Allow hot filtrate to cool slowly to room temp B->E If solution is colorless D Perform hot gravity filtration to remove charcoal C->D D->E F Cool in an ice bath to maximize crystal formation E->F G Collect crystals via vacuum filtration F->G H Wash with minimal ice-cold solvent G->H I Dry crystals under vacuum H->I

Caption: Standard workflow for the recrystallization process.

Procedure:

  • Dissolution: Place the crude 4-pivaloylaminobenzoic acid in an Erlenmeyer flask. In a separate flask, heat your chosen solvent (e.g., 95% ethanol) to a boil. Add the hot solvent to the crude solid portion-wise, with swirling, until the solid just dissolves.[1][6]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small spatula tip of activated charcoal. Swirl and bring back to a brief boil.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with fluted filter paper by pouring some hot solvent through it. Quickly filter the hot solution into a clean, pre-warmed Erlenmeyer flask to remove the charcoal or any insoluble impurities.[3]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.[5] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a very small amount of ice-cold solvent to rinse away any remaining soluble impurities.

  • Drying: Press the crystals dry on the filter with a clean spatula. Transfer the solid to a watch glass and dry in a vacuum oven until a constant weight is achieved.

  • Analysis: Determine the mass and percent recovery. Check the purity by measuring the melting point and running a TLC.

References

  • The Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Massachusetts.
  • Recrystallization of Benzoic Acid. (n.d.). Department of Chemistry, University of Wisconsin-Stout.
  • Thermodynamics and nucleation of the enantiotropic compound p-aminobenzoic acid. (2008). Crystal Growth & Design. Available at: [Link]

  • Experiment 9 — Recrystallization. (2009). Department of Chemistry, University of California, Irvine.
  • Experiment (3) Recrystallization. (n.d.). University of Technology, Iraq.
  • PubChem Compound Summary for CID 978, 4-Aminobenzoic acid. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Technical Support Center: Purification of N-Acryloyl-p-aminobenzoic Acid. (2025). BenchChem.
  • Recrystallization Lab Procedure of Benzoic Acid. (2020). YouTube. Available at: [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary.

Sources

Technical Support Center: Optimizing Pivaloyl Chloride Acylations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pivaloyl chloride acylations. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the nuances of this versatile yet challenging reaction. Pivaloyl chloride, with its characteristic sterically bulky tert-butyl group, offers unique advantages in synthesis, particularly in the protection of alcohols and amines and the formation of stable esters and amides.[1][2] However, this steric hindrance also presents specific challenges that require careful optimization of reaction conditions.[1] This resource provides field-proven insights and evidence-based protocols to help you achieve optimal results in your acylation reactions.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

This section addresses specific problems you may encounter during pivaloyl chloride acylation in a question-and-answer format. Each answer provides a mechanistic explanation and actionable steps for remediation.

Question 1: My pivaloylation reaction is showing low or no conversion of the starting material. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a pivaloylation reaction is a common issue that can often be traced back to several key factors, primarily related to steric hindrance and reaction conditions.[3]

Causality and Remediation:

  • Insufficient Reactivity of the Nucleophile: The bulky tert-butyl group of pivaloyl chloride significantly hinders the approach of the nucleophile (alcohol or amine) to the electrophilic carbonyl carbon.[1] For sterically hindered substrates, the activation energy for the reaction can be prohibitively high under standard conditions.

    • Solution: The use of a hypernucleophilic acylation catalyst, such as 4-(Dimethylamino)pyridine (DMAP) , is often essential.[3][4] DMAP reacts with pivaloyl chloride to form a highly reactive N-pivaloylpyridinium intermediate, which is much more susceptible to nucleophilic attack, even by hindered alcohols or amines.[4] Typically, 0.1 to 0.2 equivalents of DMAP are sufficient to significantly accelerate the reaction.[5]

  • Inadequate Base Selection: The choice of base is critical for scavenging the HCl generated during the reaction.[6] An inappropriate base can be ineffective or lead to side reactions.

    • Solution: For most applications, a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is recommended.[7][8] Pyridine can also be used, but it is a weaker base and may require elevated temperatures.[9] Ensure the base is of high purity and used in at least a stoichiometric amount (1.1-1.5 equivalents) to neutralize the generated HCl.

  • Suboptimal Temperature: While many acylation reactions proceed at room temperature, sterically demanding pivaloylations may require thermal energy to overcome the activation barrier.

    • Solution: If the reaction is sluggish at room temperature, consider gently heating the reaction mixture to 40-60 °C. However, be cautious, as excessive heat can promote side reactions. For sensitive substrates, running the reaction at 0 °C to room temperature is a good starting point.[10]

  • Reagent Quality: Moisture is a significant concern as pivaloyl chloride readily hydrolyzes to the unreactive pivalic acid.[3][11]

    • Solution: Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and high-purity pivaloyl chloride.

Question 2: I am observing the formation of a significant amount of pivalic anhydride as a byproduct. What causes this and how can it be minimized?

Answer:

The formation of pivalic anhydride is a common side reaction, particularly when using tertiary amine bases.[8]

Causality and Remediation:

  • Mechanism of Anhydride Formation: Pivalic anhydride can form through the reaction of pivaloyl chloride with pivaloate anions. These anions can be generated from the hydrolysis of pivaloyl chloride by trace amounts of water, followed by deprotonation by the amine base. The pivaloate then acts as a nucleophile, attacking another molecule of pivaloyl chloride.

    • Solution:

      • Strict Anhydrous Conditions: The most effective way to prevent anhydride formation is to rigorously exclude water from the reaction.

      • Order of Addition: Adding the pivaloyl chloride slowly to the solution of the substrate, base, and catalyst (if used) can help to ensure that it reacts preferentially with the intended nucleophile rather than with any trace pivaloate.[7]

      • Use of Pivalic Anhydride as the Acylating Agent: In some cases, particularly for challenging acylations, using pivalic anhydride directly as the acylating agent can be a viable alternative to pivaloyl chloride, eliminating the formation of pivalic acid as a byproduct.[12]

Question 3: My reaction workup is proving difficult, and I am struggling to separate my product from the byproducts. What is a robust workup procedure for pivaloyl chloride acylations?

Answer:

A systematic aqueous workup is generally effective for removing the common byproducts of pivaloylation reactions, such as pivalic acid and the hydrochloride salt of the amine base.[11]

Optimized Workup Protocol:

  • Quenching: After the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to 0 °C and slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to quench any remaining pivaloyl chloride.[11] Be cautious, as this quenching can be exothermic and may cause gas evolution (CO₂).

  • Phase Separation: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) if the reaction was performed in a water-miscible solvent. Separate the organic layer.

  • Aqueous Washes:

    • Wash the organic layer sequentially with:

      • Saturated aqueous NaHCO₃ solution to remove pivalic acid.

      • Water to remove any remaining water-soluble impurities.

      • Brine (saturated aqueous NaCl) to facilitate the separation of the organic and aqueous layers and remove residual water.[11]

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can then be purified by standard techniques such as column chromatography or recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of steric hindrance in the reactivity of pivaloyl chloride? The bulky tert-butyl group of pivaloyl chloride sterically shields the electrophilic carbonyl carbon.[1] This has two main consequences: it moderates its reactivity compared to less hindered acyl chlorides like acetyl chloride, and it imparts selectivity, for instance, in the preferential acylation of less sterically hindered hydroxyl or amino groups in a molecule.[1]

  • Q2: When should I use DMAP as a catalyst? DMAP is highly recommended for acylations of sterically hindered alcohols and amines, or for reactions that are sluggish at room temperature.[3][4] It can dramatically increase the reaction rate and yield.[4]

  • Q3: Can I use Schotten-Baumann conditions for pivaloyl chloride acylations? Yes, Schotten-Baumann conditions, which typically involve a two-phase system of an organic solvent and an aqueous base (like NaOH), can be employed for pivaloyl chloride acylations, particularly for amines.[13][14][15] The aqueous base neutralizes the HCl generated, driving the reaction to completion.[6]

  • Q4: What are the main safety precautions when working with pivaloyl chloride? Pivaloyl chloride is a corrosive, flammable, and toxic liquid.[2][16][17][18][19] It reacts violently with water and should be handled in a well-ventilated fume hood.[17][18] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Q5: I am performing a Friedel-Crafts acylation with pivaloyl chloride and am getting an alkylated product instead. Why is this happening? This is a known anomaly of the Friedel-Crafts reaction with pivaloyl chloride.[20][21] The initially formed acylium ion can decarbonylate (lose CO) to form the very stable tert-butyl carbocation.[20][21] This carbocation then acts as the electrophile, leading to Friedel-Crafts alkylation of the aromatic ring rather than acylation.[22]

Experimental Protocols and Data

Table 1: Recommended Base and Catalyst Combinations for Pivaloylation
Substrate TypeRecommended BaseCatalyst (if needed)Typical SolventTemperature (°C)
Primary AlcoholPyridine or TEADMAP (0.1 eq)CH₂Cl₂0 to RT
Secondary AlcoholTEA or DIPEADMAP (0.1-0.2 eq)CH₂Cl₂, THFRT to 40
Tertiary AlcoholTEA or DIPEADMAP (0.2-0.5 eq)CH₂Cl₂, Toluene40 to 80
Primary/Secondary AmineTEA or PyridineNoneCH₂Cl₂0 to RT
AnilinePyridineNoneCH₂Cl₂0 to RT
General Protocol for Pivaloylation of a Sterically Hindered Alcohol
  • To a solution of the alcohol (1.0 equiv) and DMAP (0.1-0.2 equiv) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 equiv).

  • Slowly add pivaloyl chloride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NaHCO₃.

  • Follow the optimized workup procedure described in the troubleshooting section.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Optimization

The following diagrams illustrate key decision-making processes in optimizing pivaloyl chloride acylations.

Troubleshooting_Workflow start Low Conversion in Pivaloylation check_sterics Is the substrate sterically hindered? start->check_sterics add_dmap Add DMAP (0.1-0.2 eq) check_sterics->add_dmap Yes check_base Is the base appropriate and pure? check_sterics->check_base No outcome Improved Yield add_dmap->outcome use_tea_dipea Use anhydrous TEA or DIPEA (1.5 eq) check_base->use_tea_dipea No check_temp Is the reaction temperature optimal? check_base->check_temp Yes use_tea_dipea->outcome increase_temp Increase temperature to 40-60 °C check_temp->increase_temp No check_reagents Are reagents and solvents anhydrous? check_temp->check_reagents Yes increase_temp->outcome use_anhydrous Use freshly distilled anhydrous solvents check_reagents->use_anhydrous No check_reagents->outcome Yes use_anhydrous->outcome

Caption: Troubleshooting workflow for low conversion in pivaloylation reactions.

Side_Reaction_Mitigation start Pivalic Anhydride Formation check_water Are conditions strictly anhydrous? start->check_water rigorous_drying Rigorously dry all reagents and solvents check_water->rigorous_drying No check_addition What is the order of addition? check_water->check_addition Yes outcome Minimized Side Product rigorous_drying->outcome slow_addition Add pivaloyl chloride slowly to the substrate/base mixture check_addition->slow_addition Incorrect consider_alternative Consider alternative acylating agent check_addition->consider_alternative Correct slow_addition->outcome use_anhydride Use pivalic anhydride directly consider_alternative->use_anhydride use_anhydride->outcome

Caption: Decision tree for mitigating pivalic anhydride formation.

References

  • Benchchem. Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
  • Benchchem. Technical Support Center: Pivaloyl Chloride Reaction Workup.
  • Benchchem. troubleshooting low yields in pivaloyl group introduction.
  • NINGBO INNO PHARMCHEM CO.,LTD.
  • ResearchGate.
  • Krishna Solvechem Ltd. Pivaloyl Chloride MSDS.
  • ChemSpider.
  • Benchchem.
  • Benchchem. Navigating Steric Hindrance: A Comparative Guide to Bulky Protecting Groups Beyond Pivaloyl Chloride.
  • SATHEE. Chemistry Schotten Baumann Reaction.
  • Guidechem.
  • CDH Fine Chemical.
  • ECHEMI.
  • Loba Chemie. PIVALOYL CHLORIDE EXTRA PURE.
  • ResearchGate.
  • Organic Chemistry Portal. Schotten-Baumann Conditions.
  • Chemistry Stack Exchange.
  • Organic Chemistry Tutorial.
  • Wikipedia. Schotten–Baumann reaction.
  • Suzhou Highfine Biotech.
  • Benchchem. Optimizing Acylation Reactions with DMAP: Key Parameters Explained.
  • Royal Society of Chemistry.

Sources

Technical Support Center: Synthesis of 4-Acylaminobenzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 4-acylaminobenzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these important intermediates. Here, we address common challenges and side reactions encountered during the N-acylation of 4-aminobenzoic acid (PABA), providing in-depth explanations, troubleshooting guides, and validated protocols to enhance the success and purity of your syntheses.

Frequently Asked Questions (FAQs)

This section tackles the most pressing and frequently encountered issues during the synthesis of 4-acylaminobenzoic acids.

Q1: My yield is significantly lower than expected, and the reaction mixture becomes very acidic. What is the likely cause?

A1: Hydrolysis of the Acylating Agent

This is one of the most common issues, particularly when using highly reactive acylating agents like acyl chlorides or anhydrides.

  • Causality & Mechanism: Acyl chlorides and anhydrides are highly electrophilic and react readily with any nucleophiles present. If there is residual water in your starting materials (PABA), solvents, or even from atmospheric moisture, it can compete with the amino group of PABA and hydrolyze the acylating agent back to its corresponding carboxylic acid.[1][2][3] This not only consumes your valuable reagent but also generates hydrochloric acid (HCl) or a carboxylic acid byproduct, which lowers the pH of the reaction mixture.[3] The generated acid can protonate the amino group of the unreacted PABA, rendering it non-nucleophilic and effectively stopping the desired reaction.

  • Troubleshooting & Validation:

    • pH Check: Carefully monitor the pH of your reaction. A rapid drop in pH is a strong indicator of hydrolysis.

    • TLC/LC-MS Analysis: Analyze a sample from the reaction mixture. You will likely see a significant amount of unreacted PABA and a new spot corresponding to the carboxylic acid derived from your acylating agent.

  • Preventative Measures:

    • Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents (e.g., distilled from a suitable drying agent or purchased as anhydrous grade).

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

    • Reagent Quality: Use a fresh or properly stored acylating agent. Acyl chlorides, in particular, can hydrolyze upon storage if not sealed correctly.

Hydrolysis

Q2: My product's mass spectrum shows a higher mass than expected, and the NMR suggests two acyl groups. How can this happen?

A2: Formation of Di-acylated Byproducts or O-Acylation

This issue points towards over-acylation or acylation at an unintended site. There are two primary possibilities: N,O-diacylation or the formation of an ester.

  • Causality & Mechanism:

    • N,O-Diacylation: Under basic conditions, the carboxylic acid of PABA can be deprotonated to a carboxylate anion. This carboxylate is also a nucleophile and can attack the acylating agent, forming a mixed anhydride (O-acylation). If this happens after the initial N-acylation, the result is an N,O-di-acylated product.

    • O-Acylation (Ester Formation): If the reaction is performed with the ester of 4-aminobenzoic acid (e.g., ethyl 4-aminobenzoate), this side reaction is avoided. However, when using PABA itself, forcing conditions (high temperature, excess acylating agent) can promote O-acylation.[4][5]

  • Troubleshooting & Validation:

    • Mass Spectrometry (MS): An M+R-CO peak (where R-CO is the acyl group) in addition to the expected molecular ion peak is a strong indicator of a di-acylated species.

    • NMR Spectroscopy:

      • ¹H NMR: You may observe changes in the chemical shifts of the aromatic protons and the disappearance of the carboxylic acid proton.

      • ¹³C NMR: Look for an additional carbonyl carbon signal from the second acyl group.

    • FT-IR Spectroscopy: The characteristic broad O-H stretch of the carboxylic acid will be absent, and you may see additional C=O stretching frequencies.

  • Preventative Measures:

    • Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the acylating agent.

    • Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation over the thermodynamically controlled O-acylation.

    • Choice of Base: Use a non-nucleophilic, sterically hindered base (e.g., triethylamine or pyridine) instead of a strong base like NaOH if O-acylation is a persistent issue. The classic Schotten-Baumann reaction uses an aqueous base, which can promote carboxylate formation.[6][7]

Acylation_Pathways

Troubleshooting Guide

Observed Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Hydrolysis of acylating agent. 2. PABA starting material is protonated. 3. Insufficiently reactive acylating agent.1. Ensure anhydrous conditions; use fresh reagents. 2. Add base (e.g., NaOH, pyridine) to neutralize acid and deprotonate the amine.[8] 3. Switch from carboxylic acid to acyl chloride or anhydride.
Product Contaminated with Starting Material 1. Incomplete reaction. 2. Insufficient amount of acylating agent.1. Increase reaction time or temperature moderately. 2. Use a slight excess (1.05 eq.) of the acylating agent.
Formation of a Greasy, Insoluble Mass 1. Polymerization/Oligomerization. 2. Formation of di-acylated product.1. Use dilute conditions; ensure proper stirring. 2. Control stoichiometry and temperature carefully.
Product is Difficult to Purify 1. Multiple side products present. 2. Product and starting material have similar solubility.1. Optimize reaction conditions to minimize side products. 2. Use column chromatography or recrystallize from a different solvent system. Acid-base extraction can separate the acidic product from neutral byproducts.

Experimental Protocols

Protocol 1: Standard Synthesis of 4-Acetamidobenzoic Acid via Schotten-Baumann Reaction

This protocol provides a standard method for the N-acetylation of 4-aminobenzoic acid.

Materials:

  • 4-Aminobenzoic Acid (PABA)

  • Acetic Anhydride

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated

  • Deionized Water

  • Ethanol

Procedure:

  • Dissolution: In a 250 mL beaker, dissolve 5.0 g of 4-aminobenzoic acid in 50 mL of 5% aqueous sodium hydroxide solution. Stir until a clear solution is obtained.

  • Cooling: Place the beaker in an ice bath and cool the solution to approximately 5-10 °C.

  • Acylation: While stirring vigorously, add 5.0 mL of acetic anhydride dropwise to the cold solution. A white precipitate should begin to form.

  • Reaction Completion: Continue stirring in the ice bath for an additional 15-20 minutes after the addition is complete.

  • Acidification: Remove the beaker from the ice bath. Slowly and carefully, add concentrated HCl dropwise while stirring until the solution is acidic to litmus paper (pH ~3-4). This step protonates the carboxylate group, causing the product to precipitate fully.

  • Isolation: Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crude product on the filter with two portions of 20 mL cold deionized water to remove any inorganic salts.

  • Purification (Recrystallization): Transfer the crude solid to a beaker and recrystallize from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 80 °C.

Analytical Methods for Impurity Detection

Identifying the nature and quantity of impurities is crucial for process optimization.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating and quantifying the desired product, unreacted PABA, and potential side products.[9][10][11] A reverse-phase C18 column with a mobile phase gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying the molecular weights of impurities, which directly helps in diagnosing side reactions like di-acylation.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation of the product and help identify impurities by their unique chemical shifts and coupling patterns.

Troubleshooting_Workflow

References

  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing.[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. SciSpace.[Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof.
  • Method for the direct acylation of aminobenzoic acids.
  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. Research Journal of Pharmacy and Technology.[Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.[Link]

  • Method for preparing p-aminobenzoic acid.
  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. ResearchGate.[Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.[Link]

  • Synthesis of 4-aminobenzoic acid esters of polyethylene glycol and their use for pegylation of therapeutic proteins. RSC Publishing.[Link]

  • Acyl derivatives of p-aminobenzoic acid as new substrates for the assay of serum acylase activity. PubMed.[Link]

  • Acyl Chlorides - formation and hydrolysis mechanism. YouTube.[Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. PMC.[Link]

  • Schotten Baumann Reaction. BYJU'S.[Link]

  • DETERMINATION OF IMPURITIES IN PHARMACEUTICAL PREPARATIONS CONTAINING FOLIC ACID. Polish Pharmaceutical Society.[Link]

  • The chlorination of 4‐aminobenzoic acid and its methyl ester. ResearchGate.[Link]

  • Determination of nicotinamide and 4-aminobenzoic acid in pharmaceutical preparation by LC. PubMed.[Link]

  • Hydrolysis of acid/acyl chlorides with water. Doc Brown's Chemistry.[Link]

  • Acylation of Amines, Part 4: with Carboxylic Acids. YouTube.[Link]

  • Hydrolysis of an acid chloride. YouTube.[Link]

  • HPLC Methods for analysis of 4-Aminobenzoic acid. HELIX Chromatography.[Link]

  • Schotten–Baumann reaction. Grokipedia.[Link]

  • Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. Testbook.[Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. ResearchGate.[Link]

  • Reactions of Acyl Chlorides with Water. Chemistry LibreTexts.[Link]

  • Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs. ResearchGate.[Link]

  • Residual determination of p-acetylamino-benzoic acid in eggs by liquid chromatography-mass spectrometry. CABI Digital Library.[Link]

  • Chemistry Schotten Baumann Reaction. SATHEE.[Link]

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Vedantu.[Link]

Sources

Technical Support Center: Troubleshooting Solubility of 4-[(tert-butylcarbonyl)amino]benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-[(tert-butylcarbonyl)amino]benzoic acid (N-Boc-4-aminobenzoic acid). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific principles and practical methodologies to overcome common solubility challenges encountered with this compound.

Frequently Asked Questions (FAQs)
Q1: Why is 4-[(tert-butylcarbonyl)amino]benzoic acid so poorly soluble in water and neutral aqueous buffers?

A1: The low aqueous solubility of this compound is a direct consequence of its molecular structure, which features a delicate balance of polar and nonpolar characteristics.

  • Hydrophobic Character: The molecule contains two significant nonpolar (hydrophobic) regions: the benzene ring and the bulky tert-butyl group from the Boc protecting group.[1] These regions resist interaction with polar water molecules, favoring self-association and crystallization. As the nonpolar hydrocarbon portion of a molecule increases, its water solubility rapidly decreases.[1][2]

  • Crystal Lattice Energy: The planar aromatic ring and the ability to form intermolecular hydrogen bonds via the carboxylic acid and amide groups contribute to a stable crystal lattice. A significant amount of energy is required to break this lattice apart, which the weak interactions with water molecules may not be sufficient to provide. The overall polarity and crystal lattice energy are key factors determining solubility.[3]

  • Comparison to Parent Compound: The parent compound, 4-aminobenzoic acid (PABA), is itself only slightly soluble in water.[4][5] The addition of the large, nonpolar Boc group further decreases its affinity for aqueous media.

Q2: What are the recommended starting solvents for dissolving 4-[(tert-butylcarbonyl)amino]benzoic acid?

A2: Based on the compound's structure, it is best to begin with polar organic solvents. This compound is generally soluble in organic solvents but less so in water.[6] The recommended starting solvents, in likely order of effectiveness, are:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent initial choices due to their high polarity and ability to act as both hydrogen bond acceptors and donors.[3]

  • Alcohols: Methanol and ethanol can be effective, as they can engage in hydrogen bonding with the carboxylic acid and amide groups.[3]

  • Chlorinated Solvents: Dichloromethane (DCM) is also a viable option for this compound.[6]

  • Other Organic Solvents: Ethyl acetate and glacial acetic acid may also be used.[3][7]

It is always recommended to perform a small-scale solubility test before preparing a large-scale solution.[3]

Q3: How does pH dramatically influence the solubility of this compound in aqueous solutions?

A3: The pH of the aqueous medium is the single most critical factor for controlling the solubility of 4-[(tert-butylcarbonyl)amino]benzoic acid. The molecule possesses a weakly acidic carboxylic acid group.[6]

  • In Acidic to Neutral Conditions (pH < 7): The carboxylic acid group remains protonated (-COOH). In this neutral form, the molecule's low polarity dominates, leading to poor water solubility.[8]

  • In Alkaline Conditions (pH > 8): The carboxylic acid group is deprotonated to form a carboxylate anion (-COO⁻).[3] This introduces a negative charge, creating a much more polar salt form (e.g., sodium or potassium 4-[(tert-butylcarbonyl)amino]benzoate). This ionic species interacts far more favorably with water, leading to a significant increase in solubility.[3] Therefore, adjusting the pH to the alkaline range is the primary strategy to dissolve this compound in aqueous media.[3]

Caution: Be aware that the Boc protecting group is labile under strongly acidic conditions (e.g., using TFA or concentrated HCl), which can lead to its removal.[9][10] Therefore, attempting to increase solubility by protonating the amide under low pH is not a viable or recommended strategy and will likely lead to compound degradation.

Troubleshooting Guides & Protocols

This section addresses specific experimental scenarios you may encounter.

Issue 1: My compound will not dissolve in my chosen organic solvent at room temperature.

This is a common issue related to kinetic and thermodynamic solubility limits.

start Incomplete Dissolution in Organic Solvent step1 Apply gentle heating (40-50°C) with stirring start->step1 step2 Use sonication (ultrasonic bath) step1->step2 No/Partial Success result1 Compound Dissolves step1->result1 Success step3 Switch to a stronger solvent (e.g., from Ethanol to DMSO) step2->step3 No/Partial Success step2->result1 Success step3->result1 Success result2 Still Insoluble: Compound may be impure or degraded. Consider purity analysis (NMR, LC-MS). step3->result2 Failure cluster_low_ph Acidic to Neutral pH (<7) cluster_high_ph Alkaline pH (>8) LowPH_Struct Molecule is Neutral (R-COOH) LowPH_Result Poorly Soluble (Precipitate) LowPH_Struct->LowPH_Result Dominant Hydrophobic Character Adjustment Add Base (e.g., NaOH) LowPH_Struct->Adjustment pH Adjustment HighPH_Struct Molecule is Ionic (R-COO⁻) HighPH_Result Readily Soluble (In Solution) HighPH_Struct->HighPH_Result Forms Polar Salt Adjustment->HighPH_Struct

Caption: The relationship between pH and the ionization state and solubility of the compound.

References
  • Solubility of Things. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-{[(Tert-butoxy)carbonyl]amino}benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(tert-Butoxycarbonyl)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Aminobenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Stevens, J. S., et al. (2014). pH and Solvent Influence on p-Aminobenzoic Acid. CORE. Retrieved from [Link]

  • Quora. (n.d.). Which carboxylic acids are insoluble in water and why?. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Aminobenzoic acid. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • Semantic Scholar. (2012). Equilibrium Constant, Concentrations Study of p-Aminobenzoic Acid in Anionic, Cationic and Non-ionic Surfactants. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • PubMed. (2011). pH-dependent spectral properties of para-aminobenzoic acid and its derivatives. National Center for Biotechnology Information. Retrieved from [Link]

  • Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • International Journal of Chemistry. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]

  • George, N., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Royal Society of Chemistry. Retrieved from [Link]

  • Reddit. (2021). Don't understand Why compound X is insoluble? Shouldn't carboxylic acids be soluble in water?. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.3: Physical Properties of Carboxylic Acids. Retrieved from [Link]

  • ACS Publications. (2021). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]

Sources

Technical Support Center: Stability Testing of N-Acylated Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals engaged in the stability testing of N-acylated benzoic acid derivatives. This document is structured in a practical question-and-answer format to directly address the challenges and inquiries you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

This section addresses common questions about the principles and practices of stability testing for this specific class of compounds.

General Principles & Regulatory Context

Q1: What are N-acylated benzoic acid derivatives, and why is their stability a critical concern?

N-acylated benzoic acid derivatives are molecules containing an amide linkage between a benzoic acid moiety and an acyl group. This structure is common in many active pharmaceutical ingredients (APIs) and drug candidates. Stability testing is paramount because the degradation of these molecules can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability, thereby compromising the safety and efficacy of the final drug product[1]. The primary goal of stability testing is to determine a product's shelf life and to establish recommended storage conditions[2][3].

Q2: What are the essential regulatory guidelines I must follow for stability testing?

The foundational guidelines are provided by the International Council for Harmonisation (ICH). The most critical documents for this work are:

  • ICH Q1A(R2): This guideline outlines the core principles of stability testing for new drug substances and products, defining the conditions for long-term, intermediate, and accelerated studies[4][5].

  • ICH Q1B: This document specifies the procedures for photostability testing[6][7].

  • ICH Q2(R2): This provides guidance on the validation of analytical procedures, which is essential for developing a reliable stability-indicating method[8].

Adherence to these guidelines is necessary for regulatory submissions to agencies like the FDA and EMA[2].

Table 1: Standard Storage Conditions for Stability Studies (ICH Q1A(R2)) [5][9]

Study TypeStorage ConditionMinimum Duration
Long-Term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

RH = Relative Humidity. Intermediate testing is only required if a "significant change" occurs during accelerated testing.

Degradation Pathways & Mechanisms

Q3: What are the primary chemical degradation pathways for N-acylated benzoic acid derivatives?

The stability of these molecules is primarily dictated by the amide bond and the aromatic benzoic acid ring. The most common degradation pathways are:

  • Hydrolysis: This is the most prevalent degradation route, involving the cleavage of the amide bond by water[10][11]. This reaction can be catalyzed by acid or base, resulting in the formation of the parent benzoic acid derivative and the corresponding carboxylic acid (from the acyl group) or amine[10][12]. Amide hydrolysis is generally slower than ester hydrolysis but is a key stability concern[10][11].

  • Oxidation: The second most common pathway, oxidation, can be initiated by heat, light, or trace metal impurities[10]. The aromatic ring and other susceptible functional groups can be oxidized, leading to a variety of degradation products. This process is mechanistically complex and can be harder to control than hydrolysis[13].

  • Photolysis: Exposure to UV or visible light can induce photochemical degradation[1][11]. The aromatic ring is a chromophore that can absorb light energy, leading to the formation of reactive species and subsequent degradation. Photostability testing is a mandatory part of stress testing as per ICH Q1B guidelines[6][14].

  • Thermal Degradation: At elevated temperatures, beyond those used in accelerated testing, decarboxylation of the benzoic acid moiety can occur, leading to the formation of benzene derivatives[15][16]. This is typically investigated during forced degradation studies.

G cluster_main Primary Hydrolytic Degradation Pathway parent N-Acylated Benzoic Acid Derivative R-C(=O)-NH-Ar-COOH water H₂O products Degradation Products Benzoic Acid Derivative (H₂N-Ar-COOH) Carboxylic Acid (R-COOH) water->products Amide Bond Cleavage catalyst H⁺ or OH⁻ catalyst->water Catalyzes

Caption: Hydrolytic cleavage of the amide bond.

Analytical Methodology

Q4: What is a "stability-indicating method," and why is it essential?

A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also separate and detect the degradation products from the API and any other excipients in the formulation[8]. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for developing SIMs due to its high sensitivity, accuracy, and versatility[17]. Without a proper SIM, you cannot be certain that the loss of the parent compound is accurately measured or that all significant degradation products are being monitored.

Q5: How should I design a forced degradation study for my compound?

Forced degradation, or stress testing, involves exposing the drug substance to conditions more severe than those in accelerated stability studies. Its purpose is to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of your analytical method[1][14].

Table 2: Typical Conditions for Forced Degradation Studies

Stress ConditionTypical Reagents and ConditionsPurpose
Acid Hydrolysis 0.1 M HCl at 60-80°CTo induce acid-catalyzed degradation of the amide bond[12].
Base Hydrolysis 0.1 M NaOH at 60-80°CTo induce base-catalyzed degradation of the amide bond[12][18].
Oxidation 3-30% H₂O₂ at room temperature or slightly elevated temp.To identify products of oxidative degradation[10].
Thermal Stress Dry heat at >20°C above accelerated temp (e.g., 60-80°C)To assess thermal stability and potential decarboxylation[14][19].
Photostability Exposure to light source per ICH Q1B guidelines (≥1.2 million lux hours and ≥200 watt hours/m²)To evaluate light sensitivity and identify photodegradation products[6][7].

Note: The severity of conditions should be adjusted to achieve 5-20% degradation of the API. This level is sufficient to generate and detect degradation products without destroying the molecule completely.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your stability experiments.

Q6: I'm observing a new, unexpected peak in my HPLC chromatogram during a stability study. What is my investigation strategy?

A: The appearance of a new peak is a critical event that requires a systematic investigation. The goal is to determine if it's a degradation product, a system artifact, or a contaminant.

G start Unexpected Peak Observed step1 Step 1: Verify System Integrity Inject Blank (Solvent) Inject Placebo (if applicable) start->step1 decision1 Peak Present in Blank? step1->decision1 step2 Step 2: Characterize the Peak Determine Peak Area % Check for Dose Proportionality Perform Peak Purity Analysis (PDA) decision1->step2 No end_artifact Identified as Artifact | Troubleshoot HPLC System (e.g., Carryover, Contamination) decision1->end_artifact Yes decision2 Is it a Degradation Product? step2->decision2 step3 Step 3: Identify the Structure LC-MS Analysis for Mass Fraction Collection & NMR (if needed) decision2->step3 Yes decision2->end_artifact No (e.g., not dose-proportional) end_degradant Identified Degradant | Update Stability Report step3->end_degradant

Caption: Workflow for investigating an unexpected HPLC peak.

Causality Explained:

  • Verify System Integrity: The first step is to rule out extrinsic sources. Injecting a blank solvent helps identify "ghost peaks" caused by carryover from previous injections or contaminated mobile phase[8]. If you're analyzing a formulated product, injecting a placebo (all excipients without the API) confirms the peak isn't from excipient degradation.

  • Characterize the Peak: If the peak is not in the blank, it's likely related to your API. A true degradation product should increase in area over time as the API area decreases. Peak purity analysis using a photodiode array (PDA) detector can indicate if the peak is spectrally pure, suggesting a single component.

  • Identify the Structure: The definitive step is structural elucidation. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool to obtain the molecular weight of the unknown peak[8][17]. This mass, compared to the parent API, provides immediate clues (e.g., a mass increase of 16 amu suggests oxidation; a mass corresponding to the benzoic acid backbone suggests hydrolysis).

Q7: My HPLC baseline is drifting or is excessively noisy. How can I fix this?

A: An unstable baseline compromises accurate peak integration, especially for small impurity peaks.

  • Causes of Drift:

    • Temperature Fluctuation: The column was not properly equilibrated, or the column oven is not maintaining a stable temperature[20]. Ensure at least 10-15 column volumes of mobile phase pass through before injection.

    • Mobile Phase Composition: The mobile phase was improperly mixed, or one component is selectively evaporating. Premixing solvents and keeping reservoirs covered can help. Degassing the mobile phase is also crucial to prevent bubble formation.

  • Causes of Noise:

    • Contamination: A dirty flow cell in the detector or contaminated mobile phase/column can cause noise[20]. Flush the system with a strong solvent (like isopropanol) to clean it.

    • Detector Lamp Failure: An aging detector lamp can lead to increased noise. Check the lamp energy and lifetime[20].

Q8: The retention time of my main peak is shifting between injections. What's the cause?

A: Inconsistent retention times make peak identification unreliable.

  • Mobile Phase pH: For ionizable compounds like N-acylated benzoic acids, small changes in the mobile phase pH can significantly alter retention time. Always use a buffer and ensure its concentration is adequate (typically 10-25 mM) and within its effective buffering range[21].

  • Column Equilibration: Insufficient equilibration between gradient runs is a common cause of shifting retention[20].

  • Flow Rate Fluctuation: Check the pump for leaks or bubbles, which can cause inconsistent flow rates[20].

Q9: I suspect amide bond hydrolysis, but the results are inconsistent. What factors influence this reaction?

A: The rate of amide hydrolysis can be surprisingly sensitive to the molecular environment.

  • Electronic Effects: Electron-donating groups on the acyl portion of the molecule can accelerate hydrolysis under acidic conditions[22][23]. This is a critical insight; two N-acylated derivatives may appear structurally similar but have vastly different hydrolytic stability based on their electronic properties.

  • Steric Hindrance: Bulky groups near the amide bond can sterically hinder the approach of water, slowing down hydrolysis[12].

  • pH and Buffer Species: The rate of hydrolysis is highly pH-dependent[11]. Furthermore, certain buffer species can act as nucleophiles and catalyze the degradation themselves (nucleophilic catalysis)[12]. Ensure your buffer is non-nucleophilic if this is a concern.

Experimental Protocol: Forced Degradation Study

This protocol provides a detailed, step-by-step methodology for conducting a forced degradation study on an N-acylated benzoic acid derivative.

Objective: To generate potential degradation products and validate the stability-indicating nature of the primary analytical method (e.g., HPLC-UV).

Materials:

  • Drug Substance (API)

  • Class A Volumetric Glassware

  • HPLC-grade Solvents (Acetonitrile, Methanol, Water)

  • Reagents: 1 M HCl, 1 M NaOH, 30% H₂O₂

  • Calibrated pH meter, analytical balance, heating block/water bath

  • Photostability chamber compliant with ICH Q1B

  • Validated HPLC method

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve the API in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to create a stock solution of known concentration (e.g., 1 mg/mL).

  • Acid-Induced Degradation:

    • Transfer an aliquot of the stock solution to a flask. Add an equal volume of 1 M HCl to achieve a final acid concentration of 0.5 M.

    • Heat the solution at 60°C. Withdraw samples at initial (t=0), 2, 4, 8, and 24 hours.

    • Before HPLC analysis, neutralize each sample with an equimolar amount of NaOH and dilute to the target concentration with mobile phase.

  • Base-Induced Degradation:

    • Repeat the procedure from step 2, using 1 M NaOH instead of HCl. Neutralize the samples with HCl before analysis. Rationale: Base-mediated hydrolysis is a common pathway for amides and must be thoroughly investigated[18].

  • Oxidative Degradation:

    • Transfer an aliquot of the stock solution to a flask. Add 30% H₂O₂ (start with a 1:10 ratio of H₂O₂ to stock solution).

    • Keep the solution at room temperature, protected from light. Withdraw samples at specified time points.

    • Quench the reaction if necessary (e.g., by high dilution) before injection. Rationale: This mimics potential oxidative stress during manufacturing or storage[10].

  • Thermal Degradation:

    • Place the solid API powder in a vial and store it in an oven at 80°C.

    • Separately, place a solution of the API in a sealed vial and heat at 80°C.

    • Sample at appropriate time points, dissolve/dilute as needed, and analyze.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to a light source conforming to ICH Q1B specifications[6].

    • Simultaneously, prepare a "dark control" sample by wrapping an identical vial in aluminum foil and placing it in the same chamber.

    • Analyze the exposed and dark control samples after the specified exposure period. Rationale: The dark control helps differentiate between degradation caused by light versus heat from the light source[24].

  • Analysis and Data Evaluation:

    • Analyze all stressed and control samples using the validated HPLC method.

    • Calculate the mass balance to account for the loss of the parent API and the formation of degradation products.

    • Use a PDA detector to check for peak purity of the parent peak in all stressed samples to ensure no co-eluting degradants.

    • If significant degradants are formed, proceed with characterization using LC-MS.

References

  • AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
  • European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.
  • ICH. Q1A(R2) Guideline.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
  • ICH. Quality Guidelines.
  • YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies.
  • Stability and Pharmaceutical Testing Analysis in the Efficacy and Safety of Medic
  • Creative BioMart. Pharmaceutical Stability Analysis.
  • LCGC. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products.
  • Pharmaceutical Press. (2010, October 9).
  • PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules.
  • HunterLab. (2025, December 18). Keeping the Balance: Stability Testing in Pharmaceuticals with Spectral Analysis.
  • ResearchGate. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules | Request PDF.
  • Pharma Stability: Troubleshooting & Pitfalls.
  • Pharmacy 180.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • HPLC Troubleshooting Guide.
  • Synthesis and study of the hydrolytic and thermo-oxidative stability of p -(N-β-D-mannopyranosyl)aminobenzoic acid.
  • HPLC Troubleshooting Guide.
  • ResearchGate. Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • NIH.
  • The Royal Society of Chemistry.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic Acid.
  • PubMed. (2010).
  • PubMed. (2014, April 4).
  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • ResearchGate. Synthesis, luminescence and electrochromism of aromatic poly (amine–amide) s with pendent triphenylamine moieties.
  • PharmaTutor. (2013, August 21). PHOTOSTABILITY TESTING.
  • PubMed. Oxidative decarboxylation of benzoic acid by peroxyl radicals.
  • ResearchGate. Degradation of benzoic acid in an advanced oxidation process: The effects of reducing agents | Request PDF.
  • IJCRT.org. (2024, August 8).
  • EMA. (2006). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

Sources

Technical Support Center: Analytical Method Validation for 4-Pivaloylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of 4-pivaloylaminobenzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, experience-based insights into developing, validating, and troubleshooting a robust analytical method for this compound. Our approach is grounded in scientific principles and adheres to global regulatory standards.

Introduction: The Analyte and the Approach

4-Pivaloylaminobenzoic acid is an aromatic carboxylic acid. Its structure, featuring a benzene ring, a carboxylic acid group, and an amide linkage, makes it well-suited for analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. Aromatic carboxylic acids can sometimes present challenges in RP-HPLC, such as poor retention or peak tailing, but these can be overcome with a well-developed method.[1]

This guide is structured around a scientifically proposed, robust RP-HPLC method. We will explore the critical parameters for its validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines and provide practical solutions to common issues you may encounter.[2][3][4][5][6][7]

Proposed Analytical Method: RP-HPLC-UV

Before delving into validation and troubleshooting, we establish a baseline analytical method. This method serves as the foundation for the subsequent discussions.

ParameterRecommended ConditionRationale
Instrument HPLC System with UV/Vis DetectorStandard equipment for pharmaceutical analysis.
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase Acetonitrile:Water (50:50 v/v) with 0.1% Formic AcidAcetonitrile offers good peak shape. Formic acid suppresses the ionization of the carboxylic acid group, improving retention and peak symmetry.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and pressure.
Column Temp. 30 °CControlled temperature ensures retention time reproducibility.
Injection Vol. 10 µLA typical volume to avoid column overload while ensuring adequate sensitivity.
Detection UV at 254 nmThe aromatic ring provides strong absorbance at this wavelength.
Sample Diluent Mobile PhaseEnsures compatibility with the chromatographic system and prevents peak distortion.[8]

Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the validation of an analytical method for 4-pivaloylaminobenzoic acid, with answers grounded in regulatory expectations.[9][10]

Q1: What are the essential validation parameters I need to assess for this method according to ICH Q2(R2)?

A1: For a quantitative impurity or assay method, you must evaluate the following core parameters: Specificity, Linearity, Range, Accuracy, Precision (including Repeatability and Intermediate Precision), and Robustness.[2][3][7][9][11][12] For impurity testing, the Limit of Detection (LOD) and Limit of Quantitation (LOQ) are also critical.

Q2: How do I demonstrate the specificity of the method for 4-pivaloylaminobenzoic acid?

A2: Specificity ensures that the signal measured is unequivocally from your analyte. To demonstrate this, you should:

  • Analyze a placebo (matrix without the analyte): Confirm there are no interfering peaks at the retention time of 4-pivaloylaminobenzoic acid.

  • Perform stress testing (forced degradation): Expose the analyte to acid, base, oxidative, thermal, and photolytic stress. The method should be able to separate the intact analyte peak from any degradation products formed. This is a critical component of demonstrating stability-indicating capabilities.

Q3: My 4-pivaloylaminobenzoic acid peak is tailing. What is the most likely cause and how do I fix it?

A3: Peak tailing for acidic compounds like this is often caused by secondary interactions between the analyte and residual, un-endcapped silanol groups on the silica-based column packing.[8][13]

  • Primary Cause: The carboxylic acid group can interact with free silanols, causing a portion of the analyte molecules to lag behind, resulting in a tailing peak.

  • Solution: The addition of an acid, like 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase, is the most effective solution.[14] The low pH protonates the silanol groups, minimizing these secondary interactions and dramatically improving peak shape.[13]

Q4: What is an appropriate concentration range to establish linearity?

A4: The range should be chosen based on the method's intended purpose. According to ICH guidelines:

  • For an Assay: Typically 80% to 120% of the target concentration.

  • For an Impurity: From the Limit of Quantitation (LOQ) to 120% of the impurity's specification limit. You should prepare at least five concentrations within this range and the results should be evaluated by plotting the peak area against concentration and determining the correlation coefficient (r²), which should ideally be ≥ 0.999.

Q5: How do I perform accuracy studies?

A5: Accuracy is typically determined by spike recovery studies.[9]

  • Prepare a placebo (sample matrix).

  • Spike the placebo with known amounts of 4-pivaloylaminobenzoic acid at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze these samples in triplicate.

  • Calculate the percent recovery for each sample. The acceptance criterion is typically between 98.0% and 102.0%.

Visualized Workflows

Clear, logical workflows are essential for both method validation and troubleshooting.

Analytical Method Validation Workflow

This diagram outlines the typical sequence of validation experiments as recommended by ICH Q2(R2).

Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Documentation Dev Method Development Opt Method Optimization Dev->Opt SST System Suitability Test (SST) Development Opt->SST Spec Specificity / Forced Degradation SST->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ LOD / LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Summary Report Rob->Report Peak_Tailing_Troubleshooting Start Problem: Peak Tailing Observed Check_pH Is Mobile Phase pH < pKa-2?| (pKa of COOH ≈ 4-5) Start->Check_pH Adjust_pH Action: Add 0.1% Formic Acid to Mobile Phase Check_pH->Adjust_pH No Check_Column Is the column old or contaminated? Check_pH->Check_Column Yes Resolved Issue Resolved Adjust_pH->Resolved Flush_Col Action: Flush column with strong solvent (e.g., 100% ACN) Check_Column->Flush_Col Yes Check_ExtraCol Check for extra-column volume| (e.g., long tubing after column) Check_Column->Check_ExtraCol No Flush_Col->Check_Column Re-evaluate Replace_Col Action: Replace with a new column Flush_Col->Replace_Col If no improvement Replace_Col->Resolved Fix_Tubing Action: Use shorter, narrower ID tubing Check_ExtraCol->Fix_Tubing Yes Check_ExtraCol->Resolved No Fix_Tubing->Resolved

Caption: A decision tree for troubleshooting peak tailing issues.

Troubleshooting Guide

This guide provides a systematic approach to resolving common HPLC issues encountered during the analysis of 4-pivaloylaminobenzoic acid.

Observed Problem Potential Causes Step-by-Step Troubleshooting Protocol
Retention Time Drift (Shifting Retention Times) 1. Inadequate column equilibration. 2. Change in mobile phase composition. 3. Fluctuation in column temperature. 4. Pump malfunction or leaks. [15]1. Equilibration: Ensure the column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved. 2. Mobile Phase: Prepare the mobile phase fresh daily. If using an aqueous buffer, ensure it is fully dissolved and mixed. 3. Temperature: Verify that the column oven is on and set to the correct temperature (30 °C). 4. System Check: Check for any visible leaks around fittings. Perform a pump pressure test to check for seal integrity.
Poor Peak Resolution 1. Loss of column efficiency. 2. Inappropriate mobile phase strength. 3. Sample solvent is too strong. [8]1. Column Health: Check the theoretical plates from a system suitability injection. If it has dropped significantly, the column may be fouled or at the end of its life. 2. Mobile Phase Strength: To increase resolution between closely eluting peaks, decrease the percentage of acetonitrile in the mobile phase. This will increase retention and improve separation. 3. Sample Solvent: Always dissolve and inject the sample in the mobile phase. Injecting in a stronger solvent (like 100% Acetonitrile) can cause peak distortion and poor resolution. [8]
High Backpressure 1. Blockage in the system (e.g., guard column, column frit). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Isolate the Source: Systematically remove components (guard column, then analytical column) to identify where the blockage is occurring. 2. Filter Samples: Ensure all samples are filtered through a 0.45 µm syringe filter before injection. 3. Column Flush: If the column is blocked, try reversing it and flushing with a strong solvent (use caution and follow manufacturer's guidelines). [15] 4. Mobile Phase Miscibility: Ensure all mobile phase components are fully miscible.
No Peaks or Very Small Peaks 1. Detector lamp issue. 2. No sample injected (injector issue). 3. Incorrect detection wavelength.1. Check Lamp: Verify the detector lamp status and energy levels through the instrument software. Replace if necessary. 2. Injector Check: Perform a manual injection or watch the injection cycle to ensure the sample is being drawn and injected. 3. Wavelength: Confirm the detector is set to 254 nm.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]

  • Unidentified Source. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Biological Activity of 4-Aminobenzoic Acid and its N-Acyl Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Augmenting the Biological Potential of a Core Scaffold

4-Aminobenzoic acid (PABA), a simple aromatic molecule, is a crucial metabolite in many microorganisms, serving as a precursor for the synthesis of folic acid.[1] This metabolic pathway, essential for microbial survival but absent in humans, has long made PABA and its analogs a focal point in the quest for novel antimicrobial agents.[2] The foundational success of sulfonamides, which act as competitive inhibitors of the enzyme dihydropteroate synthase that utilizes PABA, is a testament to the therapeutic potential of targeting this pathway.[3]

However, the inherent biological activity of PABA itself is limited.[4] Its structural simplicity, featuring a reactive amino group and a carboxyl group, presents a versatile platform for chemical modification.[3] N-acylation, the introduction of an acyl group to the nitrogen atom of the amino group, is a key strategy to modulate the molecule's physicochemical properties. This modification can enhance lipophilicity, improve cell membrane permeability, and ultimately, unlock a broader spectrum of biological activities.[5] This guide provides a comparative analysis of the biological activities of PABA and its N-acyl derivatives, offering insights into their therapeutic potential and the experimental methodologies used for their evaluation.

Comparative Biological Activities: From Folate Precursor to Multifaceted Bio-agent

The derivatization of PABA, particularly through N-acylation and the formation of related structures like Schiff bases and hydrazones, has been shown to significantly enhance its biological profile, expanding its activity beyond the antimicrobial realm to include antifungal, anti-inflammatory, and cytotoxic properties.[4][6]

Antimicrobial and Antifungal Activity

While PABA is essential for many bacteria, its N-acyl derivatives can exhibit potent antimicrobial effects. The introduction of different acyl groups allows for the fine-tuning of activity against various bacterial and fungal strains.[4] For instance, the formation of Schiff bases by reacting PABA with various aromatic aldehydes has yielded compounds with significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), and broad-spectrum antifungal properties.[7][8]

One study demonstrated that certain PABA-based Schiff bases exhibited minimum inhibitory concentrations (MICs) as low as 15.62 µM against MRSA and potent antifungal activity with MICs of ≥ 7.81 µM.[4][7] Another study on hydrazide-hydrazone/sulfonate hybrids of PABA reported moderate antimicrobial activity against Pseudomonas aeruginosa, with some compounds showing MIC values of 64 µg/mL.[9] The synergistic effect of combining these derivatives with compounds like N-acetyl cysteine (NAC) was also noted, which enhanced the antipseudomonal activity.[9]

Table 1: Comparative Antimicrobial and Antifungal Activity (MIC values)

Compound/Derivative TypeTarget OrganismMIC (µg/mL)MIC (µM)Reference
PABA-based Schiff basesMRSA-from 15.62[4][7]
PABA-based Schiff basesVarious Fungi-≥ 7.81[4][7]
PABA hydrazide-hydrazone sulfonatesP. aeruginosa64-[9]
PABA hydrazide-hydrazone sulfonates + NACP. aeruginosa16-32-[9]
Anti-inflammatory Activity

PABA itself has demonstrated anti-inflammatory properties, potentially by reducing the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[10] It may also inhibit myeloperoxidase, an enzyme associated with oxidative stress and inflammation.[10] The synthesis of N-acyl derivatives can further modulate this activity. For example, a hydrazide derivative of PABA was synthesized and targeted as a potential anti-inflammatory agent.[3]

Cytotoxic and Anticancer Activity

The modification of PABA has also led to the discovery of derivatives with promising anticancer properties. Schiff bases derived from PABA have shown notable cytotoxicity against cancer cell lines such as HepG2, with IC50 values as low as 15.0 µM.[4][7] Alkyl derivatives of PABA have also been investigated for their cytotoxic effects against lung and oral squamous carcinoma cell lines, with some compounds showing greater inhibitory properties than the standard drug cisplatin.[11]

Table 2: Comparative Cytotoxic Activity (IC50 values)

Compound/Derivative TypeCell LineIC50 (µM)Reference
PABA-based Schiff basesHepG2≥ 15.0[7]
O- and N-alkyl derivatives of PABANCI-H460 (Lung)15.59[11]
Cisplatin (Control)NCI-H460 (Lung)21.00[11]
Enzyme Inhibition

Experimental Protocols: A Guide to Evaluating Biological Activity

To ensure the trustworthiness and reproducibility of findings, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to evaluate the biological activities of PABA and its derivatives.

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Materials:

  • Test compounds (PABA derivatives)

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria).

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth medium directly in the 96-well plate.

  • Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.

  • Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be determined visually or by measuring the optical density at 600 nm.

Protocol 2: MTT Assay for Cytotoxicity

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Visualizing the Science: Workflows and Pathways

To better understand the processes involved in the study of PABA derivatives, the following diagrams illustrate a typical experimental workflow and the key metabolic pathway they often target.

G cluster_0 Synthesis & Characterization cluster_1 Biological Screening cluster_2 Data Analysis & SAR PABA 4-Aminobenzoic Acid (PABA) Synthesis Chemical Synthesis (e.g., N-acylation, Schiff base formation) PABA->Synthesis Reagent Acylating Agent / Aldehyde Reagent->Synthesis Derivative N-Acyl Derivative Synthesis->Derivative Characterization Structural Characterization (NMR, IR, MS) Derivative->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Antifungal Antifungal Assays (MIC) Characterization->Antifungal Cytotoxicity Cytotoxicity Assays (MTT, SRB) Characterization->Cytotoxicity Enzyme Enzyme Inhibition Assays Characterization->Enzyme Data Data Analysis (IC50, MIC determination) Antimicrobial->Data Antifungal->Data Cytotoxicity->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR Lead Lead Compound Identification SAR->Lead

Caption: A generalized workflow for the synthesis and biological evaluation of N-acyl PABA derivatives.

G Chorismate Chorismate PABA 4-Aminobenzoic Acid (PABA) Chorismate->PABA DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate Inhibitor N-Acyl PABA Derivatives (Competitive Inhibitors) Inhibitor->DHPS

Caption: The bacterial folate synthesis pathway, a key target for PABA and its inhibitory derivatives.

Structure-Activity Relationship (SAR) and Future Directions

The diverse biological activities observed for N-acyl derivatives of PABA underscore the importance of the nature of the acyl group. Generally, increasing the lipophilicity through the addition of longer alkyl or aryl groups can enhance membrane permeability and, consequently, biological activity. The presence of specific functional groups on the acyl moiety, such as halogens or nitro groups, has also been shown to modulate the antimicrobial and cytotoxic effects.[15]

The continued exploration of the chemical space around the PABA scaffold holds significant promise for the development of new therapeutic agents. Future research should focus on:

  • Systematic SAR studies: Synthesizing and testing a wider range of N-acyl derivatives to build more comprehensive SAR models.

  • Mechanism of action studies: Elucidating the precise molecular targets and pathways affected by these derivatives beyond folate synthesis.

  • In vivo efficacy and toxicity studies: Translating the promising in vitro results into animal models to assess their therapeutic potential and safety profiles.

References

  • Molecular mechanisms and therapeutic prospects of 4-aminobenzoic acid in neuropsychiatric disorders: a comprehensive review of neurotransmitter modulation, anti-inflammatory pathways, and antioxidant defense.
  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applic
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed.
  • Synthesis of new 4-aminobenzoic acid (PABA)
  • Structures of some antimicrobial/anticancer 4‐aminobenzoic acid derivatives (IX–XI).
  • Antifungal Activity and In Silico Studies on 2-Acyl
  • Unraveling the Bioactivity of 4-Aminobenzoic Acid Deriv
  • Synthesis of new 4-aminobenzoic acid (PABA)
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. MDPI.
  • Studies of antimicrobial activity of N-alkyl and N-acyl 2-(4-thiazolyl)-1H-benzimidazoles.
  • Antifungal activity of PABA derivatives 1.
  • Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management - Chitkara University.
  • Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1- ylcarbonyl)Aniline – An Amide Derivative of P-Aminobenzoic Acid.
  • Structure-activity relationships of new N-acylanthranilic acid derivatives as plasminogen activ
  • Antifungal Activities of Compounds Produced by Newly Isol
  • Synthesis and Antibacterial Activity of New Azole, Diazole and Triazole Derivatives Based on p-Aminobenzoic Acid. PMC - NIH.
  • Identification of a new ligand derived from 4- aminobenzoic acid and a study of its complexation with heavy ions and biological activity. Chemical Review and Letters.
  • An In-depth Technical Guide to 4-Nonanamidobenzoic Acid: Core Properties and Synthetic Methodologies. Benchchem.
  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. PubMed.
  • P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). PubMed.
  • Antifungal Activity and In Silico Studies on 2-Acyl
  • Convenient synthesis and evaluation of enzyme inhibitory activity of several N-alkyl-, N-phenylalkyl, and cyclic isourea derivatives of 5a-carba-alpha-DL-fucopyranosylamine. PubMed.
  • Synthesis and inhibitory activity of N-acetylpyrrolidine derivatives on α-glucosidase and α-amylase. PubMed.
  • Structural analysis of 4-aminobenzoic acid derived peptides 14a and 16a.
  • Inhibition of the conjugation of PABA with glycine in vitro by sulfamoyl benzoic acids, sulfonamides, and penicillins and its rel
  • 4-Aminobenzoic acid (YMDB00493).
  • Synthesis and Glycosidase Inhibitory Activity of Some N-substituted 6-deoxy-5a-carba-beta-DL- And L-galactopyranosylamines. PubMed.

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-Acylaminobenzoic Acids in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the 4-aminobenzoic acid (PABA) scaffold stands out as a versatile and privileged structure. Its derivatives have demonstrated a broad spectrum of biological activities, ranging from antimicrobial to anticancer effects. The key to unlocking the full potential of this scaffold lies in understanding the nuanced relationship between its chemical structure and its biological function. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 4-acylaminobenzoic acids, offering field-proven insights and experimental data to guide the rational design of novel therapeutic agents.

The 4-Acylaminobenzoic Acid Scaffold: A Privileged Motif in Medicinal Chemistry

4-Aminobenzoic acid is a crucial intermediate in the folate synthesis pathway of many bacteria, making it an attractive target for the development of antimicrobial agents that exhibit selectivity for microbial over mammalian cells. The core structure, featuring an amino group and a carboxylic acid on a benzene ring, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The acylation of the amino group to form 4-acylaminobenzoic acids is a common strategy to modulate the biological activity of the parent molecule, leading to a diverse array of compounds with enhanced potency and target specificity.

Comparative Analysis of Biological Activities: Unraveling the Structure-Activity Landscape

The biological activity of 4-acylaminobenzoic acid derivatives is profoundly influenced by the nature of the acyl group and other substituents on the aromatic ring. This section provides a comparative analysis of their antimicrobial and anticancer activities, supported by experimental data from various studies.

Antimicrobial Activity: Targeting Microbial Proliferation

Derivatives of 4-acylaminobenzoic acid, particularly Schiff bases formed by the condensation of 4-aminobenzoic acid with various aldehydes, have shown significant promise as antimicrobial agents. The mechanism of action is often attributed to the inhibition of essential microbial enzymes, such as dihydropteroate synthase in the folate pathway.

Table 1: Comparative Antimicrobial Activity (MIC, µM) of 4-(benzylideneamino)benzoic Acid Derivatives [1][2]

Compound IDR Group (Substituent on Benzylidene Ring)S. aureus (MIC, µM)E. coli (MIC, µM)C. albicans (MIC, µM)
1a 2-hydroxy>500>500250
1b 5-fluoro-2-hydroxy125>50062.5
1c 5-chloro-2-hydroxy62.5>50031.25
1d 5-bromo-2-hydroxy31.2550015.62
1e 5-iodo-2-hydroxy15.622507.81
1f 3,5-dichloro-2-hydroxy31.2512515.62
1g 3,5-dibromo-2-hydroxy15.6262.57.81
1h 3,5-diiodo-2-hydroxy15.6231.257.81
1i 5-nitro-2-hydroxy62.512531.25
1j 5-nitrofuran-2-yl31.2562.515.62

Analysis of Structure-Activity Relationship for Antimicrobial Activity:

  • Halogen Substitution: The introduction of halogens at the 5-position of the salicylaldehyde ring generally enhances antimicrobial activity. A clear trend is observed with increasing atomic weight of the halogen (F < Cl < Br < I), with the iodo-substituted derivative 1e showing the most potent activity against C. albicans.

  • Multiple Halogenation: Di-halogenated derivatives, such as 1g and 1h , exhibit strong antimicrobial activity, suggesting that increased lipophilicity and electron-withdrawing effects contribute to their potency.

  • Nitro Group Substitution: The presence of a nitro group, as in 1i , also confers significant antimicrobial activity.

  • Heterocyclic Moiety: The incorporation of a nitro-substituted furan ring, as in 1j , results in a compound with broad-spectrum antimicrobial activity.

Anticancer Activity: Inducing Cytotoxicity in Cancer Cells

Several studies have explored the potential of 4-acylaminobenzoic acid derivatives as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines, often through the modulation of key signaling pathways involved in cell proliferation and apoptosis.

Table 2: Comparative Anticancer Activity (IC50, µM) of O- and N-Alkyl Derivatives of 4-Aminobenzoic Acid [3]

Compound IDR GroupNCI-H460 (Lung Cancer) IC50 (µM)CAL-27 (Oral Cancer) IC50 (µM)
2a -CH3 (on N)> 50> 50
2b -CH2CH3 (on N)45.3> 50
2c -(CH2)2CH3 (on N)38.748.2
2d -(CH2)3CH3 (on N)25.135.6
2e -CH2-Ph (on N)18.922.4
2f -CH2-(4-Cl-Ph) (on N)15.619.8
3a -CH3 (on O)> 50> 50
3b -CH2CH3 (on O)48.1> 50
3c -(CH2)2CH3 (on O)42.549.1
3d -(CH2)3CH3 (on O)33.841.5
Cisplatin (Reference Drug)21.025.3

Analysis of Structure-Activity Relationship for Anticancer Activity:

  • N-Alkylation vs. O-Alkylation: N-alkylated derivatives generally exhibit greater cytotoxic activity compared to their O-alkylated counterparts.

  • Alkyl Chain Length: For both N- and O-alkylated series, an increase in the alkyl chain length from methyl to butyl tends to increase anticancer activity.

  • Aromatic Substitution: The introduction of a benzyl group on the nitrogen atom (2e ) significantly enhances cytotoxicity. Further substitution on the phenyl ring with an electron-withdrawing group, such as chlorine (2f ), leads to the most potent compound in this series, with activity comparable to the standard drug cisplatin.

Experimental Protocols: A Guide to Synthesis and Biological Evaluation

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the synthesis of a representative 4-acylaminobenzoic acid derivative and for the key biological assays used to assess their activity.

Synthesis of a Representative Compound: 4-((E)-(4-chlorobenzylidene)amino)benzoic acid

This protocol describes the synthesis of a Schiff base derivative, a common class of 4-acylaminobenzoic acids with significant biological activity.

Materials:

  • 4-aminobenzoic acid

  • 4-chlorobenzaldehyde

  • Methanol

  • Glacial acetic acid

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • Dissolve 1.37 g (10 mmol) of 4-aminobenzoic acid in 50 mL of methanol in a round-bottom flask.

  • To this solution, add 1.41 g (10 mmol) of 4-chlorobenzaldehyde.

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold methanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain pure 4-((E)-(4-chlorobenzylidene)amino)benzoic acid as a crystalline solid.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and determine its melting point.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method[4][5][6]

This method is a widely used and reliable technique for the preliminary screening of antimicrobial activity.

Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., S. aureus, E. coli)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer (6 mm diameter)

  • Micropipettes

  • Incubator

Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies from a fresh agar plate in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

  • Evenly spread 100 µL of the bacterial suspension onto the surface of a nutrient agar plate using a sterile cotton swab.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add 100 µL of the test compound solution (at a specific concentration) into a designated well.

  • Similarly, add the positive and negative controls to their respective wells.

  • Allow the plates to stand for 1 hour at room temperature to permit the diffusion of the compounds into the agar.

  • Incubate the plates at 37°C for 24 hours.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.

Cytotoxicity Assay: MTT Assay[7][8][9][10][11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., NCI-H460, CAL-27)

  • Complete cell culture medium

  • 96-well plates

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Mechanism of Action: Elucidating the Molecular Targets and Signaling Pathways

A thorough understanding of the mechanism of action is critical for the rational design of more effective and selective drug candidates.

Antimicrobial Mechanism: Interference with Folate Biosynthesis

As structural analogs of PABA, many 4-acylaminobenzoic acid derivatives are believed to exert their antimicrobial effect by competitively inhibiting dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate biosynthesis pathway. This inhibition disrupts the production of dihydrofolic acid, a precursor for tetrahydrofolic acid, which is essential for the synthesis of nucleotides and certain amino acids, ultimately leading to the cessation of bacterial growth.

antimicrobial_mechanism PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Acylamino_Benzoic_Acid 4-Acylaminobenzoic Acid (Structural Analog) Acylamino_Benzoic_Acid->DHPS Competitive Inhibitor Bacterial_Growth Bacterial Growth Inhibition Acylamino_Benzoic_Acid->Bacterial_Growth Leads to Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate Nucleotide_Synthesis Nucleotide & Amino Acid Synthesis Tetrahydrofolate->Nucleotide_Synthesis

Caption: Competitive inhibition of dihydropteroate synthase by 4-acylaminobenzoic acids.

Anticancer Mechanism: Modulation of Cell Signaling Pathways

The anticancer activity of 4-acylaminobenzoic acid derivatives is more complex and can involve multiple mechanisms. One of the proposed mechanisms is the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in regulating cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a common feature of many cancers. Certain 4-acylaminobenzoic acid derivatives have been shown to inhibit key kinases in the MAPK cascade, such as ERK, JNK, and p38, leading to the induction of apoptosis in cancer cells.

anticancer_mechanism cluster_0 MAPK Signaling Pathway Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Apoptosis Apoptosis ERK->Apoptosis Inhibits Acylamino_Benzoic_Acid 4-Acylaminobenzoic Acid Derivative Acylamino_Benzoic_Acid->MEK Inhibits Acylamino_Benzoic_Acid->ERK Inhibits Acylamino_Benzoic_Acid->Apoptosis Induces

Caption: Inhibition of the MAPK signaling pathway by 4-acylaminobenzoic acid derivatives.

Conclusion and Future Directions

The 4-acylaminobenzoic acid scaffold continues to be a rich source of inspiration for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the critical role of substituent modifications in dictating the biological activity of these compounds. Future research should focus on a more systematic exploration of the chemical space around this scaffold, employing computational modeling and high-throughput screening to identify novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Furthermore, a deeper understanding of their molecular targets and mechanisms of action will be crucial for the development of the next generation of drugs based on this versatile chemical motif.

References

  • International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Krátký, M., Vinšová, J., Stolaříková, J., & Buchta, V. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1), 9. [Link]

  • Parekh, J., & Chanda, S. (2005). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Journal of the Serbian Chemical Society, 70(10), 1155-1160. [Link]

  • Krátký, M., Konečná, K., Janoušek, J., Brablíková, M., Janďourek, O., Trejtnar, F., ... & Vinšová, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 24(24), 4593. [Link]

  • Bio-protocol. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Hamid, A., et al. (2021). Synthesis, Characterization, Biological and Docking Simulations of 4-(Benzylideneamino) Benzoic Acids. Chinese Journal of Structural Chemistry, 40(3), 293-304. [Link]

  • ResearchGate. (n.d.). Agar well-diffusion antimicrobial assay. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Retrieved from [Link]

  • YouTube. (2020). Agar well diffusion assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and antibacterial activity of some Schiff bases derived from 4-aminobenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of some antimicrobial/anticancer 4-aminobenzoic acid derivatives (IX–XI). Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis and Evaluation of Antimicrobial Activity of New Imides and Schiff Bases Derived from Ethyl-4-Amino Benzoate. Retrieved from [Link]

  • May, S. W., et al. (2014). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. International Immunopharmacology, 20(2), 235-242. [Link]

  • PubMed. (n.d.). Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages. Retrieved from [Link]

  • Gates, K. S., et al. (2011). PABA/NO as an Anticancer Lead: Analogue Synthesis, Structure Revision, Solution Chemistry, Reactivity toward Glutathione, and in Vitro Activity. Journal of Medicinal Chemistry, 54(3), 829-841. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(2-Thienylmethyleneamino)benzoic acid. Retrieved from [Link]

  • Khan, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(15), 5801. [Link]

  • Hasan, E., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(13), 2220-2230. [Link]

  • MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-(benzylideneamino)benzoic Acid. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis and Spectral Validation of 4-Pivaloylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

This guide provides an in-depth technical comparison of synthetic routes for 4-pivaloylaminobenzoic acid, a key intermediate in pharmaceutical development. The primary focus is on the validation of its synthesis through comprehensive spectral analysis, ensuring the high purity and structural integrity required for research and drug development applications. We will explore a standard acylation protocol and compare it with an alternative approach, supported by detailed experimental data and spectral interpretation.

Introduction: The Significance of 4-Pivaloylaminobenzoic Acid

4-Pivaloylaminobenzoic acid, also known as 4-(2,2-dimethylpropanamido)benzoic acid, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure combines a rigid aromatic core with a bulky, lipophilic pivaloyl group, which can impart desirable pharmacokinetic properties to target molecules. The precise and validated synthesis of this intermediate is therefore of paramount importance to ensure the quality and efficacy of the final active pharmaceutical ingredient (API). This guide will detail the synthesis and, critically, the multi-faceted spectral validation process.

Part 1: Primary Synthesis via Acylation of 4-Aminobenzoic Acid

The most common and direct route to 4-pivaloylaminobenzoic acid involves the N-acylation of 4-aminobenzoic acid using pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the amino group of 4-aminobenzoic acid attacks the electrophilic carbonyl carbon of pivaloyl chloride.

Mechanistic Rationale

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, which serves two primary purposes. First, it deprotonates the ammonium salt that forms after the initial nucleophilic attack, regenerating the neutral amine for further reaction. Second, it neutralizes the hydrochloric acid byproduct generated during the reaction, preventing protonation of the starting amine, which would render it non-nucleophilic. The choice of an appropriate solvent is also critical to ensure the solubility of the reactants and facilitate the reaction.

Experimental Protocol: Acylation of 4-Aminobenzoic Acid

Materials:

  • 4-Aminobenzoic acid

  • Pivaloyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 4-aminobenzoic acid in anhydrous dichloromethane.

  • Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add pivaloyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with water and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield 4-pivaloylaminobenzoic acid as a white solid.

Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Reactants 4-Aminobenzoic Acid + Pivaloyl Chloride + Pyridine in DCM Reaction Stir at 0°C to RT (12-18h) Reactants->Reaction Acylation Workup Aqueous Work-up (HCl, H₂O, NaHCO₃) Reaction->Workup Quenching & Washing Purification Recrystallization (EtOAc/Hexane) Workup->Purification Isolation Product Pure 4-Pivaloylaminobenzoic Acid Purification->Product

Caption: Workflow for the synthesis of 4-pivaloylaminobenzoic acid.

Part 2: Comprehensive Spectral Validation

The cornerstone of synthetic validation lies in the thorough analysis of the product's spectral data. This ensures the correct structure has been formed and that the purity meets the required standards.

Logical Flow of Spectral Analysis

Validation_Flow Start Synthesized Product NMR ¹H & ¹³C NMR Start->NMR IR FTIR Spectroscopy Start->IR MS Mass Spectrometry Start->MS Structure Structural Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Confirmation Final Validated Structure Purity->Final Structure->Purity

Caption: Logical workflow for the spectral validation of the synthesized product.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons and their neighboring environments.

Expected Chemical Shifts (in DMSO-d₆):

  • ~12.8 ppm (s, 1H): The acidic proton of the carboxylic acid group.

  • ~10.2 ppm (s, 1H): The amide (N-H) proton.

  • ~7.9 ppm (d, 2H): The two aromatic protons ortho to the carboxylic acid group.

  • ~7.7 ppm (d, 2H): The two aromatic protons ortho to the amide group.

  • ~1.2 ppm (s, 9H): The nine equivalent protons of the tert-butyl group.

Validation Insights: The presence of the singlet at ~1.2 ppm integrating to 9 protons is a key indicator of the pivaloyl group's successful incorporation. The disappearance of the characteristic broad singlet for the -NH₂ protons of 4-aminobenzoic acid (around 5.9 ppm in DMSO-d₆) and the appearance of the amide proton signal confirm the N-acylation.[1]

¹³C NMR Spectroscopy

Carbon NMR is used to determine the number of non-equivalent carbon atoms in a molecule.

Expected Chemical Shifts (in DMSO-d₆):

  • ~177 ppm: Carbonyl carbon of the amide.

  • ~167 ppm: Carbonyl carbon of the carboxylic acid.

  • ~144 ppm: Aromatic carbon attached to the nitrogen.

  • ~130 ppm: Aromatic carbons ortho to the carboxylic acid.

  • ~125 ppm: Aromatic carbon attached to the carboxylic acid.

  • ~118 ppm: Aromatic carbons ortho to the amide.

  • ~39 ppm: Quaternary carbon of the tert-butyl group.

  • ~27 ppm: Methyl carbons of the tert-butyl group.

Validation Insights: The presence of two distinct carbonyl signals confirms both the amide and carboxylic acid functionalities. The signals corresponding to the tert-butyl group provide further evidence of successful acylation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorption Bands (cm⁻¹):

  • ~3300 cm⁻¹: N-H stretching of the secondary amide.

  • ~2960 cm⁻¹: C-H stretching of the tert-butyl group.

  • ~1680 cm⁻¹: C=O stretching of the carboxylic acid.

  • ~1650 cm⁻¹: C=O stretching of the amide (Amide I band).

  • ~1530 cm⁻¹: N-H bending of the amide (Amide II band).

Validation Insights: The presence of two distinct carbonyl absorption bands is crucial. The N-H stretch around 3300 cm⁻¹ confirms the presence of the amide group, while the disappearance of the characteristic N-H stretching bands of the primary amine in the starting material (typically two bands between 3300-3500 cm⁻¹) indicates complete reaction.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, confirming its molecular weight.

Expected Molecular Ion Peak (M+H)⁺:

  • m/z ~222.11 for C₁₂H₁₅NO₃

Validation Insights: The observation of the correct molecular ion peak confirms the elemental composition of the synthesized product. Fragmentation patterns can also provide structural information. For example, a fragment corresponding to the loss of the tert-butyl group (m/z 57) is often observed.[5]

Part 3: Comparative Analysis with an Alternative Synthetic Route

For a comprehensive evaluation, we compare the primary synthesis with an alternative method: the oxidation of a p-toluidine derivative.

Alternative Route: Oxidation of N-pivaloyl-p-toluidine

This two-step route involves first the acylation of p-toluidine with pivaloyl chloride to form N-pivaloyl-p-toluidine, followed by the oxidation of the methyl group to a carboxylic acid using a strong oxidizing agent like potassium permanganate (KMnO₄).

Experimental Protocol: Alternative Route

Step 1: Synthesis of N-pivaloyl-p-toluidine

  • Follow a similar acylation procedure as described in Part 1, using p-toluidine instead of 4-aminobenzoic acid.

Step 2: Oxidation to 4-Pivaloylaminobenzoic Acid

  • Suspend N-pivaloyl-p-toluidine in a mixture of water and pyridine.

  • Heat the mixture to reflux.

  • Slowly add a solution of potassium permanganate in water over several hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to precipitate the product.

  • Collect the solid by filtration and recrystallize from an appropriate solvent.

Comparative Data
ParameterRoute 1: Direct AcylationRoute 2: Oxidation of Toluidine Derivative
Starting Material 4-Aminobenzoic acidp-Toluidine
Number of Steps 12
Key Reagents Pivaloyl chloride, PyridinePivaloyl chloride, KMnO₄
Typical Yield HighModerate to High
Purity Generally high after recrystallizationCan be affected by over-oxidation or incomplete reaction
Advantages More direct, fewer stepsUtilizes a potentially cheaper starting material
Disadvantages Pivaloyl chloride is moisture sensitiveUse of a strong, hazardous oxidizing agent; potential for side reactions
Discussion

The direct acylation of 4-aminobenzoic acid is generally the preferred method due to its simplicity and high yield of a clean product. The alternative route, while viable, introduces the complexity of a strong oxidation step, which can sometimes lead to lower yields and the formation of byproducts if not carefully controlled. However, the choice of synthetic route may also be influenced by the cost and availability of the starting materials.

Conclusion

The synthesis of 4-pivaloylaminobenzoic acid via the acylation of 4-aminobenzoic acid is a robust and reliable method. The validation of the synthesis is critically dependent on a multi-pronged approach to spectral analysis. ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry each provide unique and complementary information that, when taken together, unequivocally confirms the structure and purity of the final product. While alternative synthetic routes exist, the direct acylation method offers a more streamlined and often higher-yielding process for obtaining this valuable pharmaceutical intermediate. This guide provides the necessary framework for researchers to not only synthesize but also rigorously validate 4-pivaloylaminobenzoic acid, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • MDPI.

  • Google Patents.

  • PMC.

  • Royal Society of Chemistry.

  • ResearchGate.

  • Royal Society of Chemistry.

  • Benchchem.

  • Royal Society of Chemistry.

  • ChemicalBook.

  • ChemicalBook.

  • Google Patents.

  • Human Metabolome Database.

  • Organic Chemistry Data.

  • Livestock Metabolome Database.

  • NIST WebBook.

  • ResearchGate.

  • Doc Brown's Chemistry.

  • Chemistry Stack Exchange.

  • ResearchGate.

  • PubMed.

  • Chemguide.

  • NIST WebBook.

  • PubMed.

  • ResearchGate.

  • ResearchGate.

  • NIST WebBook.

  • NIST WebBook.

  • NIST WebBook.

  • Organic Chemistry Portal.

  • ChemicalBook.

  • ChemicalBook.

  • PubChem.

  • NIST WebBook.

Sources

A Comparative Analysis of N-Acyl Derivatives of 4-Aminobenzoic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative study of various N-acyl derivatives of 4-aminobenzoic acid (PABA), a vital molecule in biochemical pathways and a versatile scaffold in medicinal chemistry.[1][2] By acylating the amino group of PABA, its physicochemical and biological properties can be significantly modulated. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of the synthesis, properties, and biological activities of these derivatives, supported by experimental data from the literature.

Introduction to 4-Aminobenzoic Acid and its N-Acyl Derivatives

4-Aminobenzoic acid is a white crystalline solid, slightly soluble in water, and plays a crucial role as an intermediate in the synthesis of folates in bacteria.[3] Its structure, featuring both an amino and a carboxylic acid group on a benzene ring, allows for diverse chemical modifications. N-acylation, the introduction of an acyl group to the amino moiety, is a common strategy to alter the lipophilicity, and consequently, the pharmacokinetic and pharmacodynamic profiles of PABA. This guide will focus on a comparative analysis of key N-acyl derivatives, primarily N-acetyl and N-benzoyl-4-aminobenzoic acid, with a brief mention of other derivatives where data is available.

Synthesis of N-Acyl Derivatives of 4-Aminobenzoic Acid

The synthesis of N-acyl derivatives of 4-aminobenzoic acid is typically achieved through the acylation of the amino group of PABA using an appropriate acylating agent, such as an acyl chloride or an acid anhydride.

A general synthetic scheme is presented below:

PABA 4-Aminobenzoic Acid reaction + PABA->reaction AcylatingAgent Acylating Agent (e.g., Acyl Chloride, Acid Anhydride) AcylatingAgent->reaction Solvent Solvent (e.g., Pyridine, Dichloromethane) Solvent->reaction in Base Base (e.g., Triethylamine, Pyridine) Base->reaction with Product N-Acyl-4-aminobenzoic Acid reaction->Product

Caption: General reaction scheme for the N-acylation of 4-aminobenzoic acid.

Experimental Protocol: Synthesis of N-Acetyl-4-aminobenzoic Acid

A common method for the synthesis of N-acetyl-4-aminobenzoic acid involves the reaction of 4-aminobenzoic acid with acetic anhydride.[4]

Materials:

  • 4-Aminobenzoic acid

  • Acetic anhydride

  • Water

  • Ethanol

Procedure:

  • Dissolve 4-aminobenzoic acid in a suitable solvent, such as a dilute sodium hydroxide solution.

  • Add acetic anhydride to the solution with stirring.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain pure N-acetyl-4-aminobenzoic acid.

A study reported a yield of 72% for this reaction.[4]

Experimental Protocol: Synthesis of N-Benzoyl-4-aminobenzoic Acid

The synthesis of N-benzoyl-4-aminobenzoic acid can be achieved by reacting 4-aminobenzoic acid with benzoyl chloride.

Materials:

  • 4-Aminobenzoic acid

  • Benzoyl chloride

  • Pyridine or aqueous sodium hydroxide

  • Hydrochloric acid

Procedure:

  • Dissolve 4-aminobenzoic acid in a basic solution, such as aqueous sodium hydroxide or pyridine.

  • Slowly add benzoyl chloride to the solution with vigorous stirring.

  • Continue stirring for a specified period at room temperature or with gentle heating.

  • Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

  • Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain pure N-benzoyl-4-aminobenzoic acid.

Comparative Physicochemical Properties

The introduction of different acyl groups significantly alters the physicochemical properties of the parent PABA molecule. A comparison of the properties of PABA, N-acetyl-PABA, and N-benzoyl-PABA is presented in the table below.

Property4-Aminobenzoic Acid (PABA)N-Acetyl-4-aminobenzoic AcidN-Benzoyl-4-aminobenzoic Acid
Molecular Formula C₇H₇NO₂C₉H₉NO₃C₁₄H₁₁NO₃
Molecular Weight 137.14 g/mol [1]179.17 g/mol 241.24 g/mol
Melting Point 187-189 °C[5]255-262 °C[4]Data not consistently available
Solubility in Water Slightly soluble[5]Slightly solubleInsoluble
LogP 0.83[1]1.31Data not consistently available

Comparative Biological Activities

The N-acyl derivatives of 4-aminobenzoic acid exhibit a wide range of biological activities, including antimicrobial and anticancer properties. The nature of the acyl group plays a crucial role in determining the potency and spectrum of these activities.

Antimicrobial Activity

While PABA itself is a crucial metabolite for many bacteria, its acylated derivatives can exhibit antimicrobial properties. The modification of the amino group can interfere with its uptake or metabolism by microorganisms.

Anticancer Activity

Several N-acyl and other derivatives of 4-aminobenzoic acid have been investigated for their cytotoxic effects on various cancer cell lines.

A study on alkyl derivatives of PABA demonstrated cytotoxic activity against lung (NCI-H460) and oral squamous carcinoma (CAL-27) cell lines.[8] For instance, one derivative showed an IC₅₀ of 15.59 µM against the NCI-H460 cell line.[8] Another study on Schiff base derivatives of PABA reported notable cytotoxicity against the HepG2 cancer cell line, with IC₅₀ values of ≥ 15.0 µM.[6][7]

The cytotoxic effect of benzoic acid itself has been tested on various cancer cell lines, with IC₅₀ values ranging from 85.54 to 670.6 µg/ml after 48 hours of exposure.[9] This suggests that the core benzoic acid structure possesses some inherent cytotoxicity that can be modulated by derivatization.

A direct, side-by-side comparison of the anticancer activity of N-acetyl and N-benzoyl-4-aminobenzoic acid is not extensively documented in the literature, making it a potential area for future research.

Structure-Activity Relationship (SAR)

The biological activity of N-acyl derivatives of 4-aminobenzoic acid is intrinsically linked to their chemical structure. Key factors influencing their activity include:

  • Nature of the Acyl Group: The size, lipophilicity, and electronic properties of the acyl group are critical. For instance, the introduction of an aromatic benzoyl group compared to a smaller acetyl group can significantly alter the molecule's interaction with biological targets.

  • Substitution on the Acyl Group: Further modifications on the acyl moiety, such as the introduction of halogens or other functional groups, can fine-tune the biological activity.

The following diagram illustrates the key structural features that can be modified to influence the biological activity of these derivatives.

cluster_0 N-Acyl-4-aminobenzoic Acid Scaffold Structure R-CO-NH-C₆H₄-COOH R_group R Group (Acyl Moiety) - Size - Lipophilicity - Electronic Effects Structure->R_group Modulation of Benzene_ring Benzene Ring - Substitution patterns Structure->Benzene_ring Modulation of Carboxyl_group Carboxylic Acid Group - Esterification - Amidation Structure->Carboxyl_group Modulation of

Caption: Key structural features for SAR studies of N-acyl-4-aminobenzoic acid derivatives.

Experimental Workflow for Comparative Analysis

To conduct a rigorous comparative study of different N-acyl derivatives of 4-aminobenzoic acid, a systematic experimental workflow is essential. The following diagram outlines a proposed workflow:

start Selection of N-Acyl Derivatives synthesis Synthesis and Purification start->synthesis characterization Physicochemical Characterization (NMR, IR, MS, MP, Solubility, LogP) synthesis->characterization biological_screening Biological Activity Screening (Antimicrobial, Anticancer) characterization->biological_screening sar_analysis Structure-Activity Relationship (SAR) Analysis biological_screening->sar_analysis lead_optimization Lead Compound Optimization sar_analysis->lead_optimization

Caption: Proposed experimental workflow for the comparative study of N-acyl derivatives of 4-aminobenzoic acid.

Conclusion

The N-acylation of 4-aminobenzoic acid is a valuable strategy for generating derivatives with diverse and potent biological activities. This guide has provided a comparative overview of the synthesis, physicochemical properties, and biological activities of these compounds, with a focus on N-acetyl and N-benzoyl derivatives. While the available data highlights the potential of these derivatives in antimicrobial and anticancer applications, it also underscores the need for more direct comparative studies to establish clear structure-activity relationships. The provided experimental protocols and workflows offer a framework for researchers to systematically investigate and optimize these promising compounds for various therapeutic applications.

References

  • THE CYTOTOXIC EFFECT OF BENZOIC ACID ON TEN DIFFERENT CANCER CELL LINES. (2024). International Journal of Medicine and Pharmacy.
  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). Biomolecules. [Link]

  • Preparation method of 4-aminobenzoic acid and derivatives thereof. (n.d.).
  • 4-Aminobenzoic acid. (n.d.). Wikipedia. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2024). Natural Product Research. [Link]

  • The Chemistry and Synthesis of 4-Aminobenzoic Acid. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

  • 4-Aminobenzoic Acid. (n.d.). PubChem. [Link]

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. (2019). PubMed. [Link]

  • An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. (2023). ResearchGate. [Link]

  • Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. (2022). Molecules. [Link]

  • New Biological Properties of p-Aminobenzoic Acid. (2025). ResearchGate. [Link]

  • 4-Aminobenzoic acid. (n.d.). chemeurope.com. [Link]

  • List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. (n.d.). ResearchGate. [Link]

  • Synthesis and Modification of Benzocaine. (n.d.). International Journal of Science for Global Sustainability. [Link]

  • Aminobenzoic acid derivatives as antioxidants and cholinesterase inhibitors; synthesis, biological evaluation and molecular docking studies. (2021). ResearchGate. [Link]

  • Antifungal and Antibiofilm Activities of 2-Aminobenzoic Acid Derivatives Against a Clinical Ocular Candida albicans Isolate for Biomedical Applications. (2023). MDPI. [Link]

  • Preparation of p-aminobenzoyl chloride salts. (n.d.).
  • Antibacterial activity of substances related to p-aminobenzoic acid. (1945). British Journal of Experimental Pathology. [Link]

  • Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. (2019). Research Journal of Pharmacy and Technology. [Link]

  • 4-Aminobenzoic acid (YMDB00493). (n.d.). Yeast Metabolome Database. [Link]

  • Convenient Synthesis of p-Aminobenzoic Acids and their Methyl Esters. (2018). ResearchGate. [Link]

  • 4-Aminobenzoic acid phenylmethyl ester. (n.d.). ChemBK. [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of 4-[(2,2-dimethylpropanoyl)amino]benzoic acid as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of the novel compound 4-[(2,2-dimethylpropanoyl)amino]benzoic acid against various cancer cell lines. We will delve into the rationale behind experimental design, present detailed protocols for key assays, and offer a comparative analysis against a standard chemotherapeutic agent. Our focus is on establishing a robust, self-validating system for the preliminary assessment of this compound's anticancer potential.

Introduction to this compound and Its Therapeutic Rationale

Benzoic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Several studies have reported the anticancer properties of various substituted benzoic acid compounds[1][2]. These molecules can exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of key enzymes involved in cancer progression[1][3].

The compound of interest, this compound, is a derivative of 4-aminobenzoic acid (PABA). While some alkyl derivatives of PABA have been synthesized and screened for cytotoxic activity against cancer cell lines[4], to our knowledge, this specific compound has not been extensively profiled. Its chemical structure, featuring a bulky, lipophilic pivaloyl group, presents an interesting candidate for investigation, as this moiety may influence cellular uptake and interaction with biological targets.

This guide will outline a systematic approach to evaluate the in vitro efficacy of this compound, using cisplatin, a well-established DNA-damaging agent, as a positive control for comparative analysis.

Experimental Design: A Multi-faceted Approach to In Vitro Screening

A thorough in vitro evaluation of a potential anticancer compound requires a multi-pronged approach to assess its impact on cancer cell viability, proliferation, and mechanism of cell death. Our experimental workflow is designed to provide a comprehensive initial assessment.

G cluster_0 Phase 1: Initial Viability Screening cluster_1 Phase 2: Mechanistic Insights cluster_2 Phase 3: Comparative Analysis Compound Preparation Compound Preparation Cell Line Selection Cell Line Selection Compound Preparation->Cell Line Selection MTT Assay MTT Assay Cell Line Selection->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Apoptosis vs. Necrosis Assay Apoptosis vs. Necrosis Assay IC50 Determination->Apoptosis vs. Necrosis Assay Cell Cycle Analysis Cell Cycle Analysis Apoptosis vs. Necrosis Assay->Cell Cycle Analysis Data Analysis Data Analysis Cell Cycle Analysis->Data Analysis Comparison with Cisplatin Comparison with Cisplatin Data Analysis->Comparison with Cisplatin Conclusion Conclusion Comparison with Cisplatin->Conclusion G cluster_0 Potential Drug Action cluster_1 Cellular Response Test_Compound This compound DNA_Damage DNA Damage Test_Compound->DNA_Damage Direct Interaction? HDAC_Inhibition HDAC Inhibition Test_Compound->HDAC_Inhibition Enzyme Inhibition? Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest HDAC_Inhibition->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Potential mechanisms of action for the test compound.

Some benzoic acid derivatives have been shown to act as histone deacetylase (HDAC) inhibitors.[1] Inhibition of HDACs can lead to cell cycle arrest and apoptosis.[1] It is plausible that this compound could share this mechanism. Further assays, such as flow cytometry for cell cycle analysis and apoptosis (e.g., Annexin V/PI staining), would be necessary to elucidate the precise pathway.

Conclusion and Future Directions

This guide provides a foundational strategy for the in vitro evaluation of this compound as a potential anticancer agent. The proposed workflow, from initial broad screening to more focused mechanistic studies, allows for a systematic and rigorous assessment.

Based on our hypothetical data, this compound demonstrates moderate cytotoxic activity against a panel of cancer cell lines, though it is less potent than the established chemotherapeutic, cisplatin. This initial finding warrants further investigation. Future studies should aim to:

  • Confirm the mechanism of cell death (apoptosis vs. necrosis).

  • Analyze the compound's effect on the cell cycle.

  • Evaluate its activity in combination with other anticancer drugs to explore potential synergistic effects.

  • Test its cytotoxicity on non-cancerous cell lines to assess its selectivity and potential for off-target effects.

By following a structured and comparative approach, researchers can effectively characterize the anticancer potential of novel compounds like this compound and determine their promise for further preclinical development.

References

  • Pharmatest Services. (n.d.). Cancer cell assays in vitro. Retrieved from [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Retrieved from [Link]

  • BMG Labtech. (2025, July 28). Cytotoxicity Assays – what your cells don't like. Retrieved from [Link]

  • Fankem, G. O., et al. (2022). In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review. Journal of Ethnopharmacology, 293, 115260.
  • Riss, T. L., et al. (2013). In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. In Assay Guidance Manual.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Britannica. (2025, December 4). Anticancer drug. Retrieved from [Link]

  • Mwatonoka, J. (n.d.). Anti-cancers and their mechanism of action. Slideshare. Retrieved from [Link]

  • Arenas-Arellano, A., et al. (2022). In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. Molecules, 27(11), 3456.
  • Sabde, S., et al. (2011). Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC). Cancer Biology & Therapy, 12(7), 629-637.
  • Petersen, E., et al. (2021). Characteristics to Consider when Selecting a Positive Control Material for an In Vitro Assay. ALTEX-Alternativen Zu Tier Experimenten, 38(2), 203-212.
  • Petersen, E., et al. (2021). Characteristics to Consider When Selecting a Positive Control Material for an In Vitro Assay. Semantic Scholar. Retrieved from [Link]

  • Petersen, E., et al. (2021). (PDF) Characteristics to consider when selecting a positive control material for an in vitro assay. ResearchGate. Retrieved from [Link]

  • Khan, I., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 37(14), 2371-2379.
  • Ielciu, I., et al. (2022). In Vitro Anticancer Activity and Oxidative Stress Biomarkers Status Determined by Usnea barbata (L.) F.H. Wigg. Dry Extracts. Antioxidants, 11(2), 346.
  • Preprints.org. (2023, May 29). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. Retrieved from [Link]

  • Bouacida, S., et al. (2022). Synthesis of new para-aminobenzoic acid derivatives, in vitro biological evaluation and preclinical validation of DAB-2-28 as a potent anti-inflammatory agent for bladder cancer treatment. Bioorganic Chemistry, 126, 105872.
  • ACS Omega. (2021, July 2). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]

Sources

A Senior Scientist's Guide to 4-Acylaminobenzoic Acids as Enzyme Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth comparison of the enzyme inhibitory potency of 4-acylaminobenzoic acids and their derivatives. Moving beyond simple data reporting, we will dissect the structure-activity relationships (SAR) that govern their efficacy, particularly against therapeutically relevant enzymes like cyclooxygenases. The experimental protocols detailed herein are designed to be self-validating, ensuring the generation of robust and reproducible data for drug discovery and development professionals.

Introduction: The 4-Aminobenzoic Acid Scaffold

The 4-aminobenzoic acid (PABA) scaffold is a well-established "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The structural versatility of PABA, which allows for chemical modifications at both the amino and carboxyl groups, makes it an ideal starting point for developing novel therapeutic agents.[3] Acylation of the 4-amino group, in particular, gives rise to the 4-acylaminobenzoic acid class, which has been extensively explored for its potential as potent and selective enzyme inhibitors.

The Primary Target: Cyclooxygenase (COX) Isoforms

A major focus for anti-inflammatory drug design has been the inhibition of cyclooxygenase (COX), a key enzyme in the metabolic pathway of arachidonic acid to prostaglandins and thromboxane.[4] There are two primary isoforms of this enzyme:

  • COX-1: This is a constitutive enzyme, meaning it is typically present in constant amounts. It is responsible for producing prostaglandins that protect the gastrointestinal tract and maintain normal platelet function.

  • COX-2: This isoform is inducible, and its expression is significantly increased during inflammation, leading to pain and swelling.

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin and ibuprofen inhibit both COX-1 and COX-2. While this reduces inflammation, the inhibition of COX-1 can lead to undesirable side effects such as gastric ulcers.[5] This critical difference spurred the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief without the associated gastrointestinal toxicity. The 4-acylaminobenzoic acid scaffold has proven to be a valuable framework in this endeavor.

COX_Pathway cluster_membrane Cell Membrane cluster_enzymes Enzymatic Conversion Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane PGH2->Prostaglandins_Thromboxane Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxane->Inflammation_Pain via COX-2 GI_Protection GI Mucosal Protection Prostaglandins_Thromboxane->GI_Protection via COX-1 NSAIDs Traditional NSAIDs (e.g., Aspirin) NSAIDs->COX1 NSAIDs->COX2 COX2_Inhibitors Selective COX-2 Inhibitors (e.g., Celecoxib) COX2_Inhibitors->COX2

Caption: Simplified Cyclooxygenase (COX) Pathway and Inhibition.

Comparative Inhibitory Potency Against COX-1 and COX-2

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC₅₀), which is the concentration required to reduce the enzyme's activity by 50%. A lower IC₅₀ value indicates greater potency. The ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2) gives the selectivity index (S.I.); a higher S.I. denotes greater selectivity for COX-2.

The following table summarizes the in vitro inhibitory data for several N-acylated aminobenzoic acid derivatives and related compounds against human COX-1 and COX-2 enzymes.

CompoundAcyl/Structural ClassCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (S.I.)Reference(s)
Reference Drugs
AspirinAcetylsalicylic Acid0.352.40.14[6]
CelecoxibSulfonamide33.10.07472[6]
N-Acylaminobenzoic Acid Derivatives
N-Acetyl-2-carboxybenzenesulfonamide (11)N-Acetyl Sulfonamide0.060.250.23[6]
4-(2,4-Difluorophenyl)-N-acetyl-2-carboxybenzenesulfonamideN-Acetyl Sulfonamide>1000.087>1149[6]
5-(2,4-Difluorophenyl)-N-acetyl-2-carboxybenzenesulfonamideN-Acetyl Sulfonamide>1000.77>130[6]
Indomethacin Amide Derivative (7)Indole-3-acetic acid amide>1000.009>11,111[7]
2-benzamido-5-ethyl-N-(4-fluorophenyl) thiophene-3-carboxamide (VIIa)Thiophene-3-carboxamide19.50.2967.2[8]
Structure-Activity Relationship (SAR) Insights

The data presented above provides critical insights into the structural features that govern both potency and selectivity for COX-2.

  • The Power of the Acyl Group : Simple N-acetylation, as seen in compound 11 , results in a potent but non-selective inhibitor, similar to aspirin.[6] This suggests the N-acetyl group can act as a bioisostere for the acetoxy group of aspirin, potentially acetylating the serine residue (Ser530) in the active site of both COX isoforms.[6]

  • Achieving Selectivity : The key to COX-2 selectivity lies in exploiting a structural difference between the two isoforms. The COX-2 active site is approximately 20% larger and contains a side pocket that is absent in COX-1.[9] Attaching bulky substituents, such as the 2,4-difluorophenyl group, to the benzenesulfonamide core creates molecules that can bind within the larger COX-2 active site while being sterically hindered from entering the COX-1 site. This results in a dramatic increase in the selectivity index (>1149).[6]

  • Amide vs. Carboxylic Acid : Converting the carboxylic acid of traditional NSAIDs like indomethacin into certain amide derivatives can transform a relatively non-selective inhibitor into a highly potent and selective COX-2 inhibitor (S.I. >11,111).[7] This modification can alter the binding mode and allow for interactions within the COX-2 specific side pocket.

Beyond COX: A Scaffold for Diverse Enzyme Targets

The versatility of the 4-acylaminobenzoic acid scaffold extends beyond COX inhibition. Derivatives have shown significant inhibitory activity against other important enzyme classes:

  • Dihydropteroate Synthase (DHPS) : As structural analogs of PABA, the natural substrate for DHPS, these compounds can act as competitive inhibitors of this key enzyme in the bacterial folate synthesis pathway.[4][10] Various analogs have demonstrated potent inhibition of E. coli DHPS with IC₅₀ values in the low micromolar range (0.6-18 µM).[11]

  • Cholinesterases : Certain aminobenzoic acid derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission and targets for Alzheimer's disease therapy.[12]

Experimental Protocol: A Self-Validating In Vitro COX Inhibition Assay

This protocol provides a robust, fluorescence-based method for determining the IC₅₀ values of test compounds against purified human COX-1 and COX-2. The inclusion of positive and negative controls at each step ensures the validity of the results.

Assay_Workflow start Start: Prepare Reagents plate_prep Prepare 96-Well Plate: - Vehicle Control (DMSO) - Positive Control (Celecoxib) - Test Compounds (Serial Dilution) start->plate_prep enzyme_add Add Enzyme Solution (COX-1 or COX-2) to wells plate_prep->enzyme_add pre_incubation Pre-incubate plate at 37°C for 15 min (Allows inhibitor-enzyme binding) enzyme_add->pre_incubation reaction_init Initiate Reaction: Add Arachidonic Acid (Substrate) pre_incubation->reaction_init incubation Incubate at 37°C for 10 min reaction_init->incubation reaction_stop Stop Reaction: Add HCl incubation->reaction_stop pgf2a_measure Quantify PGF2α production (via ELISA or fluorescent probe) reaction_stop->pgf2a_measure data_analysis Data Analysis: - Normalize to controls - Plot % Inhibition vs. [Compound] - Calculate IC50 values pgf2a_measure->data_analysis end End: Report IC50 & S.I. data_analysis->end

Caption: General workflow for a COX enzyme inhibition assay.
Materials & Reagents
  • Purified human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

  • Hydrochloric acid (HCl) for stopping the reaction

  • Detection reagents (e.g., a commercial PGF2α ELISA kit)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology
  • Reagent Preparation : Prepare working solutions of enzymes, substrate, and test compounds in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (<1%) to avoid solvent effects.

  • Plate Layout : Designate wells for:

    • 100% Activity Control : Enzyme + DMSO (no inhibitor).

    • Blank Control : Buffer only (no enzyme or inhibitor).

    • Positive Control : Enzyme + a known inhibitor (e.g., Celecoxib) at various concentrations.

    • Test Compounds : Enzyme + test compounds in a serial dilution (typically 8-10 concentrations).

  • Inhibitor Pre-incubation : Add 20 µL of the appropriate test compound, positive control, or vehicle (DMSO) to the designated wells.

  • Enzyme Addition : Add 160 µL of the enzyme solution (COX-1 or COX-2, pre-incubated with heme) to all wells except the blank.

  • Causality Check - Binding Time : Incubate the plate at 37°C for 15 minutes. This step is crucial as it allows the inhibitors to bind to the enzyme before the substrate is introduced.

  • Reaction Initiation : Add 20 µL of arachidonic acid solution to all wells to start the enzymatic reaction.

  • Reaction Incubation : Incubate the plate at 37°C for a pre-determined time (e.g., 10 minutes) where product formation is linear.

  • Reaction Termination : Stop the reaction by adding 10 µL of 1 M HCl.

  • Product Quantification : Measure the amount of prostaglandin (e.g., PGF2α) produced using a suitable detection method like ELISA, following the manufacturer's instructions.

  • Data Analysis & Validation :

    • Subtract the blank reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control (DMSO).

    • Validation Check : The positive control (Celecoxib) should yield an IC₅₀ value consistent with literature reports, confirming the assay is performing correctly.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Conclusion and Future Outlook

The 4-acylaminobenzoic acid scaffold is a remarkably effective and versatile platform for the design of potent enzyme inhibitors. As demonstrated, strategic modifications to the acyl group and substitutions on the aromatic ring can transform a simple PABA derivative into a highly potent and selective COX-2 inhibitor, offering a potential route to safer anti-inflammatory therapeutics. The ability of this scaffold to also target other distinct enzymes like DHPS underscores its broad utility in drug discovery.

Future research should focus on exploring a wider diversity of acyl groups and substitution patterns to further refine potency and selectivity. Additionally, investigating the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds will be essential for translating these in vitro findings into clinically viable drug candidates.

References
  • Krátký, M., Vinšová, J., Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Biomolecules, 10(1):9. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). [Image attached to a publication]. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values for activities towards acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). [Table from a publication]. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 values of synthesized series of compounds with binding free energy as determined by docking studies for the top ranked poses. [Table from a publication]. Available from: [Link]

  • Powers, M. R., et al. (1990). Synthesis and structure-activity relationships of anti-inflammatory 9,10-dihydro-9-oxo-2-acridine-alkanoic acids and 4-(2-carboxyphenyl)aminobenzenealkanoic acids. Journal of Medicinal Chemistry, 33(8), 2296-2302. Available from: [Link]

  • Kalgutkar, A. S., et al. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925-930. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values for acetylcholinesterase and butyrylcholinesterase. [Table from a publication]. Available from: [Link]

  • Knaus, E. E., et al. (2005). Design, synthesis, and biological evaluation of N-acetyl-2-carboxybenzenesulfonamides: a novel class of cyclooxygenase-2 (COX-2) inhibitors. Bioorganic & Medicinal Chemistry, 13(7), 2483-2494. Available from: [Link]

  • Krátký, M., Vinšová, J., Stolaříková, J. (2019). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. PubMed, 31861596. Available from: [Link]

  • Grover, G., et al. (2021). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 14(11), 1093. Available from: [Link]

  • Science.gov. (n.d.). ic50 values compared: Topics by Science.gov. Available from: [Link]

  • Abdel-Aziz, A. A. M., et al. (2023). Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation. RSC Advances, 13(43), 30283-30303. Available from: [Link]

  • Naureen, S., et al. (2024). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties. Natural Product Research, 38(13), 2220-2230. Available from: [Link]

  • ResearchGate. (n.d.). IC 50 Values for COX-1 and COX-2 Enzymes. [Image attached to a publication]. Available from: [Link]

  • Manera, C., et al. (2003). Synthesis and COX2 inhibitory properties of N-Phenyl-and N-benzyl-substituted amides of 2-(4-methylsulfonylphenyl)cyclopent-1-ene-1-carboxylic acid and of their pyrazole, thiophene, and isoxazole analogs. Arkivoc, 2003(5), 115-129. Available from: [Link]

  • Maslivets, A., et al. (2023). Synthesis and Anti-Inflammatory Activity of (Z)-4-(2-(3-Oxopiperazin-2-ylidene)acetyl)benzoic Acid. Molecules, 28(14), 5364. Available from: [Link]

  • ResearchGate. (n.d.). IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities and Fe². [Image attached to a publication]. Available from: [Link]

  • Roth, B., et al. (1986). Inhibitors of Dihydropteroate Synthase: Substituent Effects in the Side-Chain Aromatic Ring of 6-[[3-(aryloxy)propyl]amino]-5-nitrosoisocytosines and Synthesis and Inhibitory Potency of Bridged 5-nitrosoisocytosine-p-aminobenzoic Acid Analogues. Journal of Medicinal Chemistry, 29(5), 665-670. Available from: [Link]

  • Janežič, D., et al. (2021). Synthesis, Inhibitory Activity, and In Silico Modeling of Selective COX-1 Inhibitors with a Quinazoline Core. Journal of Medicinal Chemistry, 64(5), 2647-2661. Available from: [Link]

  • Winder, C. V., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittel-Forschung, 33(4a), 621-627. Available from: [Link]

  • Wikipedia. (n.d.). Dihydropteroate synthase inhibitor. Retrieved from [Link]

  • Unknown. (n.d.). Lecture Inhibition of Dihydropteroate (DHP) Synthase. Available from: [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of N-acetyl-2- carboxybenzenesulfonamides: A novel class of cyclooxygenase-2 (COX-2) inhibitors. [Request PDF]. Available from: [Link]

  • ResearchGate. (n.d.). Potential inhibitors for bacterial dihydropteroate synthase. The results of a comprehensive screening based on structural similarity with p-amino-benzoic acid and docking simulation on the surface of enzyme. [Request PDF]. Available from: [Link]

  • Szałabska, K., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(1), 241. Available from: [Link]

  • Yun, M. K., et al. (2012). Catalysis and sulfa drug resistance in dihydropteroate synthase. Science, 335(6072), 1110-1114. Available from: [Link]

  • Sudo, R. T., et al. (2016). Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorganic & Medicinal Chemistry, 24(5), 1136-1141. Available from: [Link]

Sources

A Comparative Guide to the Purity Validation of Synthesized 4-Pivaloylaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the absolute purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is the bedrock of safety, efficacy, and reproducibility. 4-Pivaloylaminobenzoic acid, a key building block in the synthesis of various pharmaceutical agents, is no exception. Its purity can directly influence the yield and impurity profile of subsequent reactions, making robust analytical validation an indispensable part of the development process.

This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized 4-pivaloylaminobenzoic acid. We move beyond simple protocol listings to explore the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select and implement the most appropriate techniques for their specific needs. Our approach is grounded in the principle of orthogonal testing, where multiple, disparate methods are employed to build a comprehensive and trustworthy purity profile.

The Synthetic Landscape: Anticipating Potential Impurities

Effective purity validation begins with an understanding of the synthetic route, as this predicts the likely impurities. A common and efficient method for synthesizing 4-pivaloylaminobenzoic acid is the Schotten-Baumann reaction, involving the acylation of 4-aminobenzoic acid with pivaloyl chloride under basic conditions.

cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_product Product cluster_impurities Potential Impurities R1 4-Aminobenzoic Acid P 4-Pivaloylaminobenzoic Acid R1->P Acylation I1 Unreacted 4-Aminobenzoic Acid R1->I1 Incomplete Reaction R2 Pivaloyl Chloride R2->P I2 Pivaloic Acid (from hydrolysis of Pivaloyl Chloride) R2->I2 Hydrolysis Base Base (e.g., NaOH, Pyridine) Base->P Solvent Aqueous or Biphasic Solvent I3 Diacylated Byproducts (Less common) I4 Residual Solvents cluster_workflow Purity Validation Workflow Start Synthesized & Isolated Crude Product TLC Step 1: Preliminary Check Run TLC & Melting Point Start->TLC Decision1 Single TLC Spot? Sharp Melting Point? TLC->Decision1 Purify Recrystallize or Purify by Column Chromatography Decision1->Purify No Spectroscopy Step 2: Structural Confirmation Acquire ¹H NMR, IR, MS Decision1->Spectroscopy Yes Purify->TLC Decision2 Spectra Match Expected Structure? Spectroscopy->Decision2 Reassess Re-evaluate Synthetic Route & Structure Decision2->Reassess No HPLC Step 3: Quantitative Analysis Run Validated HPLC Method Decision2->HPLC Yes Decision3 Purity > 99%? No Impurities > 0.1%? HPLC->Decision3 Decision3->Purify No Final Product Meets Purity Specification Decision3->Final Yes

A Senior Application Scientist's Guide to Cross-Reactivity Studies of 4-Acylaminobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, particularly for compounds containing a 4-acylaminobenzoic acid moiety, a thorough understanding and rigorous assessment of cross-reactivity are paramount. These structures, closely related to para-aminobenzoic acid (PABA), a known allergen, present a potential for immune-mediated adverse reactions through cross-reactivity with other drugs, most notably sulfonamides.[1][2][3] This guide provides an in-depth comparison of methodologies for evaluating the cross-reactivity of 4-acylaminobenzoic acid derivatives, supported by experimental data and protocols. As Senior Application Scientists, our aim is to equip you with the foundational knowledge and practical insights to design and execute self-validating cross-reactivity studies, ensuring the safety and specificity of your therapeutic candidates.

The Immunological Basis of Cross-Reactivity: Why We Test

Cross-reactivity in the context of drug hypersensitivity is an immune response to a substance that is structurally similar to the initial sensitizing agent.[4] For 4-acylaminobenzoic acid derivatives, the primary concern stems from their structural analogy to PABA. Ester-type local anesthetics, for instance, are metabolized in the body to PABA, which can then act as a hapten.[5] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The hapten hypothesis posits that the drug or its metabolite covalently binds to endogenous proteins, forming a hapten-carrier conjugate that is recognized as foreign by the immune system.[6] This triggers an immune cascade, often T-cell mediated, leading to a hypersensitivity reaction. Subsequent exposure to a structurally similar compound can then be recognized by the sensitized immune cells, resulting in a cross-reactive response.[4]

This immunological memory is the cornerstone of why we conduct these studies. A patient sensitized to a sulfonamide antibiotic, for example, may experience an adverse reaction to a novel therapeutic containing a 4-acylaminobenzoic acid group due to this pre-existing immune recognition.

Comparative Analysis of Methodologies for Assessing Cross-Reactivity

The two primary methodologies for in vitro assessment of small molecule cross-reactivity are immunoassays, particularly the competitive Enzyme-Linked Immunosorbent Assay (ELISA), and chromatographic techniques like High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Competitive ELISA: The Workhorse of Immunoassay-Based Screening

The competitive ELISA is a highly sensitive and specific method for quantifying the binding affinity of a compound to a specific antibody, making it an ideal tool for screening for cross-reactivity. The principle lies in the competition between the drug of interest (the analyte) and a labeled version of the drug for a limited number of antibody binding sites.

Competitive ELISA Workflow cluster_0 Plate Preparation cluster_1 Competitive Binding cluster_2 Detection p1 Coat plate with Antibody p2 Block non-specific binding sites p1->p2 c1 Add sample/standard (unlabeled antigen) p2->c1 c3 Incubate to allow competition c1->c3 c2 Add enzyme-conjugated antigen (labeled) c2->c3 d1 Wash to remove unbound reagents c3->d1 d2 Add substrate d1->d2 d3 Measure colorimetric signal d2->d3

Caption: Workflow of a competitive ELISA for cross-reactivity testing.

Objective: To determine the 50% inhibitory concentration (IC50) and percentage cross-reactivity of test compounds against a primary antibody raised against a specific 4-acylaminobenzoic acid derivative.

Materials:

  • High-binding 96-well microtiter plates

  • Primary antibody specific to the 4-acylaminobenzoic acid derivative of interest

  • Enzyme-conjugated derivative (e.g., HRP-conjugate)

  • Test compounds (4-acylaminobenzoic acid derivatives and potential cross-reactants like sulfonamides)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating: Dilute the primary antibody in coating buffer to a predetermined optimal concentration. Add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Repeat the washing step as in step 2.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (the specific 4-acylaminobenzoic acid derivative the antibody was raised against) and the test compounds in assay buffer.

    • In separate tubes, mix 50 µL of each standard or test compound dilution with 50 µL of the diluted enzyme-conjugated derivative.

    • Transfer 100 µL of these mixtures to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Substrate Addition: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping Reaction: Add 50 µL of stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis: The concentration of the test compound that inhibits 50% of the antibody binding (IC50) is calculated from a standard curve. The percentage cross-reactivity is then determined using the following formula:

% Cross-Reactivity = (IC50 of Standard Compound / IC50 of Test Compound) x 100

HPLC-MS/MS: A Powerful Confirmatory and Quantitative Tool

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) offers an orthogonal approach to cross-reactivity assessment. While not a direct measure of antibody binding, it is invaluable for identifying and quantifying metabolites of 4-acylaminobenzoic acid derivatives in biological matrices. This is crucial as the cross-reactive species may be a metabolite rather than the parent drug.[7]

HPLC-MS_MS_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometry s1 Biological Matrix (e.g., plasma, urine) s2 Protein Precipitation/ Solid Phase Extraction s1->s2 s3 Evaporation and Reconstitution s2->s3 h1 HPLC System s3->h1 h2 Analytical Column h1->h2 m1 Ionization Source (e.g., ESI) h2->m1 m2 Quadrupole 1 (Precursor Ion Selection) m1->m2 m3 Collision Cell (Fragmentation) m2->m3 m4 Quadrupole 2 (Product Ion Selection) m3->m4 m5 Detector m4->m5

Caption: General workflow for HPLC-MS/MS analysis of drug metabolites.

Objective: To identify and quantify metabolites of a 4-acylaminobenzoic acid derivative in a biological matrix to assess the potential for the formation of cross-reactive species.

Materials:

  • HPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

  • Analytical column (e.g., C18)

  • Biological matrix (e.g., human liver microsomes, plasma)

  • Test compound

  • Internal standard (structurally similar, stable isotope-labeled compound)

  • Acetonitrile, methanol, formic acid (LC-MS grade)

  • Water (ultrapure)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

Procedure:

  • Sample Preparation:

    • To 100 µL of the biological matrix, add the internal standard.

    • Add 300 µL of cold protein precipitation solvent.

    • Vortex for 1 minute and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • HPLC Separation:

    • Inject the prepared sample onto the HPLC system.

    • Use a gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). A typical gradient might be from 5% to 95% B over 10 minutes.

    • The flow rate and column temperature should be optimized for the specific analyte.

  • MS/MS Detection:

    • The mass spectrometer should be operated in positive or negative electrospray ionization (ESI) mode, depending on the analyte.

    • Develop a Multiple Reaction Monitoring (MRM) method to specifically detect the parent drug and its predicted metabolites. This involves selecting the precursor ion (the molecular ion of the compound) in the first quadrupole, fragmenting it in the collision cell, and selecting a specific product ion in the second quadrupole.

    • Optimize the collision energy for each transition to achieve maximum sensitivity.

Data Analysis: The presence of metabolites is confirmed by the detection of the specific MRM transitions at the expected retention times. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Comparison of Cross-Reactivity

The following tables present a compilation of hypothetical and literature-derived data to illustrate the comparative cross-reactivity of various compounds with antibodies raised against 4-acylaminobenzoic acid derivatives.

Table 1: Hypothetical Cross-Reactivity of a Monoclonal Antibody against Procaine

CompoundStructureIC50 (ng/mL)Cross-Reactivity (%)
Procaine4-aminobenzoic acid 2-(diethylamino)ethyl ester25100
Benzocaine4-aminobenzoic acid ethyl ester15016.7
4-Aminobenzoic Acid (PABA)H₂N-C₆H₄-COOH5005
SulfamethoxazoleSulfonamide antibiotic>10,000<0.25
LidocaineAmide local anesthetic>10,000<0.25

This data is for illustrative purposes and will vary depending on the specific antibody and assay conditions.

Table 2: Literature-Derived Cross-Reactivity of a Multi-Sulfonamide ELISA

SulfonamideCross-Reactivity (%)
Sulfamethazine100
Sulfamerazine108
Sulfachloropyrazine97
Sulfisoxazole99
Sulfadiazine68
Sulfachloropyridazine64
N4-acetyl-sulfadiazine35
Sulfathiazole7
Sulfamethizole5.3
Sulfamethoxypyridazine1.7
Sulfadoxine<1
Sulfaguanidine<1
Sulfamethoxazole<1
Sulfamethoxydiazine<1
Sulfapyridine<1
Sulfanilamide<1
Sulfacetamide<1
Sulfaquinoxaline<1
Sulfadimethoxine<1
Sulfatroxazole<1

This table demonstrates the variable cross-reactivity of different sulfonamides in a specific immunoassay.

Authoritative Grounding and Regulatory Considerations

The assessment of immunogenicity and cross-reactivity is a critical component of the regulatory submission package for new drug candidates. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have guidelines that, while often focused on biologics, provide a framework for the principles of these studies.[1]

The FDA's guidance on in vitro drug-drug interaction studies for small molecules emphasizes a systematic, risk-based approach to evaluating the potential for interactions. While not directly addressing immunological cross-reactivity, the principles of thorough in vitro characterization are highly relevant. The EMA's guideline on immunogenicity assessment of therapeutic proteins highlights the importance of an integrated analysis of immunological, pharmacokinetic, and clinical data to understand the clinical consequences of an immune response.[1]

For 4-acylaminobenzoic acid derivatives, a comprehensive cross-reactivity assessment should be part of the preclinical safety evaluation. The data generated from in vitro assays like competitive ELISA, coupled with metabolite identification via HPLC-MS/MS, will inform the risk assessment and may guide the design of subsequent clinical studies.

Conclusion

The evaluation of cross-reactivity for 4-acylaminobenzoic acid derivatives is a multifaceted process that requires a deep understanding of the underlying immunological principles and the application of robust analytical methodologies. By employing a combination of sensitive immunoassays like competitive ELISA for screening and highly specific chromatographic techniques like HPLC-MS/MS for confirmation and metabolite identification, researchers can build a comprehensive data package to support the safety and specificity of their drug candidates. This proactive approach to identifying and characterizing potential cross-reactivity is not only a matter of scientific integrity but also a critical step in ensuring patient safety and navigating the regulatory landscape successfully.

References

  • European Medicines Agency. (2017). Guideline on immunogenicity assessment of therapeutic proteins. EMA/CHMP/BMWP/14327/2006 Rev 1. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2020). Clinical Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions: Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry: Class II Special Controls Guidance Document: Immunohistochemistry (IHC) Reagents and Kits. [Link]

  • EuroProxima. (n.d.). Multi-sulfonamide ELISA kit manual. [Link]

  • ResearchGate. (n.d.). Does contact allergy to benzocaine cause orodynia?. [Link]

  • NIH's SEED. (n.d.). Regulatory Knowledge Guide for Small Molecules. [Link]

  • NUS Blog. (2025). Parabens, PABA, and Allergies to Local Anaesthetics. [Link]

  • U.S. Food and Drug Administration. (1997). Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]

  • Romano, A., et al. (2004). Cross-reactivity among p-amino group compounds in sulfonamide fixed drug eruption: diagnostic value of patch testing. Contact Dermatitis, 51(2), 57-62. [Link]

  • Springer Nature Experiments. (n.d.). High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)-Based Drug Metabolite Profiling. [Link]

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. [Link]

  • American Academy of Allergy, Asthma & Immunology. (2023). Cross-reactivity in sulfonamide & non-antibiotic sulfonamides. [Link]

  • Crewe, H. K., et al. (1999). A 10-year retrospective study on benzocaine allergy in the United Kingdom. American Journal of Contact Dermatitis, 10(2), 84-88. [Link]

  • Khan, D. A., & Solensky, R. (2019). Sulfonamide Allergies. The journal of allergy and clinical immunology. In practice, 7(7), 2117–2127. [Link]

  • Caubet, J. C., & Eigenmann, P. A. (2010). Allergic cross-reactivity. Pediatric allergy and immunology, 21(4 Pt 1), 622–629. [Link]

  • Adrian, M., et al. (2009). Generation of broad specificity antibodies for sulfonamide antibiotics and development of an enzyme-linked immunosorbent assay (ELISA) for the analysis of milk samples. Journal of agricultural and food chemistry, 57(4), 1234–1243. [Link]

  • ResearchGate. (n.d.). Cross-reactivity Between Sulfonamide Medications. [Link]

  • Zawodniak, A., et al. (2010). Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole. International archives of allergy and immunology, 153(2), 168–173. [Link]

  • U.S. Food and Drug Administration. (2020). Drug-Drug Interaction Assessment for Therapeutic Proteins: Guidance for Industry. [Link]

  • Romano, A., et al. (2005). Cross-reactivity among drugs: clinical problems. Current pharmaceutical design, 11(11), 1373–1387. [Link]

  • European Medicines Agency. (2015). Guideline on immunogenicity assessment of biotechnology-derived therapeutic proteins. [Link]

  • Brackett, C. C. (2007). Sulfonamide allergy and cross-reactivity. Current allergy and asthma reports, 7(1), 41–48. [Link]

  • ResearchGate. (n.d.). Structure similarity of sulfonamides and PABA. [Link]

  • Pichler, W. J. (2019). Mechanisms of hypersensitivity reactions induced by drugs. WAO journal, 12(1), 100003. [Link]

  • ResearchGate. (n.d.). Overview of Drug Allergy: From Immunogenetic Basis to Practice. [Link]

  • Elzagallaai, A. A., et al. (2010). Mechanisms of drug-induced allergy. Mayo Clinic proceedings, 85(3), 276–291. [Link]

  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American journal of health-system pharmacy, 70(17), 1477–1484. [Link]

  • Park, B. K., et al. (2001). Immunopharmacology of hypersensitivity reactions to drugs. Trends in pharmacological sciences, 22(1), 15–20. [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Analysis of N-Acylated Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for N-Acylated Benzoic Acids

N-acylated benzoic acids represent a significant class of molecules in pharmaceutical and life sciences research. Their diverse biological activities, ranging from antimicrobial to enzyme inhibition, necessitate robust and reliable analytical methods for their characterization, quantification, and quality control. The choice of analytical technique is a critical decision that directly impacts the accuracy, sensitivity, and efficiency of research and development efforts. This guide provides a comprehensive comparative analysis of the principal analytical techniques employed for N-acylated benzoic acids, offering a blend of theoretical principles, practical field-proven insights, and detailed experimental protocols. Our objective is to empower researchers to make informed decisions in selecting the optimal analytical strategy for their specific scientific goals.

High-Performance Liquid Chromatography (HPLC) with UV Detection: The Workhorse of Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection remains a cornerstone for the routine analysis of N-acylated benzoic acids due to its robustness, cost-effectiveness, and widespread availability.[1] The underlying principle involves the separation of analytes based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. The aromatic nature of N-acylated benzoic acids makes them ideal candidates for UV detection.

Expertise & Experience: The Causality Behind Experimental Choices

The selection of a C18 column is predicated on the hydrophobic nature of the N-acylated benzoic acid backbone, which allows for effective separation via reversed-phase chromatography. The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, is critical. The pH of the aqueous component must be carefully controlled to ensure the analyte is in a single, non-ionized form, which is crucial for achieving sharp, symmetrical peaks.[2][3] For acidic compounds like N-acylated benzoic acids, a mobile phase pH at least 1.5 to 2 units below the pKa of the carboxylic acid group is recommended to suppress ionization and minimize peak tailing.[2]

Trustworthiness: A Self-Validating System

A robust HPLC method for N-acylated benzoic acids should incorporate a system suitability test to ensure the chromatographic system is performing adequately. This typically involves monitoring parameters such as peak resolution, tailing factor, and theoretical plates for a standard injection. Method validation, in accordance with ICH guidelines, should be performed to demonstrate specificity, linearity, accuracy, precision, and robustness.[4]

Experimental Protocol: HPLC-UV Analysis of a Model N-Acylated Benzoic Acid

Objective: To quantify N-benzoyl-4-aminobenzoic acid in a bulk drug substance.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid

  • Purified water

  • N-benzoyl-4-aminobenzoic acid reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 0.1% phosphoric acid in water (e.g., 60:40 v/v). Degas the mobile phase prior to use.

  • Standard Solution Preparation: Accurately weigh and dissolve the N-benzoyl-4-aminobenzoic acid reference standard in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh and dissolve the bulk drug substance in methanol to a known concentration.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to establish a calibration curve. Inject the sample solution and quantify the N-benzoyl-4-aminobenzoic acid content by comparing its peak area to the calibration curve.

Mandatory Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Injector Inject Sample/ Standard (20 µL) Standard->Injector Sample Weigh & Dissolve Bulk Drug Substance Sample->Injector Column C18 Column Separation Injector->Column Mobile Phase (ACN/H2O/H3PO4) Detector UV Detector (254 nm) Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantify Analyte via Calibration Curve Chromatogram->Quantification

Caption: Workflow for HPLC-UV analysis of N-acylated benzoic acids.

Gas Chromatography-Mass Spectrometry (GC-MS): High-Resolution Separation with Structural Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and definitive structural confirmation, making it a powerful tool for the analysis of N-acylated benzoic acids, particularly for identifying impurities and in metabolomics studies.[5] However, the polar and non-volatile nature of these compounds necessitates a crucial sample preparation step: derivatization.

Expertise & Experience: The Rationale for Derivatization

Direct injection of N-acylated benzoic acids into a GC system leads to poor peak shape and thermal degradation.[6] Derivatization chemically modifies the polar functional groups (carboxylic acid and amide) to create more volatile and thermally stable derivatives suitable for GC analysis.[7][8] Common derivatization strategies for carboxylic acids include:

  • Esterification: Converts the carboxylic acid to an ester (e.g., methyl ester) using reagents like diazomethane or BF₃/methanol.[6]

  • Silylation: Replaces the acidic protons with a trimethylsilyl (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[6]

The choice of derivatization reagent depends on the specific analyte and the sample matrix. Silylation is often preferred for its versatility, as it can derivatize both the carboxylic acid and the N-H group of the amide in a single step.

Trustworthiness: Ensuring Complete Derivatization

Incomplete derivatization can lead to inaccurate quantification and the appearance of artifact peaks. To ensure the integrity of the analysis, it is essential to optimize the derivatization reaction conditions (temperature, time, and reagent excess) and to verify the completeness of the reaction, often by analyzing a derivatized standard.

Experimental Protocol: GC-MS Analysis of N-Acetyl-Benzoic Acid

Objective: To identify and quantify N-acetyl-benzoic acid in a reaction mixture.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms)

Reagents:

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine

  • Ethyl acetate

  • N-acetyl-benzoic acid reference standard

Procedure:

  • Sample Preparation: Evaporate a known volume of the reaction mixture to dryness under a stream of nitrogen.

  • Derivatization: Add 50 µL of pyridine and 100 µL of BSTFA with 1% TMCS to the dried sample. Cap the vial tightly and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier gas: Helium at a constant flow rate.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 50-500.

  • Analysis: Inject the derivatized sample into the GC-MS. Identify the N-acetyl-benzoic acid derivative based on its retention time and mass spectrum. Quantify using an internal standard or an external calibration curve prepared with the derivatized reference standard.

Mandatory Visualization: GC-MS Derivatization and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample_Dry Dry Sample (Nitrogen Evaporation) Derivatization Add Pyridine & BSTFA Heat at 70°C Sample_Dry->Derivatization GC_Inlet Inject Derivatized Sample Derivatization->GC_Inlet GC_Column Capillary Column Separation GC_Inlet->GC_Column MS_Detector Mass Spectrometer (EI, Scan Mode) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Mass_Spectrum Identify by Mass Spectrum & Retention Time TIC->Mass_Spectrum MRM_Logic Sample_Intro Sample Introduction (from HPLC) Q1 Quadrupole 1 (Precursor Ion Selection) Sample_Intro->Q1 Q2 Quadrupole 2 (Collision Cell - Fragmentation) Q1->Q2 [M-H]⁻ Q3 Quadrupole 3 (Product Ion Selection) Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Sources

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

The causality behind these rigorous disposal protocols stems from the potential hazards inherent in this class of chemicals. Aromatic carboxylic acids can exhibit irritant properties and may pose risks to aquatic ecosystems. Therefore, a cautious and informed approach to their disposal is paramount.

Immediate Safety and Handling Precautions

Before commencing any disposal procedure, a thorough risk assessment must be conducted. The following are critical safety measures based on the general properties of related chemical families.

Personal Protective Equipment (PPE): Always wear appropriate PPE to minimize exposure. This includes:

  • Chemical-resistant gloves (nitrile or neoprene are generally suitable).

  • Splash goggles and a face shield .

  • A laboratory coat .

Work should be performed in a well-ventilated area, preferably within a chemical fume hood, especially when handling the powdered form of the substance to avoid inhalation.[1][2]

Spill Management: In the event of a minor spill, use an inert absorbent material such as sand or vermiculite to contain the chemical.[1] The absorbed material must then be collected into a designated and properly labeled hazardous waste container.[1][3] For larger spills, evacuate the area and adhere to your institution's established emergency procedures.[1]

Incompatible Materials: To prevent dangerous reactions, it is crucial to avoid contact with the following:

  • Strong oxidizing agents[3][4]

  • Strong bases

  • Reducing agents

  • Metals[1]

Never mix organic acid waste with inorganic acid waste (e.g., hydrochloric or sulfuric acid) in the same container.[1][5]

Step-by-Step Disposal Protocol

The correct disposal method for 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid is dictated by its concentration and whether it is contaminated with other hazardous substances.

Part 1: Waste Identification and Segregation
  • Characterize the Waste: Clearly identify the waste as this compound. Note its concentration and any solvents or other chemicals it may be mixed with.

  • Segregate the Waste: This compound should be treated as a hazardous organic acid waste. It must be segregated from other waste streams, particularly bases, and inorganic acids.[1][6] Use a designated and clearly labeled waste container.[1]

Part 2: Small Quantities of Dilute, Uncontaminated Aqueous Solutions

For very small quantities of dilute (<10%) and otherwise uncontaminated aqueous solutions, neutralization may be a viable option, provided it is permitted by local regulations and your institution's Environmental Health and Safety (EHS) department.[1]

  • Neutralization Procedure:

    • Work within a chemical fume hood and wear all requisite PPE.[1]

    • Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution with constant stirring.[1] Be aware that this reaction can be exothermic and will produce carbon dioxide gas.[1]

    • Monitor the pH of the solution using a pH meter or pH paper.

    • Continue adding the base until the pH is within the neutral range of 6.0 to 8.0.[1]

  • Drain Disposal:

    • Once neutralized, and if local regulations permit, the solution can typically be poured down the drain with a copious amount of water.[1]

Part 3: Concentrated or Contaminated Waste

All concentrated forms, non-aqueous solutions, and contaminated mixtures of this compound must be disposed of as hazardous waste.[1][3]

  • Container Selection:

    • Use a designated, compatible, and leak-proof hazardous waste container.[1][7] High-density polyethylene (HDPE) or glass containers are generally appropriate.[1] Ensure the container has a tightly fitting cap.[6][8]

  • Labeling:

    • Properly label the container with the words "Hazardous Waste."[7][9]

    • The label must clearly state the full chemical name: "this compound," and list all other components of the waste mixture with their approximate percentages.[6]

    • Include the associated hazard warnings (e.g., "Corrosive," "Irritant").[1][9]

  • Storage:

    • Store the sealed container in a designated satellite accumulation area (SAA).[6][9] This area should be cool, dry, and well-ventilated, away from incompatible materials.[1][6]

    • Do not fill the waste container beyond 90% of its capacity to allow for expansion.[7]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1][10]

Data Summary for Disposal Procedures

Parameter Guideline Rationale
Waste Classification Hazardous Organic Acid WastePrecautionary measure based on the properties of similar compounds.
PPE Gloves, Goggles, Lab CoatTo prevent skin and eye contact.
Neutralization pH Target 6.0 - 8.0[1]To ensure the waste is non-corrosive before any potential drain disposal.
Waste Container Material HDPE or Glass[1][7]To ensure chemical compatibility and prevent leaks.
Container Fill Level Max 90% of capacity[7]To allow for vapor expansion and prevent spills.
Storage Location Satellite Accumulation Area[6][9]Designated and controlled area for hazardous waste.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Waste Generation: This compound decision1 Is the waste a dilute (<10%) aqueous solution and uncontaminated? start->decision1 neutralize Neutralize with a weak base to pH 6.0-8.0 decision1->neutralize Yes hazardous_waste Collect as Hazardous Waste decision1->hazardous_waste No check_regulations Check local regulations and institutional policy for drain disposal neutralize->check_regulations drain_disposal Dispose down the drain with copious amounts of water check_regulations->drain_disposal Permitted check_regulations->hazardous_waste Not Permitted containerize Package in a labeled, compatible container (HDPE or glass) hazardous_waste->containerize storage Store in a designated Satellite Accumulation Area containerize->storage pickup Arrange for pickup by EHS or a licensed waste contractor storage->pickup

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. Always consult your institution's specific waste management policies and the relevant Safety Data Sheets for any chemicals involved in your work.

References

  • Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
  • Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
  • SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - 4-aminobenzoic acid. Sigma-Aldrich.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 4-[(Dimethylcarbamoyl)amino]benzoic acid. Apollo Scientific.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Laboratory Waste Disposal Guidelines. Unknown Source.
  • 4-Aminobenzoic Acid - SAFETY D

Sources

A Researcher's Guide to the Safe Handling of 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-[(2,2-Dimethylpropanoyl)amino]benzoic acid. Our goal is to furnish you with immediate, actionable intelligence to ensure safe handling, from initial receipt to final disposal, fostering a culture of safety and scientific excellence in your laboratory.

Hazard Assessment and Triage

Understanding the potential hazards is the cornerstone of safe laboratory practice. Based on the data for 4-Aminobenzoic acid, we can anticipate the following primary hazards for this compound:

  • Skin and Eye Irritation: Direct contact may cause irritation.[3][4][5]

  • Respiratory Tract Irritation: Inhalation of dust may irritate the respiratory system.[3]

  • Allergic Skin Reaction (Sensitization): May cause an allergic skin reaction upon repeated contact.[3][5]

  • Combustible Dust: Fine dust particles may form an explosive mixture with air.[6]

It is crucial to handle this compound in a manner that minimizes dust generation and contact.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific laboratory operation being performed. The following table provides a summary of recommended PPE.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing and Transfer (Solid) Safety gogglesNitrile glovesLab coatNIOSH-approved respirator (e.g., N95) if not in a ventilated enclosure
Dissolution and Solution Handling Chemical splash gogglesNitrile glovesLab coatNot generally required if performed in a fume hood
Reaction Monitoring and Work-up Chemical splash gogglesNitrile glovesLab coatAs dictated by other reagents and reaction conditions
Spill Cleanup (Solid) Safety gogglesHeavy-duty nitrile glovesLab coatNIOSH-approved respirator (e.g., N95)
Waste Disposal Chemical splash gogglesNitrile glovesLab coatAs needed based on the nature of the waste

Always inspect your PPE before use to ensure its integrity.[3] Gloves should be removed using the proper technique to avoid skin contact with any contaminants.[3]

Operational Plan: From Benchtop to Waste Stream

A systematic approach to handling ensures safety and reproducibility. The following workflow outlines the key stages of working with this compound.

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]

This is a critical step where dust generation is most likely.

  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure a chemical fume hood or other ventilated enclosure is available.

  • Work Area: If possible, perform weighing operations within a fume hood to minimize inhalation exposure.[6]

  • Transfer: Use a spatula to carefully transfer the solid. Avoid pouring directly from the bottle to minimize dust.

  • Cleanup: After weighing, decontaminate the spatula and the weighing area.

  • Solvent Addition: Add the solid to the chosen solvent in a fume hood.

  • Mixing: Use appropriate mixing techniques (e.g., magnetic stirring) to ensure complete dissolution.

  • Reaction Setup: Conduct all subsequent reaction steps in a fume hood.

In the event of a spill, remain calm and follow these steps:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess: Determine the extent of the spill and the associated hazards.

  • Containment (Small Spill): For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled waste container.[6]

  • Decontamination: Clean the spill area with an appropriate solvent.

  • Large Spills: For large spills, evacuate the area and contact your institution's environmental health and safety office.

Disposal Plan

Proper waste disposal is essential to protect both personnel and the environment.

  • Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Solutions containing this compound should be disposed of as non-halogenated organic waste, unless mixed with halogenated solvents.[7][8] Do not dispose of this chemical down the drain.[3]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.[9]

  • Collection: Follow your institution's guidelines for the collection and disposal of chemical waste.[10]

Safe Handling Workflow Diagram

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling Operations cluster_contingency Contingency & Disposal A Assess Hazards (Review this Guide and SDS of Analogs) B Select & Inspect PPE A->B C Weighing & Transfer (In Ventilated Enclosure) B->C D Dissolution & Reaction (In Fume Hood) C->D E Spill Occurs D->E If Spill G Dispose of Waste (Labeled Hazardous Waste) D->G F Follow Spill Protocol E->F F->G

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.